Gyromitrin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-ethylideneamino]-N-methylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-3-5-6(2)4-7/h3-4H,1-2H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAGWKUTFZRWSB-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NN(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=N/N(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50872971 | |
| Record name | N'-[(1E)-Ethylidene]-N-methylformohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [HSDB] | |
| Record name | Gyromitrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5472 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
143 °C | |
| Record name | GYROMITRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3489 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ACETONE, BENZENE, CARBON TETRACHLORIDE, CHLOROFORM, DIETHYL ETHER, ETHANOL, ETHYL ACETATE, METHANOL, DICHLOROMETHANE AND WATER | |
| Record name | GYROMITRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3489 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.05 @ 20 °C | |
| Record name | GYROMITRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3489 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQ | |
CAS No. |
16568-02-8, 61748-21-8 | |
| Record name | Gyromitrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016568028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GYROMITRIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-[(1E)-Ethylidene]-N-methylformohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GYROMITRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9J72G0T46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GYROMITRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3489 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
19.5 °C (VACUUM) | |
| Record name | GYROMITRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3489 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Discovery and Isolation of Gyromitrin from Gyromitra esculenta: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gyromitrin, a volatile and heat-sensitive mycotoxin found in the ascomycete mushroom Gyromitra esculenta, commonly known as the false morel, has been the subject of toxicological and chemical research for decades. Its discovery in 1968 elucidated the cause of long-documented poisonings characterized by a range of symptoms from gastrointestinal distress to severe neurological and hepatic damage. This technical guide provides a comprehensive overview of the historical discovery, methods of isolation and detection, quantitative analysis, and the metabolic pathway of this compound. Detailed experimental protocols for its extraction and analysis are presented, alongside a summary of its toxicological data. This document aims to serve as a key resource for professionals engaged in mycology, toxicology, and natural product chemistry.
Introduction
The fungus Gyromitra esculenta, despite its specific epithet "esculenta" meaning edible, is responsible for numerous cases of poisoning, some of which have been fatal.[1] For over a century, the toxic principle of this mushroom remained elusive, with inconsistent effects observed among individuals who consumed it.[2][3] This variability was often attributed to individual sensitivity or preparation methods. In 1968, German scientists List and Luft successfully isolated and identified the primary toxic compound as N-methyl-N-formylhydrazone, which they named this compound.[2] This discovery was a pivotal moment in mycotoxicology, paving the way for a deeper understanding of its mechanism of action and the development of analytical methods for its detection.
This compound itself is a prodrug, which upon ingestion is hydrolyzed into the highly toxic metabolite monomethylhydrazine (MMH).[2][4] This guide will delve into the scientific journey of this compound, from its initial discovery to modern analytical techniques for its isolation and quantification.
Discovery and Historical Context
Prior to the identification of this compound, the toxicity of Gyromitra esculenta was a perplexing issue. In 1885, a substance named "helvellic acid" was erroneously proposed as the toxic agent.[2] The inconsistent nature of poisonings, where some individuals could consume the mushroom without ill effect while others experienced severe symptoms from the same batch, complicated early investigations.[2][3]
The breakthrough came in 1968 when List and Luft isolated the volatile, water-soluble hydrazine compound, this compound.[2] Their work revealed that each kilogram of fresh Gyromitra esculenta contained approximately 1.2 to 1.6 grams of the toxin.[2] This discovery provided a chemical basis for the observed toxicity and explained why methods like boiling and drying, which can volatilize or hydrolyze the compound, could reduce the mushroom's poisonous effects.[4][5]
Physicochemical Properties and Quantitative Data
This compound (IUPAC name: N′-Ethylidene-N-methylformohydrazide) is a colorless, volatile liquid with a boiling point of 143 °C.[2][6] It is soluble in water, which facilitates its removal through proper cooking methods.[2][5] The key physicochemical and toxicological data for this compound and its metabolites are summarized in the tables below.
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | 16568-02-8 | C₄H₈N₂O | 100.121 | 143 |
| N-methyl-N-formylhydrazine (MFH) | 758-17-8 | C₂H₆N₂O | 74.08 | - |
| Monomethylhydrazine (MMH) | 60-34-4 | CH₆N₂ | 46.07 | 87.5 |
| Table 1: Physicochemical Properties of this compound and its Metabolites. |
| Compound | Test Organism | LD₅₀ (mg/kg) | Route of Administration |
| This compound | Mouse | 244[2], 344[7] | Oral |
| This compound | Rat | 320[7] | Oral |
| This compound | Rabbit | 50-70[2][7] | Oral |
| N-methyl-N-formylhydrazine (MFH) | Mouse | 118[7] | Oral |
| N-methyl-N-formylhydrazine (MFH) | Rat | 400[7] | Oral |
| Monomethylhydrazine (MMH) | Human (estimated) | 1.6-4.8 (children), 4.8-8 (adults)[2] | Oral |
| Table 2: Acute Toxicity Data (LD₅₀) of this compound and its Metabolites. |
| Mushroom State | This compound Content | Reference |
| Fresh (wet weight) | 40 - 732 mg/kg | [8] |
| Fresh (wet weight) | 1200 - 1600 mg/kg | [2] |
| Dried | 0.05% - 0.3% | [7] |
| Dried | 0.05% - 0.5% | [8] |
| Table 3: this compound Content in Gyromitra esculenta. |
Experimental Protocols: Isolation and Detection
The isolation and detection of this compound have evolved from classical chemical methods to highly sensitive chromatographic techniques.
Extraction of this compound from Gyromitra esculenta
This protocol is based on modern liquid-liquid extraction techniques suitable for subsequent analysis by LC-MS/MS.[8]
Materials:
-
Fresh or dried Gyromitra esculenta samples
-
Deionized water
-
Acetonitrile
-
Sodium chloride
-
Magnesium sulfate
-
Homogenizer (e.g., SPEX 2000 Geno grinder)
-
Centrifuge
-
50 mL polypropylene centrifuge tubes
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh 5 g of homogenized mushroom sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile and homogenize using a Geno grinder at 2,000 strokes/min for 10 minutes.
-
Add 2 g of sodium chloride and 2 g of anhydrous magnesium sulfate to the tube.
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at 4,000 rpm for 5 minutes to separate the layers.
-
The upper acetonitrile layer contains the extracted this compound.
-
Carefully transfer the acetonitrile layer to a clean tube.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial for analysis.
Detection and Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current method of choice for the sensitive and specific quantification of this compound.
Instrumentation:
-
LC-MS/MS system (e.g., Agilent 1200 series HPLC coupled to an AB Sciex 4000 QTRAP mass spectrometer)
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm)
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate this compound from matrix components.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Precursor Ion (Q1): m/z 101
-
Product Ions (Q3): m/z 60 (quantification), m/z 73 (confirmation), m/z 58 (additional confirmation)[8]
Quantification:
-
A calibration curve is constructed using matrix-matched standards.
-
The concentration of this compound in the sample is determined by comparing the peak area of the quantification ion to the calibration curve.
Visualization of Workflows and Pathways
Experimental Workflow for this compound Analysis
Caption: Workflow for the extraction and analysis of this compound.
Metabolic Pathway of this compound Toxicity
Caption: Metabolic activation and toxicity pathways of this compound.
Mechanism of Toxicity
The toxicity of Gyromitra esculenta is not due to this compound itself, but rather its hydrolysis and metabolic products.[2]
-
Hydrolysis: Upon ingestion, the acidic environment of the stomach hydrolyzes this compound into N-methyl-N-formylhydrazine (MFH).[1][9]
-
Metabolism: MFH is then metabolized in the liver, primarily by the cytochrome P450 enzyme system, to form the highly reactive and toxic compound monomethylhydrazine (MMH).[1][2]
-
Inhibition of Vitamin B6: MMH interferes with the action of vitamin B6 (pyridoxine) by inhibiting the enzyme pyridoxal phosphokinase.[1][9] This enzyme is crucial for converting pyridoxine into its active form, pyridoxal 5-phosphate, a vital cofactor in numerous enzymatic reactions, including the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA).[9] Reduced GABA levels in the central nervous system can lead to the neurological symptoms observed in this compound poisoning, such as seizures and convulsions.[1]
-
Hepatotoxicity: The metabolism of MMH also generates reactive methyl radicals, which cause oxidative stress and lead to liver cell necrosis.[2] This accounts for the jaundice and severe liver damage seen in serious poisoning cases.
-
Gastrointestinal Effects: MMH is also an inhibitor of the enzyme diamine oxidase, which leads to an increase in histamine levels, resulting in headaches, nausea, vomiting, and abdominal pain.[2]
Conclusion
The discovery and characterization of this compound from Gyromitra esculenta represent a significant advancement in the field of mycotoxicology. Understanding its chemical nature, mechanism of toxicity, and the development of sensitive analytical methods are crucial for public health and food safety. This guide provides a foundational resource for researchers and professionals, summarizing the key scientific data and methodologies related to this potent mycotoxin. Further research into the distribution of this compound in other fungal species and the development of rapid detection methods remain important areas of investigation.
References
- 1. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. fungimag.com [fungimag.com]
- 4. Gyromitra esculenta - Wikipedia [en.wikipedia.org]
- 5. ruokavirasto.fi [ruokavirasto.fi]
- 6. biosynth.com [biosynth.com]
- 7. mmsl.cz [mmsl.cz]
- 8. fda.gov [fda.gov]
- 9. The most dreadful mushroom toxins: a review of their toxicological mechanisms, chemical structural characteristics, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Acetaldehyde N-methyl-N-formylhydrazone (Gyromitrin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and biological activities of acetaldehyde N-methyl-N-formylhydrazone, a compound more commonly known as gyromitrin.[1] Found naturally in certain species of Gyromitra mushrooms, this volatile hydrazone is of significant interest due to its toxicity and carcinogenic potential, which arise from its in vivo hydrolysis to N-methyl-N-formylhydrazine (MFH) and subsequently to the highly reactive metabolite, monomethylhydrazine (MMH). This document details the physicochemical characteristics of this compound, outlines experimental protocols for its synthesis and analysis, and explores its metabolic pathway and toxicological profile. The information presented herein is intended to serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.
Chemical and Physical Properties
Acetaldehyde N-methyl-N-formylhydrazone, or this compound, is a colorless liquid with a molecular formula of C4H8N2O and a molecular weight of 100.12 g/mol .[1] It is a volatile and water-soluble compound, a characteristic that plays a significant role in both its natural occurrence and its toxicokinetics.[2] The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N'-(ethan-1-ylidene)-N-methylformohydrazide | [1] |
| Synonyms | This compound, Acetaldehyde methylformylhydrazone | [1] |
| CAS Number | 16568-02-8 | [1] |
| Molecular Formula | C4H8N2O | [1] |
| Molecular Weight | 100.12 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 143 °C | [3] |
| Melting Point | 19.5 °C | [3] |
| Density | 1.05 g/cm³ | [3] |
| Solubility | Soluble in water | [2] |
Experimental Protocols
Synthesis of Acetaldehyde N-methyl-N-formylhydrazone
The synthesis of this compound is a two-step process that was first reported in 1968.[1][4] The procedure involves the initial formation of N-methyl-N-formylhydrazine from the reaction of methylhydrazine and ethyl formate, followed by the condensation of the resulting hydrazine with acetaldehyde.
Step 1: Synthesis of N-methyl-N-formylhydrazine
-
Reaction: Methylhydrazine reacts with ethyl formate in a nucleophilic acyl substitution reaction to yield N-methyl-N-formylhydrazine and ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of methylhydrazine and ethyl formate in a suitable solvent such as ethanol.
-
The reaction is typically carried out at room temperature with stirring for several hours or can be gently heated to accelerate the reaction. A mildly exothermic reaction may be observed.
-
Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent and any unreacted starting materials are removed under reduced pressure to yield crude N-methyl-N-formylhydrazine.
-
The crude product can be purified by vacuum distillation.
-
Step 2: Condensation with Acetaldehyde to form this compound
-
Reaction: N-methyl-N-formylhydrazine undergoes a condensation reaction with acetaldehyde to form the corresponding hydrazone, acetaldehyde N-methyl-N-formylhydrazone (this compound).
-
Procedure:
-
Dissolve the purified N-methyl-N-formylhydrazine in a suitable solvent, such as diethyl ether or dichloromethane, in a reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add a slight molar excess of acetaldehyde to the cooled solution with continuous stirring.
-
Allow the reaction mixture to stir for several hours at a low temperature, gradually warming to room temperature.
-
The reaction progress can be monitored by TLC or GC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
-
Experimental Workflow for the Synthesis of Acetaldehyde N-methyl-N-formylhydrazone
Caption: A two-step synthesis of this compound.
Analytical Methods for the Determination of Acetaldehyde N-methyl-N-formylhydrazone
Several analytical methods have been developed for the detection and quantification of this compound, particularly in its natural source, Gyromitra mushrooms.
2.2.1. Extraction from Mushroom Samples
A common method for extracting this compound from mushroom tissue involves solvent extraction.
-
Procedure:
-
Homogenize fresh or dried mushroom samples.
-
Extract the homogenized tissue with a suitable solvent, such as methanol or aqueous acetonitrile.
-
The extraction can be facilitated by shaking or sonication.
-
Centrifuge the mixture to separate the solid debris from the supernatant containing the extracted this compound.
-
The supernatant can be further purified using solid-phase extraction (SPE) if necessary.
-
2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a sensitive and specific method for the analysis of the volatile this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column is typically used for separation.
-
Injection: A split/splitless injector is commonly employed.
-
Detection: The mass spectrometer is operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
2.2.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of this compound and its metabolites.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Column: A reversed-phase C18 column is often used for separation.
-
Mobile Phase: A gradient of water and an organic solvent, such as acetonitrile or methanol, often with a modifier like formic acid, is used for elution.
-
Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantification.
In Vitro Hydrolysis of Acetaldehyde N-methyl-N-formylhydrazone
The hydrolysis of this compound to its toxic metabolites can be studied in vitro under conditions that mimic the acidic environment of the stomach.[5]
-
Objective: To determine the rate of hydrolysis of this compound to N-methyl-N-formylhydrazine (MFH) and monomethylhydrazine (MMH) at different pH values.
-
Procedure:
-
Prepare buffer solutions at various acidic pH levels (e.g., pH 1, 2, and 3).
-
Add a known concentration of this compound to each buffer solution at a constant temperature (e.g., 37°C to simulate physiological conditions).
-
At specific time intervals, withdraw aliquots from the reaction mixtures.
-
Quench the reaction immediately, for example, by neutralizing the acid or by rapid cooling.
-
Analyze the samples using a suitable analytical method, such as LC-MS/MS, to quantify the concentrations of remaining this compound and the formed MFH and MMH.
-
Plot the concentration of this compound versus time to determine the hydrolysis rate constant and half-life at each pH.
-
Biological Activities and Signaling Pathways
The toxicity of acetaldehyde N-methyl-N-formylhydrazone is not due to the compound itself but rather its metabolic activation products.
Metabolic Pathway
In the acidic environment of the stomach, this compound undergoes hydrolysis to form N-methyl-N-formylhydrazine (MFH).[6] MFH is then further hydrolyzed, primarily in the liver, to the ultimate toxicant, monomethylhydrazine (MMH).[6]
Metabolic Pathway of Acetaldehyde N-methyl-N-formylhydrazone
Caption: The metabolic activation of this compound.
Mechanism of Toxicity
Monomethylhydrazine (MMH) is a highly reactive compound that exerts its toxic effects through several mechanisms:
-
Hepatotoxicity: MMH is a potent hepatotoxin, causing liver damage that can range from elevated liver enzymes to severe necrosis. The exact mechanism is not fully elucidated but is thought to involve the generation of reactive oxygen species and subsequent oxidative stress.
-
Neurotoxicity: MMH interferes with the metabolism of vitamin B6 (pyridoxine), a crucial cofactor for the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting the enzyme pyridoxal kinase, MMH depletes the active form of vitamin B6, leading to reduced GABA levels and resulting in neurological symptoms such as seizures.
-
Carcinogenicity: MMH has been shown to be carcinogenic in animal studies. It is a genotoxic compound that can damage DNA, leading to mutations and an increased risk of cancer.
Conclusion
Acetaldehyde N-methyl-N-formylhydrazone (this compound) is a naturally occurring toxin with significant implications for human health. Its chemical properties, particularly its volatility and solubility, contribute to its presence in certain foods and its rapid absorption and metabolism in the body. Understanding the experimental protocols for its synthesis and analysis is crucial for research into its toxicology and for the development of potential therapeutic interventions for this compound poisoning. The metabolic activation of this compound to the highly toxic monomethylhydrazine underscores the importance of studying its metabolic pathways to fully comprehend its mechanism of action. This technical guide provides a foundational resource for scientists and researchers working with this hazardous yet scientifically intriguing compound.
References
- 1. This compound | C4H8N2O | CID 9548611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 16568-02-8 | RAA56802 | Biosynth [biosynth.com]
- 4. N-methyl-N-formylhydrazine synthesis - chemicalbook [chemicalbook.com]
- 5. Formation of methylhydrazine from acetaldehyde N-methyl-N-formylhydrazone, a component of Gyromitra esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mmsl.cz [mmsl.cz]
Whitepaper: Gyromitrin Mechanism of Action and Hydrolysis to Monomethylhydrazine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Gyromitrin is a mycotoxin found in several species of the fungal genus Gyromitra, commonly known as "false morels."[1] While historically consumed after specific preparation, these mushrooms pose a significant toxicological risk due to the in vivo hydrolysis of this compound into the highly reactive and toxic compound, monomethylhydrazine (MMH).[1][2] This document provides a comprehensive technical overview of the chemical transformation of this compound, the multi-faceted mechanism of action of its primary metabolite MMH, and the resultant clinical manifestations. The core toxic mechanism involves the inhibition of pyridoxal 5'-phosphate-dependent enzymes, leading to severe neurological, hepatic, and hematological effects.[1][2] We present quantitative toxicological data, detail key experimental protocols for detection and analysis, and illustrate the critical biochemical pathways using standardized diagrams.
Chemistry and In Vivo Hydrolysis of this compound
This compound, chemically identified as N'-ethylidene-N-methylformohydrazide (C₄H₈N₂O), is a volatile and water-soluble compound.[1] It is inherently unstable and functions as a prodrug, undergoing rapid hydrolysis under acidic conditions, such as those found in the human stomach.[1][3] This process occurs in a two-step sequence, yielding the principal toxic agent, monomethylhydrazine (MMH).
The hydrolysis begins with the rapid conversion of this compound to an intermediate, N-methyl-N-formylhydrazine (MFH).[4][5] This is followed by a slower hydrolysis of MFH to MMH.[4][6] It is estimated that approximately 35% of ingested this compound is ultimately converted to MMH, though this can vary based on individual stomach acidity.[1] Higher acidity promotes a greater conversion rate.[1]
Caption: Acid-catalyzed hydrolysis of this compound in the stomach.
Core Mechanism of Action: Monomethylhydrazine (MMH) Toxicity
MMH is a potent, multi-system toxin. Its deleterious effects are primarily attributed to its high reactivity, particularly its interaction with pyridoxal 5'-phosphate (PLP), the active form of vitamin B6.[1][2]
Central Nervous System (CNS) Toxicity: GABA Synthesis Inhibition
The most critical neurological effect of MMH is the disruption of neurotransmitter synthesis. MMH directly interferes with the function of pyridoxal 5'-phosphate (PLP), an essential coenzyme for over 140 enzymatic reactions, including the synthesis of the primary inhibitory neurotransmitter in the CNS, gamma-aminobutyric acid (GABA).[1][7][8]
MMH, being a hydrazine derivative, reacts with the aldehyde group of PLP to form a stable hydrazone.[1] This reaction effectively sequesters and inactivates PLP. The enzyme glutamic acid decarboxylase (GAD), which catalyzes the conversion of glutamate to GABA, is PLP-dependent.[2][9] The depletion of available PLP leads to a sharp decrease in GAD activity and a subsequent reduction in GABA synthesis.[2][10] The resulting GABA deficiency removes inhibitory signals in the brain, leading to unchecked neuronal excitation, which manifests clinically as seizures, vertigo, ataxia, and in severe cases, coma.[1][2]
Caption: MMH inactivates PLP, inhibiting GABA synthesis.
Hepatotoxicity
MMH is a potent hepatotoxin. After absorption, it undergoes metabolic activation in the liver, primarily via the cytochrome P450 enzyme system.[1][11] This process generates highly reactive intermediates, including methyl radicals and nitrosamides.[1][11] These reactive species induce significant oxidative stress and covalently bind to cellular macromolecules, leading to lipid peroxidation, disruption of cellular membranes, and ultimately, hepatocellular necrosis and liver failure.[1] Clinical signs of liver damage, such as jaundice, typically appear 2 to 3 days post-ingestion.[2][12]
Caption: Bioactivation of MMH leading to liver necrosis.
Hematological and Other Toxic Effects
-
Oxidative Stress and Hemolysis: MMH induces oxidative damage to red blood cells, leading to the oxidation of hemoglobin to methemoglobin, a form incapable of binding and transporting oxygen.[1] This results in methemoglobinemia, causing cyanosis and shortness of breath.[1] Severe oxidative stress can also damage erythrocyte membranes, causing hemolysis.[10]
-
Diamine Oxidase Inhibition: MMH and its precursor MFH are known inhibitors of diamine oxidase (DAO), the enzyme responsible for degrading histamine.[1][11] Inhibition of DAO leads to elevated systemic histamine levels, which can contribute to gastrointestinal symptoms, headaches, and flushing.[1][13]
Quantitative Toxicological Data
The toxicity of this compound varies significantly between species. The data presented below are compiled from various animal studies and estimations for humans.
Table 1: this compound Content in Gyromitra Species
| Species | This compound Content (mg/kg wet weight) | Reference(s) |
|---|---|---|
| Gyromitra esculenta | 40 - 732 | [1] |
| Gyromitra gigas | Low to Undetectable | [14][15] |
| Gyromitra venenata | 100 - 3000 (dried) |[14] |
Table 2: Median Lethal Dose (LD₅₀) of this compound
| Species | Route | LD₅₀ (mg/kg) | Reference(s) |
|---|---|---|---|
| Human (estimated) | Oral | 30 - 50 | [1] |
| Rabbit | Oral | 50 - 70 | [1][4] |
| Mouse | Oral | 244 - 344 | [1][4] |
| Rat | Oral | 320 |[4] |
Table 3: Estimated Median Lethal Dose (LD₅₀) of Monomethylhydrazine (MMH) in Humans
| Population | Route | LD₅₀ (mg/kg) | Reference(s) |
|---|---|---|---|
| Children | Oral | 1.6 - 4.8 | [1] |
| Adults | Oral | 4.8 - 8.0 |[1] |
Key Experimental Protocols
Protocol: Quantification of this compound via MMH Derivatization and GC-MS
This method determines the total this compound content by hydrolyzing it to MMH, which is then derivatized for analysis.[16][17]
-
Sample Preparation and Hydrolysis:
-
Derivatization:
-
The resulting MMH in the hydrolysate is derivatized to make it volatile and suitable for GC analysis. A common derivatizing agent is pentafluorobenzoyl chloride (PFB-Cl).[1][16]
-
The reaction is performed in an appropriate solvent under controlled pH conditions. The resulting derivative is tris-pentafluorobenzoyl methylhydrazine (tris-PFB-MH).[16]
-
-
Extraction:
-
The derivatized product is extracted from the aqueous solution into an organic solvent (e.g., hexane or toluene).
-
-
GC-MS Analysis:
-
The organic extract is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
GC Conditions: A capillary column suitable for separating the derivative is used. Temperature programming is employed to ensure optimal separation.
-
MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. The derivative is identified by its characteristic retention time and mass spectrum, and quantified using selected ion monitoring (SIM) or by comparing the total ion current to a standard curve prepared with MMH standards.[16]
-
Caption: Workflow for analyzing this compound content in mushrooms.
Protocol: In Vivo Acute Toxicity Assessment in Mice
This protocol outlines the determination of an oral LD₅₀ value for this compound.
-
Animals: Use a statistically significant number of mice (e.g., Swiss-Webster strain), divided into several dose groups and a control group.
-
Test Substance Administration:
-
This compound is dissolved in a suitable vehicle (e.g., water or saline).
-
The substance is administered orally (p.o.) via gavage to the test groups in geometrically increasing doses. The control group receives the vehicle only.
-
-
Observation:
-
Data Analysis:
-
The number of mortalities in each dose group is recorded.
-
The LD₅₀ value, the dose estimated to be lethal to 50% of the animals, is calculated using appropriate statistical methods (e.g., probit analysis).
-
Conclusion
This compound's toxicity is a classic example of lethal synthesis, where a relatively benign precursor is metabolized into a highly potent toxin, monomethylhydrazine. The primary mechanism of MMH toxicity is the inactivation of pyridoxal 5'-phosphate, leading to a cascade of metabolic disruptions, most critically the inhibition of GABA synthesis in the central nervous system. This is further compounded by severe hepatotoxicity and hematological effects. Understanding these detailed biochemical pathways is crucial for the diagnosis and management of this compound poisoning, where the administration of pyridoxine serves as a direct and life-saving intervention. Further research into the genetic factors influencing individual susceptibility, such as acetylation phenotypes, may provide deeper insights into the variability of clinical outcomes.[15]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mmsl.cz [mmsl.cz]
- 5. fda.gov [fda.gov]
- 6. #092: this compound and Monomethylhydrazine (MMH) – Fungus Fact Friday [fungusfactfriday.com]
- 7. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 8. Human Metabolome Database: Showing metabocard for Pyridoxal 5'-phosphate (HMDB0001491) [hmdb.ca]
- 9. Inhibition of GABA synthesis in the prefrontal cortex increases locomotor activity but does not affect attention in the 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. This compound | C4H8N2O | CID 9548611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdsearchlight.com [mdsearchlight.com]
- 13. seebeyondshop.com [seebeyondshop.com]
- 14. 1001 Mushrooms - Alden Dirks [aldendirks.com]
- 15. Corrected speciation and this compound content of false morels linked to ALS patients with mostly slow-acetylator phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Gas chromatography-mass spectrometry determination of the pentafluorobenzoyl derivative of methylhydrazine in false morel (Gyromitra esculenta) as a monitor for the content of the toxin this compound | SLU publication database (SLUpub) [publications.slu.se]
- 18. apps.dtic.mil [apps.dtic.mil]
In Vivo Metabolism and Toxicokinetics of Gyromitrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gyromitrin, chemically known as acetaldehyde N-methyl-N-formylhydrazone, is a mycotoxin found in several species of the fungal genus Gyromitra, most notably the false morel, Gyromitra esculenta. Despite its Latin name "esculenta" suggesting edibility, this mushroom is responsible for numerous cases of severe poisoning, which can manifest as acute gastrointestinal distress, neurological symptoms, and severe hepatotoxicity. The toxicity of this compound is not direct but arises from its in vivo biotransformation into highly reactive metabolites. This technical guide provides a comprehensive overview of the current understanding of the metabolism, toxicokinetics, and mechanisms of toxicity of this compound, intended for professionals in toxicology and drug development.
In Vivo Metabolism and Biotransformation
The toxicity of this compound is intrinsically linked to its metabolic activation in the body. The process begins after ingestion and involves a multi-step conversion to its ultimate toxic form.
Absorption and Initial Hydrolysis: Upon ingestion, this compound is readily absorbed. It is a volatile, water-soluble compound that is unstable and easily hydrolyzed, particularly in the acidic environment of the stomach[1][2]. This acid-catalyzed hydrolysis converts this compound into N-methyl-N-formylhydrazine (MFH)[3][4][5][6][7][8]. This initial conversion is a critical step, as poisoning can also occur from inhaling this compound-containing vapors during cooking, which then undergo similar metabolic processes[6].
Formation of Monomethylhydrazine (MMH): MFH is an intermediate metabolite that is further converted to monomethylhydrazine (MMH), the primary toxic agent responsible for the clinical manifestations of this compound poisoning[3][4][5][7][9]. This conversion occurs both in the stomach and, more significantly, in the liver through cytochrome P450-mediated oxidation[1][3]. It is estimated that approximately 35% of an ingested dose of this compound is ultimately transformed into MMH[1].
Individual sensitivity to this compound toxicity may be influenced by genetic factors, particularly the N-acetyltransferase-2 (NAT2) genotype. Individuals with a slow-acetylator phenotype may have a decreased rate of MFH detoxification, leading to the formation of larger amounts of MMH and thus an increased risk of neurotoxic and genotoxic effects[10][11].
Toxicokinetics
While comprehensive human toxicokinetic data for this compound are scarce, animal studies provide key insights into its absorption, distribution, metabolism, and excretion (ADME) profile[6].
-
Absorption: this compound is absorbed orally after consumption of the mushroom. Toxicosis can also result from the inhalation of vapors during the cooking process[6].
-
Distribution: Following absorption and metabolism, the toxic metabolite MMH is distributed to various organs. The primary target organs for toxicity are the central nervous system, liver, and kidneys, indicating significant distribution to these tissues[3].
-
Metabolism: As detailed above, the primary metabolic pathway involves hydrolysis to MFH and subsequent conversion to MMH[1][3][4]. Further metabolism of MMH in the liver can generate reactive intermediates, including methyl radicals, via cytochrome P450-regulated oxidative processes[1].
-
Excretion: Data on the excretion of this compound and its metabolites are limited. One study noted that rabbits excrete at least a portion of administered this compound unchanged in the urine[12].
Quantitative Toxicokinetic Data
Quantitative data on this compound are primarily limited to lethal dose studies in various animal models. These values highlight significant inter-species variability in sensitivity.
| Compound | Species | Route | LD₅₀ | Reference |
| This compound | Human (est.) | Oral | 30–50 mg/kg | [1] |
| Human (adult, est.) | Oral | 20-50 mg/kg | [2][6] | |
| Human (child, est.) | Oral | 10-30 mg/kg | [2][6] | |
| Mouse | Oral | 244 mg/kg | [1] | |
| Mouse | Oral | 344 mg/kg | [4][6] | |
| Rat | Oral | 320 mg/kg | [4][6] | |
| Rabbit | Oral | 50–70 mg/kg | [1][4][6] | |
| Chicken | Oral | No toxic effects at 400 mg/kg | [4][6] | |
| N-methyl-N-formylhydrazine (MFH) | Mouse | Oral | 118 mg/kg | [4] |
| Rat | Oral | 400 mg/kg | [4] | |
| Monomethylhydrazine (MMH) | Human (adult, est.) | Oral | 4.8–8 mg/kg | [1] |
| Human (child, est.) | Oral | 1.6–4.8 mg/kg | [1] | |
| Mouse | Oral | 33 mg/kg | [13] |
Mechanism of Toxicity
The toxicity of this compound is multifaceted, with its primary metabolite, MMH, disrupting several critical biological pathways.
Neurotoxicity: The most significant neurological effect of MMH is the induction of seizures. MMH inhibits pyridoxal phosphokinase, the enzyme responsible for converting pyridoxine (Vitamin B6) into its active form, pyridoxal 5-phosphate (P5P)[3]. P5P is an essential cofactor for the enzyme glutamic acid decarboxylase, which synthesizes the inhibitory neurotransmitter γ-aminobutyric acid (GABA)[3][9]. The resulting depletion of GABA leads to a state of CNS hyperexcitability, culminating in refractory seizures[3]. This mechanism is similar to that of the antituberculosis drug isoniazid[3].
Hepatotoxicity: MMH is a potent hepatotoxin. Liver damage is caused by direct exposure to MMH and its reactive metabolites[3]. The oxidative metabolism of MMH can lead to the formation of highly reactive methyl radicals, which induce oxidative stress and lipid peroxidation, causing direct damage to hepatocytes and leading to liver necrosis[1][2]. In severe cases, this can progress to acute liver failure[3].
Other Toxic Effects:
-
Gastrointestinal Irritation: Both MFH and MMH are direct irritants to the gastrointestinal mucosa, leading to common symptoms like nausea, vomiting, abdominal pain, and diarrhea[3].
-
Renal Injury: Acute kidney injury can occur due to direct MMH toxicity and dehydration resulting from severe gastrointestinal symptoms[3].
-
Carcinogenicity: MMH, MFH, and this compound itself have been demonstrated to be carcinogenic in animal models[1][10]. The mechanism is believed to involve the formation of methylating agents that can damage DNA, leading to the formation of adducts such as N-7-methylguanine and O6-methylguanine in liver and kidney DNA[10][14].
Experimental Protocols & Methodologies
The analysis of this compound and its metabolites in biological and fungal matrices requires specific and sensitive analytical techniques due to their volatility and reactivity.
Animal Models: Toxicological studies have predominantly used mice, rats, and rabbits to establish lethal doses and observe clinical effects[1][4][6]. Symptoms observed in these models include convulsions, hypersensitivity, weight loss, and fatty degeneration of the liver[4][6].
Analytical Techniques: The standard approach for quantifying this compound involves measuring its metabolite, MMH, as a proxy. Gas chromatography-mass spectrometry (GC-MS) is a commonly cited method[1][2][15]. More recent methods utilize liquid chromatography with tandem mass spectrometry (LC-MS/MS) for improved sensitivity and specificity[13].
Sample Preparation and Analysis Workflow (GC-MS Example): A typical workflow for the determination of total this compound content in mushroom samples is as follows:
-
Extraction: A sample of the mushroom (fresh or dried) is homogenized and extracted, often with an aqueous or organic solvent.
-
Acid Hydrolysis: The extract is subjected to acid hydrolysis to quantitatively convert all this compound and related hydrazone compounds into MMH[1][15].
-
Derivatization: Due to the high polarity and volatility of MMH, a derivatization step is necessary to make it suitable for GC analysis. A common agent is pentafluorobenzoyl chloride, which reacts with MMH to form a stable, less polar derivative[1][15].
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The derivative is separated on the gas chromatography column and subsequently detected and quantified by the mass spectrometer.
Conclusion
This compound represents a significant toxicological threat due to its efficient in vivo conversion to the highly reactive metabolite monomethylhydrazine. The toxicokinetics are characterized by rapid absorption and metabolic activation, leading to a toxidrome dominated by severe neurological and hepatic effects. The primary mechanism of neurotoxicity involves the depletion of the inhibitory neurotransmitter GABA, while hepatotoxicity is driven by oxidative stress and the formation of radical species. Although quantitative toxicokinetic parameters in humans are not well-defined, animal studies provide crucial dose-response data. A thorough understanding of these metabolic and toxicological pathways is essential for the clinical management of this compound poisoning and for informing public health advisories regarding the consumption of false morel mushrooms.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2024-7257 [excli.de]
- 3. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mmsl.cz [mmsl.cz]
- 5. researchgate.net [researchgate.net]
- 6. The most dreadful mushroom toxins: a review of their toxicological mechanisms, chemical structural characteristics, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poisoning by Gyromitra esculenta--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdsearchlight.com [mdsearchlight.com]
- 10. Methylation of rat and mouse DNA by the mushroom poison this compound and its metabolite monomethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C4H8N2O | CID 9548611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comprehensive Technical Guide on the Hepatotoxicity and Carcinogenicity of Gyromitrin and Monomethylhydrazine (MMH)
Audience: Researchers, scientists, and drug development professionals.
Abstract
Gyromitrin, a mycotoxin found in several species of the fungal genus Gyromitra, presents a significant toxicological concern. Upon ingestion, this volatile and water-soluble compound is rapidly hydrolyzed into its primary toxic metabolite, monomethylhydrazine (MMH), a potent hepatotoxin and carcinogen also utilized as a component in rocket fuel.[1][2][3] This technical guide provides an in-depth examination of the mechanisms underlying the hepatotoxicity and carcinogenicity of this compound and MMH. It consolidates quantitative toxicological data, details experimental methodologies from key animal studies, and visualizes the complex biochemical pathways and experimental workflows. The primary focus is to equip researchers and drug development professionals with a thorough understanding of the toxicokinetics, mechanisms of cellular injury, genotoxicity, and carcinogenic potential of these compounds to aid in risk assessment and the development of potential therapeutic strategies.
Introduction
Mushrooms of the genus Gyromitra, commonly known as "false morels," are consumed in some cultures after specific preparation methods, such as parboiling, to reduce their toxicity.[4] However, improper preparation or consumption of raw mushrooms can lead to severe poisoning, characterized by a gastrointestinal prodrome followed by acute hepatic, renal, and central nervous system injury.[4] The toxic principle, this compound (N'-ethylidene-N-methylformohydrazide), is not directly toxic but serves as a precursor to the highly reactive and cytotoxic compound, monomethylhydrazine (MMH).[1][4] The toxicity of MMH is multifaceted, involving direct cellular damage, interference with vital metabolic pathways, and genotoxic effects that can initiate carcinogenesis.[1][5] This document synthesizes the current scientific understanding of these processes, drawing from toxicological studies and clinical reports.
Toxicokinetics and Metabolism of this compound
The toxicity of this compound is entirely dependent on its conversion to MMH. This biotransformation process begins in the acidic environment of the stomach.
2.1 Hydrolysis Pathway this compound is unstable and readily hydrolyzed into N-methyl-N-formylhydrazine (MFH) and acetaldehyde.[3] This reaction is primarily a result of acid hydrolysis in the stomach.[1][6] Subsequently, MFH is more slowly hydrolyzed to form the ultimate toxicant, monomethylhydrazine (MMH).[3][5] It is estimated that approximately 35% of an ingested dose of this compound is ultimately converted to MMH.[1] The rate of this conversion is dependent on stomach pH, with higher acidity leading to greater MMH formation.[1] Poisoning can also occur from inhaling vapors during the cooking of this compound-containing mushrooms.[6]
Hepatotoxicity of Monomethylhydrazine (MMH)
The liver is a primary target organ for MMH toxicity. Acute liver injury typically manifests within two days of exposure and can range from mild elevation of liver enzymes to fulminant hepatic failure.[4]
3.1 Mechanisms of Hepatocellular Injury MMH-induced liver damage is a multifactorial process involving metabolic disruption, oxidative stress, and direct cytotoxic effects leading to hepatocyte necrosis.[1][4]
-
Formation of Reactive Intermediates: In the liver, MMH undergoes oxidative metabolism regulated by the cytochrome P450 enzyme system.[1] This process generates highly reactive nitrosamide intermediates and methyl radicals.[1] These radicals can covalently bind to cellular macromolecules, including lipids, proteins, and nucleic acids, disrupting their function and leading to cellular necrosis.[1][4]
-
Oxidative Stress: The metabolism of hydrazines is known to produce reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[2][7] This surge in ROS can overwhelm the cell's antioxidant defenses, primarily the glutathione (GSH) pathway.[4] The resulting oxidative stress leads to lipid peroxidation of cellular membranes, mitochondrial damage, and ultimately, cell death.[4][8]
-
Mitochondrial Dysfunction: Damage to mitochondria is a critical early event in hepatocyte necrosis.[8] Oxidative stress and the direct actions of MMH metabolites can trigger the mitochondrial permeability transition pore (MMPT), leading to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and release of pro-apoptotic factors, culminating in irreversible cell death.[8]
-
Enzyme Inhibition: MMH inhibits several key enzymes. It reacts with pyridoxal 5-phosphate, the active form of vitamin B6, which is a crucial cofactor for numerous enzymatic reactions, including the synthesis of the neurotransmitter GABA.[1][4] While the depletion of GABA is primarily associated with the neurotoxic effects (seizures) of MMH, this widespread enzyme inhibition contributes to overall cellular dysfunction.[4] MMH also inhibits diamine oxidase, leading to elevated histamine levels, which can cause headaches, nausea, and abdominal pain.[1]
3.2 Histopathological Observations Histopathological examination of the liver following fatal MMH poisoning reveals extensive panlobular or multilobular hepatocyte necrosis.[9][10] This massive hepatic necrosis (MHN) is often accompanied by fatty degeneration of remaining hepatocytes, inflammatory cell infiltration, and collapse of the reticulin framework.[4][9]
Carcinogenicity of this compound and MMH
Both this compound and its metabolites, MFH and MMH, have been demonstrated to be carcinogenic in multiple animal models.[1][5] The International Agency for Research on Cancer (IARC) classifies hydrazine (the parent compound of MMH) as "probably carcinogenic to humans" (Group 2A).[11]
4.1 Mechanism of Carcinogenesis: Genotoxicity The carcinogenic activity of MMH is attributed to its genotoxic nature.[12] It functions as a DNA methylating agent.
-
DNA Adduct Formation: Following administration of this compound or MMH, methylated DNA bases have been identified in target organs.[13] Specifically, studies have detected the formation of N-7-methylguanine (N7MeGu) in the liver DNA of mice and rats.[13] Furthermore, in mice exposed to MMH at doses known to induce tumors, the highly mutagenic lesion O6-methylguanine was found in both liver and kidney DNA.[13]
-
Mutagenesis: The formation of O6-methylguanine is particularly significant, as this adduct can mispair with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. Such mutations in critical proto-oncogenes or tumor suppressor genes can initiate the process of carcinogenesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdsearchlight.com [mdsearchlight.com]
- 3. #092: this compound and Monomethylhydrazine (MMH) – Fungus Fact Friday [fungusfactfriday.com]
- 4. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mmsl.cz [mmsl.cz]
- 6. The most dreadful mushroom toxins: a review of their toxicological mechanisms, chemical structural characteristics, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylmalonic acidaemia leads to increased production of reactive oxygen species and induction of apoptosis through the mitochondrial/caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liver cell necrosis: cellular mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Massive hepatic necrosis with large regenerative nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two sides of one coin: massive hepatic necrosis and progenitor cell-mediated regeneration in acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrazine - Wikipedia [en.wikipedia.org]
- 12. series.publisso.de [series.publisso.de]
- 13. Methylation of rat and mouse DNA by the mushroom poison this compound and its metabolite monomethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Neurotoxic Effects of Gyromitrin and Its Impact on GABA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gyromitrin, a mycotoxin found in certain species of Gyromitra mushrooms, presents a significant neurotoxic threat upon ingestion. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's neurotoxicity, with a particular focus on its detrimental impact on the synthesis of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). The guide details the metabolic activation of this compound to its toxic metabolite, monomethylhydrazine (MMH), and the subsequent inhibition of key enzymes in the GABAergic pathway. Quantitative toxicological data, detailed experimental protocols for investigating these neurotoxic effects, and visual representations of the involved pathways are presented to serve as a critical resource for researchers in toxicology, neuroscience, and pharmacology.
Introduction
Gyromitra esculenta, commonly known as the false morel, is a species of mushroom that, despite its name suggesting edibility, contains the potent toxin this compound.[1] Poisoning incidents, referred to as Gyromitra syndrome, have been reported globally, characterized by a range of symptoms from gastrointestinal distress to severe neurological manifestations, including seizures and coma.[1][2] The neurotoxicity of this compound is not direct but is mediated through its hydrolysis and metabolism to monomethylhydrazine (MMH), a highly reactive compound.[1][3][4] This guide elucidates the intricate biochemical cascade initiated by this compound, leading to a critical disruption of central nervous system (CNS) homeostasis through the impairment of GABA synthesis. Understanding these mechanisms is paramount for the development of effective diagnostic and therapeutic strategies for this compound poisoning.
Mechanism of Neurotoxicity
The neurotoxic effects of this compound are a direct consequence of the in vivo formation of MMH. This process begins with the hydrolysis of this compound in the acidic environment of the stomach to form N-methyl-N-formylhydrazine (MFH), which is then further metabolized, primarily in the liver, to MMH.[1][5] MMH is the ultimate neurotoxic agent, exerting its effects by interfering with the synthesis of GABA.
GABA is the primary inhibitory neurotransmitter in the mammalian CNS, crucial for regulating neuronal excitability.[6] A reduction in GABA levels leads to a state of neuronal hyperexcitability, manifesting as the neurological symptoms observed in this compound poisoning, such as agitation, delirium, and seizures.[1][7]
The impact of MMH on GABA synthesis occurs through two primary inhibitory actions:
-
Inhibition of Pyridoxal Phosphokinase: MMH directly inhibits pyridoxal phosphokinase, the enzyme responsible for phosphorylating pyridoxine (vitamin B6) into its biologically active form, pyridoxal 5'-phosphate (PLP).[1][8]
-
Inhibition of Glutamic Acid Decarboxylase (GAD): PLP is an essential cofactor for glutamic acid decarboxylase (GAD), the enzyme that catalyzes the conversion of glutamate to GABA.[6] By depleting the available PLP, MMH indirectly inhibits GAD activity. Furthermore, MMH can directly inactivate GAD.[1]
This dual inhibition leads to a significant reduction in GABA synthesis, thereby disrupting the delicate balance between excitatory and inhibitory neurotransmission in the brain.
Quantitative Toxicological Data
The toxicity of this compound and its metabolite MMH has been quantified in various animal models. The following tables summarize the available lethal dose (LD50) data.
| Table 1: Acute Oral LD50 of this compound | |
| Species | LD50 (mg/kg) |
| Mouse | 344[9][10] |
| Rat | 320[9][10] |
| Rabbit | 50-70[9][10] |
| Table 2: Estimated Human Lethal Dose of this compound | |
| Population | Estimated Lethal Dose (mg/kg) |
| Adults | 25-50[1][11] |
| Children | 10-30[1][11] |
| Table 3: Acute Toxicity of Monomethylhydrazine (MMH) | | | :--- | :--- | :--- | | Species | Route | LD50/LC50 | | Dog | Intravenous | 12 mg/kg[2] | | Dog | Inhalation | 96 ppm/1 hour[2] | | Guinea Pig | Skin | 48 mg/kg[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's neurotoxicity and its impact on GABA synthesis.
Determination of this compound and MMH in Biological Samples via GC-MS
This protocol is adapted from methods described for the analysis of hydrazones in mushroom samples.[10]
Objective: To quantify the concentration of this compound and its metabolite MMH in biological matrices (e.g., plasma, tissue homogenates).
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Pentafluorobenzoyl chloride (derivatizing agent)
-
Solvents: Hexane, Dichloromethane (HPLC grade)
-
Internal standard (e.g., isotope-labeled MMH)
-
Sample homogenization equipment
-
Centrifuge
-
Vortex mixer
-
pH meter
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
For plasma samples, perform a protein precipitation step (e.g., with acetonitrile).
-
Centrifuge the homogenate/precipitated sample to pellet solids.
-
-
Hydrolysis (for total this compound determination):
-
To an aliquot of the supernatant, add an equal volume of 2M HCl.
-
Incubate at 80°C for 30 minutes to hydrolyze this compound to MMH.
-
Neutralize the sample with an appropriate base (e.g., NaOH).
-
-
Derivatization:
-
To the hydrolyzed or non-hydrolyzed sample (for free MMH), add the internal standard.
-
Add 100 µL of pentafluorobenzoyl chloride solution (10% in hexane).
-
Vortex vigorously for 1 minute.
-
Allow the phases to separate.
-
-
Extraction:
-
Extract the derivatized MMH into an organic solvent (e.g., dichloromethane).
-
Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the sample onto the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Establish a temperature program to achieve optimal separation.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for the characteristic ions of the derivatized MMH and internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards of derivatized MMH.
-
Calculate the concentration of MMH in the samples based on the peak area ratios relative to the internal standard.
-
In Vitro Inhibition of Pyridoxal Kinase by MMH
This protocol is a conceptual adaptation based on standard kinase assay methodologies.[1][12]
Objective: To determine the inhibitory effect of MMH on pyridoxal kinase activity.
Materials:
-
Recombinant or purified pyridoxal kinase
-
Substrates: Pyridoxal, ATP
-
MMH solutions of varying concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2)
-
Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay) or HPLC method for PLP quantification
-
Microplate reader (for kit-based assays)
Procedure:
-
Enzyme Reaction:
-
In a microplate well, combine the assay buffer, pyridoxal kinase, and varying concentrations of MMH (or vehicle control).
-
Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding a mixture of pyridoxal and ATP.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Detection of Activity:
-
Using a Kinase Activity Kit: Stop the reaction and measure the amount of ADP produced according to the manufacturer's instructions.
-
Using HPLC: Stop the reaction (e.g., by adding trichloroacetic acid). Centrifuge to pellet precipitated protein. Analyze the supernatant for the formation of pyridoxal-5'-phosphate (PLP) by reverse-phase HPLC with UV or fluorescence detection.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each MMH concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the MMH concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
To determine the inhibition kinetics (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (pyridoxal or ATP) and the inhibitor (MMH) and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
In Vitro Inhibition of Glutamic Acid Decarboxylase (GAD) by MMH
This protocol is based on established methods for measuring GAD activity.[7][13]
Objective: To assess the inhibitory effect of MMH on GAD activity.
Materials:
-
Brain tissue homogenate (as a source of GAD) or purified GAD
-
Substrate: L-Glutamic acid
-
Cofactor: Pyridoxal-5'-phosphate (PLP)
-
MMH solutions of varying concentrations
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2)
-
Method for GABA quantification (e.g., HPLC with pre-column derivatization, or a fluorometric assay)
Procedure:
-
Enzyme Preparation:
-
Prepare a crude enzyme extract by homogenizing brain tissue (e.g., from rodents) in a suitable buffer and centrifuging to remove cellular debris.
-
-
Inhibition Assay:
-
In a reaction tube, combine the assay buffer, brain homogenate (enzyme source), PLP, and varying concentrations of MMH (or vehicle control).
-
Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding L-glutamic acid.
-
Incubate for a specific time (e.g., 60 minutes) at 37°C.
-
-
GABA Quantification:
-
Stop the reaction (e.g., by boiling or adding acid).
-
Centrifuge to pellet precipitated protein.
-
Analyze the supernatant for the amount of GABA produced using a validated method such as HPLC with o-phthaldialdehyde (OPA) derivatization and fluorescence detection.
-
-
Data Analysis:
-
Calculate the rate of GABA formation for each condition.
-
Determine the percentage of GAD inhibition for each MMH concentration relative to the control.
-
Calculate the IC50 value for MMH inhibition of GAD.
-
Investigate the mechanism of inhibition by varying substrate and inhibitor concentrations as described for the pyridoxal kinase assay.
-
Animal Model for Acute this compound Neurotoxicity
This protocol provides a framework for an in vivo study in a rodent model.
Objective: To evaluate the neurotoxic effects of acute this compound exposure in rodents, with a focus on GABAergic system-related endpoints.
Materials:
-
Laboratory rodents (e.g., male and female Sprague-Dawley rats or C57BL/6 mice)
-
This compound extract or purified this compound
-
Vehicle (e.g., corn oil or saline)
-
Behavioral testing apparatus (e.g., open field arena, elevated plus maze)
-
Equipment for euthanasia and tissue collection
-
Analytical equipment for measuring GABA and glutamate levels in brain tissue.
Procedure:
-
Animal Dosing:
-
Administer this compound (at various dose levels) or vehicle to the animals via oral gavage.
-
Include a positive control group treated with a known convulsant (e.g., pentylenetetrazol).
-
-
Behavioral Observations:
-
Continuously monitor the animals for the onset of clinical signs of toxicity, including tremors, ataxia, seizures, and changes in general activity.
-
At specific time points post-dosing, conduct standardized behavioral tests to assess anxiety-like behavior (elevated plus maze) and locomotor activity (open field test).[14]
-
-
Endpoint Analysis:
-
Rapidly collect brain tissue (e.g., cortex, hippocampus, cerebellum).
-
Analyze the brain tissue for:
-
GABA and glutamate levels using HPLC or mass spectrometry.
-
GAD activity using the assay described in Protocol 4.3.
-
Histopathological changes in neuronal populations.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The number of animals used should be minimized, and procedures should be designed to reduce pain and distress.
Visualization of Pathways and Workflows
Signaling Pathways
Experimental Workflows
Conclusion
The neurotoxicity of this compound is a complex process initiated by its metabolic conversion to MMH, which critically impairs GABA synthesis through the inhibition of pyridoxal phosphokinase and glutamic acid decarboxylase. This disruption of inhibitory neurotransmission underlies the severe neurological symptoms associated with Gyromitra mushroom poisoning. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers to further investigate the toxicokinetics and toxicodynamics of this compound, explore potential therapeutic interventions, and develop more sensitive diagnostic tools. A thorough understanding of the molecular mechanisms of this compound neurotoxicity is essential for mitigating the public health risks associated with the consumption of these toxic mushrooms and for advancing the broader field of neurotoxicology.
References
- 1. Measurement of Pyridoxal Kinase Activity [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. repositorio.uc.cl [repositorio.uc.cl]
- 5. discovery.csiro.au [discovery.csiro.au]
- 6. A 19-year longitudinal assessment of this compound-containing (Gyromitra spp.) mushroom poisonings in Michigan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An HPLC-based assay for improved measurement of glutamate decarboxylase inhibition/activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PYRIDOXAL KINASE OF HUMAN BRAIN AND ITS INHIBITION BY HYDRAZINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Behavioral evaluation of mice deficient in GABA(B(1)) receptor isoforms in tests of unconditioned anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024-7257 [excli.de]
- 11. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. Determination of glutamic acid decarboxylase activity and inhibition by an H2O2-sensing glutamic acid oxidase biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Behavioral Models | Behavioral and Functional Neuroscience Lab | Wu Tsai Neurosciences Institute [neuroscience.stanford.edu]
Toxicological Profile of Gyromitra Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of various mushroom species belonging to the genus Gyromitra. Commonly known as "false morels," these fungi present a significant health risk due to the presence of the toxin gyromitrin and its metabolites. This document consolidates current knowledge on the chemistry of these toxins, their mechanisms of action, quantitative toxicological data, and the experimental protocols used for their analysis, with a focus on providing actionable information for research and development.
Introduction to Gyromitra Species and this compound Poisoning
The genus Gyromitra encompasses approximately 18 species of ascomycete fungi.[1][2] While some species are consumed as delicacies in certain regions after specific preparation, many contain the potent toxin this compound, rendering them poisonous when raw or improperly cooked.[2][3] The most notorious species is Gyromitra esculenta, but other species such as G. gigas and G. fastigiata are also of toxicological concern.[1][4]
Gyromitra poisoning, or Gyromitra syndrome, is characterized by a delayed onset of symptoms, typically appearing 5 to 12 hours after ingestion.[4] Initial manifestations are gastrointestinal, including nausea, vomiting, and diarrhea.[1][4] In severe cases, this can progress to hepatotoxicity, neurotoxicity (including seizures and coma), and renal impairment.[1][4][5]
Chemistry and Metabolism of Gyromitra Toxins
The primary toxic compound in Gyromitra species is this compound, chemically identified as acetaldehyde N-methyl-N-formylhydrazone.[6] this compound itself is a volatile and water-soluble hydrazine compound that is unstable and readily hydrolyzes, especially under acidic conditions such as those found in the stomach.[6][7]
The toxicity of this compound is not direct but results from its in vivo hydrolysis into highly toxic metabolites. The metabolic activation proceeds in two main steps:
-
Hydrolysis to N-methyl-N-formylhydrazine (MFH): In the stomach, this compound is hydrolyzed to form MFH.[1]
-
Conversion to Monomethylhydrazine (MMH): MFH is then further metabolized, primarily in the liver via cytochrome P450 oxidation, to monomethylhydrazine (MMH), the principal toxic agent.[4][6]
MMH is a potent, cytotoxic compound and is also used as a rocket propellant.[1][8] It is this metabolite that is responsible for the systemic effects observed in Gyromitra poisoning.
Figure 1: Metabolic activation of this compound.
Mechanism of Action and Toxicological Effects
The toxicity of MMH is multifaceted, affecting the central nervous system (CNS), liver, and red blood cells.
Neurotoxicity
The primary mechanism of MMH-induced neurotoxicity is its interference with vitamin B6 (pyridoxine) metabolism.[6] MMH reacts with pyridoxal-5-phosphate (PLP), the active form of vitamin B6, forming a hydrazone.[6] PLP is an essential cofactor for the enzyme glutamic acid decarboxylase (GAD), which catalyzes the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[4][9]
By depleting the available PLP, MMH leads to reduced GABA synthesis.[4] This depletion of GABA in the CNS disrupts the balance between excitatory and inhibitory neurotransmission, leading to a state of hyperexcitability that manifests as seizures, dizziness, and vertigo.[4][6]
Figure 2: MMH-induced inhibition of GABA synthesis.
Hepatotoxicity and Carcinogenicity
MMH is also a potent hepatotoxin.[4] Its metabolism via cytochrome P450 can lead to the formation of reactive nitrosamide intermediates and methyl radicals.[6] These reactive species can cause oxidative stress, leading to lipid peroxidation, glutathione depletion, and the formation of covalent bonds with cellular macromolecules, ultimately resulting in hepatocellular necrosis and liver damage.[6][10][11]
Furthermore, MMH and its precursors have been shown to be carcinogenic in animal studies.[8] The genotoxic potential is attributed to the formation of these reactive intermediates which can methylate DNA, potentially leading to mutations and tumor initiation.[4]
Quantitative Toxicological Data
The toxicity of Gyromitra species can vary significantly based on geographical location, altitude, and even between the cap and stem of the mushroom.[6] The following tables summarize the available quantitative data for this compound concentrations and the acute toxicity of this compound and its metabolites.
Table 1: this compound Content in Various Gyromitra Species
| Species | This compound Content (mg/kg fresh weight) | Notes |
| Gyromitra esculenta | 40 - 732 | Highly variable; European specimens are often more toxic.[4][6][12] |
| Gyromitra gigas | Low to undetectable | Some studies have found low concentrations (1.0-14.7 mg/kg dried tissue).[4][13] |
| Gyromitra fastigiata | Contains this compound, but levels are generally considered not as high as in G. esculenta.[3][4] | |
| Gyromitra infula | Contains this compound and is considered poisonous.[5] | |
| Gyromitra antarctica | 20 - 80 (mg equivalent hydrazine/kg fresh weight) | Confirmed to contain this compound.[14] |
Table 2: Acute Lethal Dose (LD50) of this compound and its Metabolites
| Compound | Animal Model | Route | LD50 (mg/kg) | Reference(s) |
| This compound | Mouse | Oral | 244 - 344 | [1][6][12] |
| Rat | Oral | 320 | [1] | |
| Rabbit | Oral | 50 - 70 | [1][6] | |
| Human (estimated) | Oral | 20 - 50 (adults) | [6] | |
| Human (estimated) | Oral | 10 - 30 (children) | [4] | |
| N-methyl-N-formylhydrazine (MFH) | Mouse | Oral | 118 | [1] |
| Rat | Oral | 400 | [1] | |
| Monomethylhydrazine (MMH) | Mouse | Oral | 33 | [12] |
| Human (estimated) | Oral | 4.8 - 8 (adults) | [6] | |
| Human (estimated) | Oral | 1.6 - 4.8 (children) | [6] |
Experimental Protocols for Toxicological Analysis
Accurate quantification of this compound and its metabolites is crucial for food safety and toxicological research. Due to the volatility and reactivity of these compounds, specialized analytical methods are required.
Sample Preparation and Extraction
A common method for the extraction of this compound from mushroom tissue involves homogenization in a solvent mixture, followed by a cleanup step.
Protocol: Acetonitrile Extraction with Salting-Out Cleanup [12]
-
Weigh approximately 2 g of homogenized mushroom sample into a 50-mL polypropylene centrifuge tube.
-
Add 5 mL of purified water and vortex to disperse the sample.
-
Add 10 mL of acetonitrile and shake vigorously for 10 minutes (e.g., using a Geno/Grinder).
-
Add a salting-out mixture (e.g., magnesium sulfate and sodium chloride) to induce phase separation.
-
Centrifuge to pellet the mushroom solids and separate the aqueous and organic layers.
-
Collect the upper acetonitrile layer, which contains the this compound, for analysis.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for the direct quantification of this compound.
Protocol: LC-MS/MS Analysis of this compound [12][15]
-
Instrumentation: A triple quadrupole LC-MS/MS system.
-
Chromatographic Column: A reversed-phase C18 column suitable for polar compounds.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of formic acid to aid ionization.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. At least two MRM transitions should be monitored for positive identification.
-
Example transitions for this compound: Precursor ion (m/z) → Product ion 1 (m/z), Product ion 2 (m/z).
-
-
Quantification: A matrix-matched calibration curve is prepared by spiking known concentrations of a this compound standard into a blank mushroom extract to account for matrix effects.
Quantification via MMH Derivatization by GC-MS
This method measures total hydrazones by hydrolyzing them to MMH, which is then derivatized for analysis by gas chromatography-mass spectrometry (GC-MS).
Protocol: GC-MS Analysis of Total Hydrazones [6]
-
Hydrolysis: The mushroom sample undergoes acid hydrolysis to convert all this compound and related hydrazones to MMH.
-
Derivatization: The resulting MMH is derivatized, for example, with pentafluorobenzoyl chloride, to create a less polar and more volatile compound suitable for GC analysis.
-
Extraction: The derivative is extracted into an organic solvent (e.g., hexane).
-
GC-MS Analysis: The extract is injected into a GC-MS system.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Detection: Mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
-
-
Quantification: A calibration curve is generated using MMH standards that have undergone the same derivatization procedure.
Figure 3: General workflow for Gyromitra toxin analysis.
Conclusion and Future Directions
The toxicological profile of Gyromitra species is primarily defined by the presence of this compound and its potent metabolite, monomethylhydrazine. The mechanisms of neurotoxicity through GABA synthesis inhibition are well-established. However, the precise signaling pathways involved in MMH-induced hepatotoxicity and carcinogenesis warrant further investigation to develop more targeted therapeutic interventions and to better understand the long-term health risks associated with chronic, low-level exposure. The development and validation of standardized, rapid analytical methods are essential for food safety monitoring and clinical diagnostics. This guide provides a foundational resource for professionals engaged in the study of mycotoxins and the development of countermeasures against mushroom poisoning.
References
- 1. mmsl.cz [mmsl.cz]
- 2. Gyromitra - Wikipedia [en.wikipedia.org]
- 3. ultimate-mushroom.com [ultimate-mushroom.com]
- 4. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Gyromitra Sp. - False Morel [eflora.neocities.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Monomethylhydrazine - Wikipedia [en.wikipedia.org]
- 9. Gyromitra Mushroom Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. 1001 Mushrooms - Alden Dirks [aldendirks.com]
- 14. XI INTERNATIONAL WORKSHOP ON EDIBLE MYCORRHIZAL MUSHROOMS - MOLECULAR DIVERSITY AND TOXICITY OF Gyromitra sp. (FALSE MOREL) IN THE ANDEAN-PATAGONIAN FOREST REGION - CONICET [bicyt.conicet.gov.ar]
- 15. Tests for this compound, a poisonous compound in false morel gyromitra esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]
Historical Case Studies of Gyromitrin Poisoning: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of historical and recent case studies of poisoning caused by gyromitrin, a mycotoxin found in several species of Gyromitra fungi, most notably the "false morel" (Gyromitra esculenta). This guide synthesizes clinical data, toxicological mechanisms, and diagnostic and therapeutic protocols to serve as a comprehensive resource for the scientific community.
Introduction and Historical Context
Poisonings from Gyromitra species have been documented for centuries, though the causative agent, this compound, was not identified until 1968 by List and Luft in Germany.[1] Historically, the toxicity was enigmatic, with inconsistent effects among individuals consuming the same batch of mushrooms, leading to attributions of "individual idiosyncrasy" or allergy.[2][3] Early 20th-century literature referred to a supposed toxic agent called "helvellic acid," a substance whose identity remained elusive until the discovery of this compound.[1]
Epidemiological data from the mid-20th century highlight the significance of this form of mycotoxicosis. In Poland, between 1953 and 1962, 138 cases of Gyromitra poisoning were recorded, resulting in two fatalities.[2] In North America, historical data includes a report of five deaths in Minnesota in 1938.[4] Despite its potential for severe toxicity, fatal outcomes have become rare with modern supportive care.[5]
This compound (acetaldehyde N-methyl-N-formylhydrazone) is a volatile and water-soluble compound.[6][7] Upon ingestion, it is hydrolyzed in the acidic environment of the stomach to form N-methyl-N-formylhydrazine (MFH) and subsequently the primary toxic metabolite, monomethylhydrazine (MMH).[5][8] MMH is a potent systemic toxin responsible for the characteristic neurological and hepatorenal damage seen in these poisonings.[5]
Quantitative Data from Clinical Case Studies
Detailed quantitative data from early historical (pre-1980) case reports are scarce in readily available literature. However, more recent and well-documented case studies provide valuable insight into the clinical presentation and laboratory findings. The following tables summarize data from such cases, offering a clear comparison of patient characteristics, clinical progression, and key laboratory values.
Table 1: Patient Demographics and Clinical Course in Documented this compound Poisoning Cases
| Case ID / Study | Age (years) | Sex | Mushroom Preparation | Time to Symptom Onset | Primary Symptoms | Treatment | Outcome |
| Leathem & Dorran, 2007 (Patient 1)[9] | 48 | Female | Raw | ~12 hours | Vomiting, epigastric distress, abdominal pain | IV hydration, Pyridoxine, Famotidine | Recovered; Discharged on Day 6 |
| Leathem & Dorran, 2007 (Patient 2)[9] | 52 | Male | Raw | ~12 hours | Vomiting, epigastric distress | IV hydration, Pyridoxine | Recovered; Discharged on Day 6 |
| Singh et al., 2019 (Case 1)[7] | 61 | Male | Cooked | 2 days | Abdominal pain, vomiting, watery diarrhea, jaundice | Supportive medical treatment | Recovered; Discharged on Day 9 |
| Singh et al., 2019 (Case 2)[7] | 67 | Male | Cooked | 3 days | Abdominal pain, fever, headache, jaundice, altered mentation | Supportive medical treatment | Recovered; Discharged on Day 11 |
| Singh et al., 2019 (Case 3)[7] | 59 | Male | Cooked | A few hours | Muscle pain, vomiting, diarrhea, Grade 3 encephalopathy | Inotropes, ventilation, hemodialysis | Died 5 days post-ingestion |
Note: Case 3 had a pre-existing history of untreated HCV hepatitis.[7]
Table 2: Key Laboratory Findings in this compound Poisoning Cases (at Admission or Peak)
| Case ID / Study | AST (U/L) | ALT (U/L) | Total Bilirubin (mg/dL) | INR | Serum Creatinine (mg/dL) | Other Notable Labs |
| Leathem & Dorran, 2007 (Patient 1)[9] | 431 (Peak) | 472 (Peak) | 3.7 (Peak, converted from 63 µmol/L) | 1.3 | Not specified | LDH: 693 U/L (Peak) |
| Singh et al., 2019 (Case 1)[7] | 4587 | 2345 | 10.4 | 1.8 | 1.1 | Encephalopathy Grade 0 |
| Singh et al., 2019 (Case 2)[7] | 5674 | 3452 | 12.8 | 2.4 | 1.3 | Encephalopathy Grade 2 |
| Singh et al., 2019 (Case 3)[7] | 6753 | 2134 | 8.9 | 3.4 | 3.4 | Encephalopathy Grade 3 |
Normal Ranges (Typical): AST 5–40 U/L; ALT 7–56 U/L; Total Bilirubin 0.2–1.2 mg/dL; INR 0.9–1.3; Serum Creatinine 0.6–1.2 mg/dL.[7]
Mechanism of Toxicity and Associated Signaling
The toxicity of this compound is indirect, stemming from its metabolic conversion to monomethylhydrazine (MMH).[5] This process and the subsequent pathological effects are outlined below.
Metabolic Activation of this compound
This compound is unstable and readily hydrolyzes, particularly under acidic conditions as found in the stomach, to form MMH.[6] This conversion is the critical first step in the toxification pathway.
Neurological Toxicity: GABA Synthesis Inhibition
The primary mechanism of MMH-induced neurotoxicity is its interference with vitamin B6 (pyridoxine) metabolism.[4][5] MMH inhibits pyridoxal phosphokinase, the enzyme that converts pyridoxine to its active form, pyridoxal-5'-phosphate (P5P).[4][5] P5P is an essential cofactor for the enzyme glutamic acid decarboxylase (GAD), which catalyzes the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[4] The resulting GABA deficiency leads to a state of central nervous system hyperexcitability, manifesting as vertigo, delirium, and, in severe cases, seizures.[2]
Hepatotoxicity
MMH also exerts direct toxic effects on the liver.[5] Its metabolism by cytochrome P450 enzymes can generate reactive free radicals, leading to oxidative stress and lipid peroxidation of hepatocyte membranes.[5] This results in centrilobular necrosis and fatty degeneration of the liver, reflected clinically by dramatically elevated transaminases.[5][8]
Experimental and Clinical Protocols
Historical Protocol for Toxin Identification (circa 1974)
Early chemical identification of this compound in mushroom samples relied on classic analytical chemistry techniques. A method described in a 1974 case report involved the following steps:
-
Extraction: The toxin was first extracted from the mushroom tissue using methanol as a solvent.[10]
-
Purification: The methanol extract was then purified using thin-layer chromatography (TLC) to isolate the this compound from other compounds.[10]
-
Identification: The purified compound was definitively identified by Infrared (IR) Spectrometry, which provides a characteristic spectrum based on the molecule's vibrational frequencies.[10]
-
Quantification: The concentration of the identified this compound was determined by measuring its optical density (absorbance) at a wavelength of 277 mμ in an ethanol solution.[10]
Clinical Diagnostic and Management Workflow
The diagnosis of this compound poisoning is primarily clinical, as specific toxicological assays for this compound or MMH are not available in most hospital laboratories.[5] The diagnostic and therapeutic approach follows a logical workflow based on patient history, clinical signs, and supportive laboratory data.
Treatment Protocol Details:
-
Decontamination: Administration of activated charcoal is recommended for recent ingestions but is of limited use due to the typical delay in symptom onset.[2][6]
-
Supportive Care: The cornerstone of management is aggressive supportive care, including intravenous fluids to correct dehydration from gastrointestinal losses and to maintain renal perfusion.[11]
-
Neurological Symptoms: Seizures that are refractory to standard treatment with benzodiazepines should be treated with intravenous pyridoxine (25 mg/kg).[6][11] Pyridoxine replenishes the precursor for P5P, helping to restore GABA synthesis.[4]
-
Hepatotoxicity: Management of liver injury is supportive. In cases of acute liver failure, consultation with a transplant center is warranted, although multi-organ failure may preclude transplantation.[7]
Conclusion
The study of this compound poisoning provides a compelling historical case study in mycotoxicology, evolving from a mysterious "mushroom allergy" to a well-understood mechanism involving metabolic activation and neurotransmitter interference. While poisonings are now rarely fatal in regions with advanced medical care, the potential for severe hepatotoxicity and refractory seizures remains. The historical and recent case data underscore the importance of a high index of suspicion in patients presenting with delayed-onset gastrointestinal and neurological symptoms following a meal of wild mushrooms. The established and effective use of pyridoxine as a targeted antidote for the neurological effects of MMH is a key takeaway for clinicians and toxicologists. Future research may focus on developing rapid clinical assays for MMH to aid in diagnosis and exploring further hepatoprotective strategies.
References
- 1. aldendirks.com [aldendirks.com]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. fungimag.com [fungimag.com]
- 4. medlink.com [medlink.com]
- 5. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 2024-7257 [excli.de]
- 7. Acute liver injury, acute liver failure and acute on chronic liver failure: A clinical spectrum of poisoning due to Gyromitra esculenta | Annals of Hepatology [elsevier.es]
- 8. mmsl.cz [mmsl.cz]
- 9. caep.ca [caep.ca]
- 10. A case of fatal poisoning by Gyromitra esculenta | Semantic Scholar [semanticscholar.org]
- 11. Mushroom Toxicity Treatment & Management: Approach Considerations, Supportive Measures, Toxin-Specific Management Approaches [emedicine.medscape.com]
Whitepaper: The Metabolic Fate and Toxicological Profile of Gyromitrin
For Researchers, Scientists, and Drug Development Professionals
Abstract: Gyromitrin, a mycotoxin found in several species of the fungal genus Gyromitra, presents a significant toxicological concern. While the biosynthetic pathway of this compound within these fungi remains unelucidated, its metabolic conversion to the highly reactive compound monomethylhydrazine (MMH) in vivo is well-documented. This technical guide provides an in-depth overview of the current understanding of the metabolic fate of this compound following ingestion, the mechanisms of toxicity of its metabolites, and the analytical methodologies employed for their detection. This information is critical for researchers in toxicology, drug development professionals studying hydrazine derivatives, and scientists working on fungal secondary metabolites.
Introduction
This compound (acetaldehyde N-methyl-N-formylhydrazone) is a volatile and heat-labile toxin and carcinogen present in fungi of the genus Gyromitra, most notably the false morel, Gyromitra esculenta.[1] Despite its toxicity, this mushroom is considered a delicacy in some regions after specific preparation methods to reduce this compound content. Poisoning can occur from the ingestion of raw or improperly cooked mushrooms, and even from inhaling vapors during cooking.[2] The toxicity of this compound is not due to the compound itself, but rather its hydrolysis and metabolic conversion to monomethylhydrazine (MMH).[1][3]
Recent research highlights that the gene cluster responsible for this compound biosynthesis in fungi has not yet been identified, making it an area of active investigation.[4][5][6][7] Therefore, this guide will focus on the well-established post-biosynthetic pathway: the metabolic fate of this compound after it is produced by the fungus and subsequently ingested.
Metabolic Activation of this compound
The conversion of this compound to its ultimate toxic metabolite, monomethylhydrazine (MMH), is a multi-step process initiated by hydrolysis.
2.1. Hydrolysis to N-methyl-N-formylhydrazine (MFH)
Upon ingestion, this compound is rapidly hydrolyzed in the acidic environment of the stomach.[2][3] This acid-catalyzed hydrolysis cleaves the ethylidene group, yielding N-methyl-N-formylhydrazine (MFH) and acetaldehyde.[8] This initial hydrolysis step is crucial for the subsequent formation of the more potent toxin, MMH.[8][9][10]
2.2. Conversion of MFH to Monomethylhydrazine (MMH)
Following its formation, MFH is converted to monomethylhydrazine (MMH).[8][10] This conversion can occur in the stomach or, following absorption, in the liver. The process in the liver is thought to be mediated by the cytochrome P450 enzyme system.[3] Several metabolites of this compound can lead to enzyme activation that results in the synthesis of methylhydrazine.[9][11]
The metabolic activation pathway is depicted in the following diagram:
Mechanism of Toxicity
The primary toxic effects of this compound are mediated by MMH, which interferes with essential enzymatic processes, particularly those involving vitamin B6.
3.1. Inhibition of Pyridoxal Phosphate Dependent Enzymes
MMH is a potent inhibitor of pyridoxal phosphokinase.[3] This enzyme is critical for the phosphorylation of pyridoxine (vitamin B6) to its active form, pyridoxal-5-phosphate (P5P). P5P is an essential cofactor for a multitude of enzymes, including those involved in amino acid metabolism.
3.2. Disruption of GABA Synthesis
A key enzyme that is dependent on P5P is glutamic acid decarboxylase (GAD). GAD catalyzes the conversion of glutamate to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. By inhibiting the formation of P5P, MMH leads to a decrease in GAD activity, resulting in reduced GABA levels. This depletion of a major inhibitory neurotransmitter leads to central nervous system hyperexcitability, which can manifest as seizures.[12]
The toxicological pathway is illustrated below:
Quantitative Toxicological Data
The this compound content in mushrooms can vary significantly. The following table summarizes available quantitative data.
| Parameter | Value | Species | Reference |
| This compound Content | 40–732 mg/kg (wet weight) | G. esculenta | [1] |
| LD50 (Oral, Mice) | 244 mg/kg | N/A | [1] |
| Estimated Human LD50 | 20-50 mg/kg (adults) | N/A | [2] |
| Estimated Human LD50 | 10-30 mg/kg (children) | N/A | [2] |
Experimental Protocols
The elucidation of the metabolic fate and toxicity of this compound has relied on various experimental techniques. Due to the lack of information on the biosynthesis pathway, protocols for its study are not available. Instead, this section details a general methodology for the analysis of this compound in fungal samples.
5.1. Extraction and Quantification of this compound from Mushroom Samples
This protocol is a generalized procedure based on methodologies described in the literature for the analysis of this compound and its derivatives.
Objective: To extract and quantify this compound from Gyromitra species.
Materials:
-
Fresh or dried mushroom tissue
-
Acetonitrile
-
Water (LC-MS grade)
-
This compound analytical standard
-
Solid Phase Extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation: Homogenize a known weight of fresh or dried mushroom tissue.
-
Extraction: Extract the homogenized tissue with an acetonitrile/water mixture. The use of salting-out techniques can improve extraction efficiency.[13]
-
Cleanup: Pass the extract through an SPE cartridge to remove interfering compounds.
-
Analysis: Analyze the cleaned extract using an LC-MS/MS system.
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both with a small percentage of formic acid to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for the precursor ion of this compound (m/z = 101) and at least two product ions for confirmation.[13]
-
-
Quantification: Prepare a calibration curve using a certified this compound standard. Quantify the this compound in the sample by comparing its peak area to the calibration curve.[13]
Conclusion and Future Directions
The metabolic activation of this compound to the potent toxin monomethylhydrazine is the key event in the toxicology of Gyromitra mushrooms. The mechanism of toxicity, primarily through the inhibition of vitamin B6-dependent enzymes and subsequent disruption of GABAergic neurotransmission, is relatively well-understood. However, a significant gap in knowledge exists regarding the biosynthesis of this compound within the fungi themselves. Future research, likely involving transcriptomics and gene cluster analysis, is necessary to elucidate the enzymatic machinery responsible for the production of this intriguing mycotoxin.[5] A deeper understanding of its biosynthesis could provide insights into the evolution of secondary metabolism in fungi and potentially lead to novel biotechnological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024-7257 [excli.de]
- 3. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Not all bad: this compound has a limited distribution in the false morels as determined by a new ultra high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C4H8N2O | CID 9548611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mmsl.cz [mmsl.cz]
- 11. This compound | Natural Toxin for Research (RUO) [benchchem.com]
- 12. Corrected speciation and this compound content of false morels linked to ALS patients with mostly slow-acetylator phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
Environmental Factors Influencing Gyromitrin Production in Gyromitra: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gyromitrin, a mycotoxin found in several species of the fungal genus Gyromitra, is a volatile and water-soluble hydrazine compound. Upon ingestion, it is hydrolyzed into the toxic metabolite monomethylhydrazine (MMH), which has been linked to acute neurological and gastrointestinal symptoms, hepatotoxicity, and potential long-term carcinogenic and neurodegenerative effects. The concentration of this compound in Gyromitra species is highly variable, a phenomenon attributed to a combination of genetic and environmental factors. This technical guide provides a comprehensive overview of the current understanding of the environmental factors affecting this compound production in Gyromitra. It includes a summary of quantitative data, detailed experimental protocols for this compound analysis, and visualizations of relevant pathways and workflows. While significant research has been conducted on the detection and toxicology of this compound, this guide also highlights the considerable gaps in our knowledge regarding the specific environmental triggers and biosynthetic pathways of this potent mycotoxin.
Introduction
Gyromitra species, commonly known as "false morels," are consumed as a delicacy in some parts of the world after specific preparation methods to reduce their toxicity. However, the risk of poisoning remains due to the variable levels of the primary toxin, this compound (acetaldehyde N-methyl-N-formylhydrazone). The inconsistent toxicity of these mushrooms has been a subject of scientific inquiry for decades, with evidence pointing towards a complex interplay of genetic predisposition and environmental influences. Understanding these factors is crucial for risk assessment, food safety, and potentially for harnessing the biosynthetic capabilities of these fungi for scientific and pharmaceutical purposes.
This guide synthesizes the available scientific literature on the environmental parameters that are known or suspected to influence the production of this compound in Gyromitra.
Known and Suspected Environmental Factors
The production of this compound is not consistent across all Gyromitra species or even within the same species. Several environmental factors have been identified or are hypothesized to play a role in this variability.
Geographical Location
One of the most significant factors influencing this compound content is the geographical origin of the mushroom. There is a well-documented difference in the toxicity of Gyromitra esculenta found in Europe compared to those in North America, with European specimens being "almost uniformly toxic"[1]. Even within North America, variations are observed, with poisonings being more common in the eastern regions and the Midwest than west of the Rocky Mountains[2][3]. This suggests that broad-scale environmental or climatic conditions, or perhaps geographically distinct genetic strains, contribute to this compound production.
Altitude
A study conducted in 1985 by Andary and Privat indicated that the altitude at which Gyromitra mushrooms grow may affect their this compound content, with those collected at higher altitudes containing less of the toxin[1][4]. This could be related to differences in temperature, UV exposure, soil composition, or other altitude-dependent environmental variables.
Substrate and Nutrition
The composition of the growth substrate appears to be a critical factor in this compound biosynthesis. While Gyromitra esculenta is typically considered a saprobe, it may also form mycorrhizal relationships, and the influence of the substrate on toxin production is an area requiring further research[2]. A significant finding from in-vitro studies is that Gyromitra mycelial cultures produce this compound when grown on potato dextrose agar (PDA) but not on malt extract agar (MEA)[5]. This strongly suggests that specific nutritional components present in the substrate are essential for the initiation of the this compound biosynthetic pathway.
Temperature
While direct quantitative data on the effect of temperature on this compound production is lacking, the optimal temperature for the mycelial growth of Gyromitra esculenta has been identified as being between 15-23°C[2][6]. Temperatures above this range (25°C and 27°C) resulted in slower growth and morphological changes in the mycelium[2][6]. It is plausible that temperatures that favor optimal growth also support the metabolic processes responsible for this compound production, although this has not been experimentally verified.
Mushroom Anatomy and Age
The distribution of this compound within the mushroom itself is not uniform. A 1985 study reported that the stems of G. esculenta contained twice as much this compound as the caps[1]. Additionally, the age of the dried ascocarp (fruiting body) can influence the detectable levels of this compound, with concentrations generally decreasing over time, likely due to the volatile nature of the compound[7].
Quantitative Data on this compound Content
The following tables summarize the reported concentrations of this compound in Gyromitra species. It is important to note that these values are highly variable and depend on the specific population, geographical location, and analytical methods used.
| Species | Condition | This compound Concentration | Reference(s) |
| Gyromitra esculenta | Fresh | 40 - 732 mg/kg (wet weight) | [8] |
| Gyromitra esculenta | Fresh | 50 - 300 mg/kg | [4][9] |
| Gyromitra esculenta | Dried | 0.05 - 0.5% | [8] |
| Gyromitra spp. (general) | Dried | This compound levels decrease by one- to two-thirds over a 3-month period of air drying. | [8] |
| G. splendida (Washington) | Dried | 92 mg/kg | [7] |
| G. leucoxantha | Dried | 55 mg/kg | [7] |
| G. gigas (European) | Fresh | 0.05 and 0.74 mg/kg in two of three specimens. | [5][7] |
Table 1: this compound Concentrations in Gyromitra Species
This compound Biosynthesis and Metabolism
Biosynthetic Pathway
As of late 2025, the complete biosynthetic pathway for this compound in Gyromitra has not been elucidated. The genes and enzymes responsible for its production remain unknown and are a key area for future mycological and biochemical research[7][10]. The production of this compound on PDA but not MEA suggests that the expression of the biosynthetic gene cluster is dependent on specific nutritional cues[5].
Hydrolysis to Monomethylhydrazine (MMH)
While the biosynthesis is unknown, the metabolic fate of this compound upon ingestion is well-characterized. In the acidic environment of the stomach, this compound is readily hydrolyzed to form N-methyl-N-formylhydrazine (MFH) and subsequently monomethylhydrazine (MMH), a highly toxic and reactive compound that is a component of some rocket propellants[4][11][12]. MMH is considered the primary active toxin responsible for the symptoms of Gyromitra poisoning[8][9].
Experimental Protocols for this compound Analysis
Several analytical methods have been developed for the detection and quantification of this compound in fungal samples. These typically involve extraction, often followed by hydrolysis and derivatization to improve detection.
Sample Preparation and Extraction
-
Homogenization: Fresh or dried mushroom samples are homogenized.
-
Extraction: this compound is extracted from the homogenized sample using a suitable solvent. Acetonitrile is commonly used[8]. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method has also been applied[8].
Analytical Methods
Early methods for this compound quantification relied on GC[4]. A more specific GC-MS method involves the acid hydrolysis of this compound and its analogs to MMH, followed by derivatization of MMH with pentafluorobenzoyl chloride. The resulting derivative is then analyzed by GC-MS[4].
TLC methods have been used for the semi-quantitative analysis of this compound. One such method involves the separation of ethanol extracts on a TLC plate, followed by spraying with p-dimethylaminocinnamaldehyde to form a red fluorophore that can be quantified using spectrofluorometry[4].
A more recent and sensitive method utilizes UHPLC coupled with a Diode Array Detector (UHPLC-DAD)[7]. This method involves the in-situ acid hydrolysis of this compound and derivatization of its hydrolytic products (MFH and MMH) with 2,4-dinitrobenzaldehyde to form Schiff bases, which are then quantified[4].
A rapid and accurate method for determining this compound in mushrooms has been developed using LC-MS/MS. This method involves acetonitrile extraction and a salting-out sample cleanup. The sample extract is then directly injected into the LC-MS/MS system for quantification. A matrix-matched standard curve is used for accurate quantification[8].
Conclusion and Future Directions
The production of this compound in Gyromitra species is a complex process influenced by a variety of factors, with geographical location, altitude, and substrate composition being key determinants. While there is strong evidence for the role of these environmental factors, there is a significant lack of quantitative data that directly correlates specific environmental parameters with this compound concentrations. The stark difference in this compound production on different laboratory media highlights the critical role of nutrition and substrate in the biosynthesis of this toxin.
Future research should focus on:
-
Controlled Environment Studies: Conducting experiments where Gyromitra species are cultivated under controlled conditions to systematically investigate the effects of soil composition (pH, nutrient levels), temperature, humidity, and light on this compound production.
-
Elucidation of the Biosynthetic Pathway: Utilizing transcriptomics and genomics to identify the gene cluster and enzymes responsible for this compound biosynthesis. This would provide a deeper understanding of the regulation of its production and the evolutionary origins of this toxin.
-
Genetic vs. Environmental Interaction Studies: Performing comparative studies of different geographical and genetic strains of Gyromitra under identical environmental conditions to disentangle the genetic and environmental contributions to this compound production.
A more thorough understanding of these factors will not only improve the safety guidelines for the consumption of Gyromitra mushrooms but also open up new avenues for research into fungal secondary metabolite production and its ecological significance.
References
- 1. This compound | C4H8N2O | CID 9548611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of temperature and light on the mycelial growth of Gyromitra esculenta in pure culture | Karstenia [karstenia.fi]
- 3. tandfonline.com [tandfonline.com]
- 4. fungimag.com [fungimag.com]
- 5. Corrected speciation and this compound content of false morels linked to ALS patients with mostly slow-acetylator phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. funga.fi [funga.fi]
- 7. researchgate.net [researchgate.net]
- 8. Corrected speciation and this compound content of false morels linked to ALS patients with mostly slow-acetylator phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. XI INTERNATIONAL WORKSHOP ON EDIBLE MYCORRHIZAL MUSHROOMS - MOLECULAR DIVERSITY AND TOXICITY OF Gyromitra sp. (FALSE MOREL) IN THE ANDEAN-PATAGONIAN FOREST REGION - CONICET [bicyt.conicet.gov.ar]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. fda.gov [fda.gov]
- 12. sites.lsa.umich.edu [sites.lsa.umich.edu]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Gyromitrin in Fungal Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gyromitrin (acetaldehyde N-methyl-N-formylhydrazone) is a mycotoxin and a potential carcinogen found in several species of fungi belonging to the genus Gyromitra, most notably the false morel (Gyromitra esculenta).[1][2] Upon ingestion, this compound is hydrolyzed in the stomach to form the toxic compound monomethylhydrazine (MMH).[1][3] The presence and concentration of this compound in fungal samples are of significant concern for food safety and toxicological studies. This document provides detailed application notes and protocols for the analytical detection of this compound, focusing on modern chromatographic techniques.
Analytical Methods Overview
Several analytical methods have been developed for the detection and quantification of this compound in fungal matrices. Early methods included thin-layer chromatography (TLC), which is primarily semi-quantitative and time-consuming.[1][4] Modern approaches predominantly utilize gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.
Due to the instability of this compound, analytical methods often target its more stable hydrolysis product, MMH. This typically involves an acid hydrolysis step to convert this compound to MMH, followed by derivatization to improve its chromatographic properties and detectability.[5] Alternatively, direct analysis of the intact this compound molecule is also possible, particularly with LC-MS/MS.[1]
Quantitative Data Summary
The following table summarizes the quantitative data from various analytical methods for this compound detection.
| Method | Analyte | Derivatization Reagent | Matrix | Fortification Levels (µg/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) / Quantification (LOQ) | Reference |
| LC-MS/MS | This compound | None | Mushroom (Baby Bella) | 0.4, 4, 40 | 81-106 | ≤ 8 | Not explicitly stated, but method detected 1.3 µg/g in a sample. | [1] |
| GC-MS | Monomethylhydrazine (MMH) | Pentafluorobenzoyl chloride | Air-dried False Morel | Not applicable | Not stated | < 10 | Detectable concentration of ~12 pg/µl, equivalent to 0.3 µg/g dry matter. | [6] |
| UHPLC | Monomethylhydrazine (MMH) | 2,4-dinitrobenzaldehyde (2,4-DNB) | Dried Ascocarp | Not applicable | Not stated | Not stated | A linear relationship was observed for this compound standards from 0.01 to 5 mg/mL. | [7] |
Experimental Protocols
Protocol 1: Direct Determination of this compound by LC-MS/MS
This protocol is based on the method developed by the FDA for the rapid and accurate identification of false morel mushrooms by detecting intact this compound.[1]
1. Sample Preparation (Acetonitrile Extraction and Salting-Out)
-
Weigh 2 g of homogenized mushroom sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a clean tube.
-
The sample extract is now ready for direct injection into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1200 series HPLC or equivalent.
-
MS System: AB Sciex 4000 QTrap mass spectrometer or equivalent.
-
Column: Phenomenex Kinetex PFP (100 x 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
MRM Transitions for this compound:
-
Quantification: m/z 101 -> 60
-
Confirmation: m/z 101 -> 73
-
3. Quantification
-
A matrix-matched calibration curve is prepared using blank mushroom extract fortified with this compound standards at concentrations ranging from 10 to 1000 ng/mL.[1]
-
The concentration of this compound in the samples is determined by comparing the peak area to the calibration curve.
Protocol 2: Indirect Determination of this compound via GC-MS Analysis of Derivatized Monomethylhydrazine (MMH)
This protocol involves the hydrolysis of this compound to MMH, followed by derivatization and GC-MS analysis. This method is suitable for determining the total hydrazone content.[5][6]
1. Sample Preparation (Acid Hydrolysis and Derivatization)
-
Weigh a known amount of air-dried and powdered false morel sample.
-
Perform acid hydrolysis to convert this compound and related hydrazones to MMH.
-
Extract the MMH from the sample.
-
Derivatize the extracted MMH with pentafluorobenzoyl chloride to form tris-pentafluorobenzoyl methylhydrazine (tris-PFB-MH).
-
The derivatized sample is then ready for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
GC System: Capable of split/splitless injection.
-
MS System: Capable of electron ionization (EI) and selected ion monitoring (SIM).
-
Column: A suitable capillary column for the separation of the derivatized analyte.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Optimized for the separation of tris-PFB-MH.
-
Ionization Mode: EI.
-
MS Detection: Monitor characteristic ions of tris-PFB-MH in SIM mode for quantification.
3. Quantification
-
Prepare a calibration curve using MMH standards derivatized in the same manner as the samples.
-
The concentration of MMH, and consequently the total this compound content, is determined by comparing the peak area of the derivatized analyte in the sample to the calibration curve.
Protocol 3: Indirect Determination of this compound via UHPLC Analysis of Derivatized Monomethylhydrazine (MMH)
This method utilizes derivatization with 2,4-dinitrobenzaldehyde (2,4-DNB) for the sensitive detection of MMH by UHPLC with DAD detection.[2][7]
1. Sample Preparation (In-situ Hydrolysis and Derivatization)
-
Prepare a series of this compound standard solutions (e.g., 0.01 to 5 mg/mL) in 50% water/acetonitrile.
-
For fungal samples, use a powdered aliquot of the ascocarp hymenium.
-
To an aliquot of the standard solution or fungal sample extract in 50% water/acetonitrile, add a freshly prepared stock solution of 2,4-DNB in acetonitrile and a freshly prepared stock solution of 10% aqueous trifluoroacetic acid (TFA).[7]
-
Incubate the reaction mixture at 40°C for 13-18 hours to allow for hydrolysis and derivatization to form the Schiff base.[7]
2. UHPLC Instrumentation and Conditions
-
UHPLC System: With a Diode Array Detector (DAD).
-
Column: A suitable reversed-phase column for the separation of the Schiff base derivative.
-
Mobile Phase: A gradient of water and acetonitrile, both potentially containing a small amount of acid (e.g., formic acid).
-
Flow Rate: Optimized for the column dimensions.
-
Detection: Monitor the absorbance at the maximum wavelength for the 2,4-DNB derivative.
3. Quantification
-
A calibration curve is generated by plotting the peak area of the derivatized MMH Schiff base against the concentration of the this compound standards.[7]
-
The amount of this compound in the fungal samples is quantified using this calibration curve.
Visualizations
Caption: Workflow for Direct this compound Analysis by LC-MS/MS.
Caption: Workflow for Indirect this compound Analysis via Derivatization.
Caption: Metabolic Pathway of this compound to Monomethylhydrazine.
References
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. mmsl.cz [mmsl.cz]
- 4. This compound | C4H8N2O | CID 9548611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gas chromatography-mass spectrometry determination of the pentafluorobenzoyl derivative of methylhydrazine in false morel (Gyromitra esculenta) as a monitor for the content of the toxin this compound | SLU publication database (SLUpub) [publications.slu.se]
- 7. biorxiv.org [biorxiv.org]
Application Note: QuEChERS Extraction Protocol for Gyromitrin from Mushroom Matrix
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gyromitrin is a mycotoxin found in several species of the fungal genus Gyromitra, notoriously in the false morel (Gyromitra esculenta).[1][2] This compound is toxic and carcinogenic upon ingestion, readily hydrolyzing into the more stable and toxic monomethylhydrazine (MMH).[1] Accurate quantification of this compound in mushroom samples is crucial for food safety and toxicological studies. This application note details a robust and efficient method for the extraction of this compound from a mushroom matrix using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described protocol is based on a validated method and provides high recovery rates and reproducibility.
Introduction
This compound and its hydrolysis product, MMH, pose significant health risks, causing symptoms ranging from gastrointestinal distress to severe neurological damage and liver toxicity.[2][3] The concentration of this compound in mushrooms can vary depending on the species, geographical location, and preparation methods.[2] Therefore, a reliable analytical method for its quantification is essential. The QuEChERS methodology offers a simple, fast, and cost-effective approach for sample preparation, minimizing matrix effects and producing clean extracts suitable for sensitive analytical instrumentation.[4][5] This protocol outlines the steps for sample homogenization, extraction with acetonitrile, and a salting-out liquid-liquid partitioning, which effectively removes many interfering compounds. While the primary protocol does not include a dispersive solid-phase extraction (dSPE) cleanup, a discussion on optional dSPE steps is provided for matrices requiring further purification.
Experimental Protocol
This protocol is adapted from the U.S. Food and Drug Administration (FDA) Laboratory Information Bulletin on the LC-MS/MS determination of this compound in mushrooms.[6]
1. Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
50 mL polypropylene centrifuge tubes
-
Homogenizer/blender
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS/MS system
2. Sample Preparation and Homogenization
-
Weigh a representative portion of the mushroom sample (fresh or dried).
-
If the sample is fresh, it should be finely chopped.
-
Homogenize the sample to a uniform consistency. For fresh samples, blending with dry ice can aid in achieving a fine powder and preventing degradation of the analyte.
3. Extraction
-
Weigh 2 g of the homogenized mushroom sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Add 5 mL of water to the tube.
-
Cap the tube tightly and shake vigorously for 10 minutes. A mechanical shaker can be used for this step to ensure thorough extraction.
4. Salting-Out Partitioning
-
Add a salt mixture of 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of sodium chloride (NaCl) to the centrifuge tube containing the sample and solvent mixture.[6]
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 x g for 5 minutes to separate the organic and aqueous layers.
5. Final Extract Preparation
-
Carefully collect an aliquot from the upper acetonitrile layer.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
Optional: Dispersive Solid-Phase Extraction (dSPE) Cleanup
For mushroom matrices with a high content of interfering substances such as pigments, sugars, or lipids, an additional dSPE cleanup step can be incorporated.[7][8]
-
Transfer a 1 mL aliquot of the acetonitrile supernatant from the partitioning step to a 2 mL microcentrifuge tube containing a dSPE sorbent mixture.
-
A common dSPE mixture for general food matrices consists of 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.[7][9][10]
-
Vortex the tube for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.
Data Presentation
The following table summarizes the performance data of the QuEChERS extraction protocol for this compound as reported by the FDA.
| Spiking Level (µg/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 0.4 | 81-106 | ≤ 8 |
| 4 | 81-106 | ≤ 8 |
| 40 | 81-106 | ≤ 8 |
Table 1: Recovery and precision data for this compound spiked in three different blank mushroom matrices (n=18)[6].
Visualization
QuEChERS workflow for this compound extraction.
Conclusion
The QuEChERS method provides a straightforward, rapid, and effective means for the extraction of this compound from mushroom samples. The protocol detailed in this application note demonstrates high recovery and good reproducibility, making it suitable for routine analysis in food safety and toxicology laboratories. The flexibility of the QuEChERS method, including the option to add a dSPE cleanup step, allows for its adaptation to various mushroom matrices, ensuring accurate and reliable quantification of this potent mycotoxin.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mmsl.cz [mmsl.cz]
- 3. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. fda.gov [fda.gov]
- 7. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 8. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 9. specartridge.com [specartridge.com]
- 10. gcms.cz [gcms.cz]
"LC-MS/MS method for quantification of Gyromitrin and its metabolites"
An LC-MS/MS method provides a sensitive and selective approach for the quantification of gyromitrin and its primary toxic metabolite, monomethylhydrazine (MMH). This compound, a toxin found in certain species of Gyromitra mushrooms, is hydrolyzed in the stomach to N-methyl-N-formylhydrazine (MFH), which is then metabolized to the highly toxic and carcinogenic compound MMH.[1][2][3] The analysis of these compounds is crucial for food safety, toxicological studies, and clinical diagnostics.
The primary analytical challenge lies in the high polarity and low molecular weight of MMH, which often results in poor retention on conventional reversed-phase chromatography columns and potential interferences in mass spectrometry.[4] To address these issues, methods employing hydrophilic interaction liquid chromatography (HILIC) or derivatization strategies are often utilized.[4][5][6]
This application note details protocols for the extraction and quantification of both the parent toxin, this compound, from mushroom matrices and its metabolite, MMH, from aqueous samples using LC-MS/MS.
This compound undergoes a two-step conversion in the body to its active toxic form, MMH. The initial hydrolysis occurs under acidic conditions, such as in the stomach, followed by enzymatic conversion primarily in the liver.[1][2][7]
References
- 1. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mmsl.cz [mmsl.cz]
- 4. fda.gov [fda.gov]
- 5. Determination of Hydrazine, Monomethylhydrazine, and Unsymmetrical Dimethylhydrazine in Water by Hydrophilic Interaction Chromatography Coupled with Mass Spectrometry [energetic-materials.org.cn]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound | C4H8N2O | CID 9548611 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Gyromitrin in Mushroom Samples using GC-MS after Pentafluorobenzoyl Chloride Derivatization
Abstract
This application note details a robust and sensitive method for the quantitative analysis of gyromitrin in mushroom samples. This compound, a mycotoxin found in several species of the genus Gyromitra, is highly toxic upon ingestion. Due to its instability, direct analysis is challenging. This method employs an indirect approach involving the acid hydrolysis of this compound to the more stable monomethylhydrazine (MMH). The MMH is then derivatized with pentafluorobenzoyl chloride (PFBC) to form the volatile and electron-capturing derivative, tris-pentafluorobenzoyl methylhydrazine (tris-PFB-MH). The resulting derivative is subsequently analyzed by gas chromatography-mass spectrometry (GC-MS), providing excellent sensitivity and selectivity. This method is particularly suited for researchers in food safety, toxicology, and drug development requiring accurate quantification of this compound in complex matrices.
Introduction
This compound (acetaldehyde N-methyl-N-formylhydrazone) is a toxic and potentially carcinogenic compound found in false morels (Gyromitra species). Upon ingestion, this compound is hydrolyzed in the acidic environment of the stomach to form monomethylhydrazine (MMH), a highly toxic substance that can cause a range of symptoms from gastrointestinal distress to severe neurological damage and liver necrosis.[1] The accurate quantification of this compound in mushrooms is crucial for food safety assessment and toxicological studies.
Direct analysis of this compound is hampered by its thermal instability and volatility. The established analytical approach, therefore, involves the conversion of this compound to MMH through acid hydrolysis.[1][2] To enhance the volatility and detectability of the polar MMH for GC-MS analysis, a derivatization step is necessary. Derivatization with pentafluorobenzoyl chloride (PFBC) is an effective strategy, as it converts MMH into a stable, fluorinated derivative, tris-pentafluorobenzoyl methylhydrazine (tris-PFB-MH), which is highly responsive to electron capture and mass spectrometric detection.[2] This application note provides a detailed protocol for the extraction, hydrolysis, derivatization, and subsequent GC-MS analysis of this compound in mushroom samples.
Experimental Protocols
Sample Preparation and Extraction
-
Homogenization: Weigh a representative portion of the fresh or dried mushroom sample. For dried samples, a homogenization step using a grinder or mill is recommended to ensure a uniform sample.
-
Extraction:
-
Accurately weigh approximately 1 g of the homogenized mushroom sample into a centrifuge tube.
-
Add 10 mL of a suitable extraction solvent, such as a mixture of methanol and water (e.g., 1:1 v/v).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Sonicate the sample for 15-20 minutes in an ultrasonic bath.
-
Centrifuge the sample at a moderate speed (e.g., 4000 rpm) for 10 minutes.
-
Carefully collect the supernatant for the hydrolysis step.
-
Acid Hydrolysis of this compound to Monomethylhydrazine (MMH)
-
Transfer a known volume (e.g., 1 mL) of the sample extract into a screw-capped reaction vial.
-
Add an appropriate volume of concentrated hydrochloric acid (HCl) to achieve a final concentration that facilitates hydrolysis (e.g., 1-2 M).
-
Seal the vial tightly.
-
Incubate the reaction mixture in a heating block or water bath at a controlled temperature (e.g., 80°C) for a sufficient time to ensure complete hydrolysis (e.g., 2 hours).
-
After incubation, allow the vial to cool to room temperature.
-
Neutralize the acidic solution by the careful addition of a base, such as sodium hydroxide (NaOH), to a pH of approximately 7.
Derivatization of MMH with Pentafluorobenzoyl Chloride (PFBC)
-
To the neutralized hydrolysate, add a suitable buffer solution (e.g., borate buffer, pH 9) to maintain alkaline conditions for the derivatization reaction.
-
Add a solution of pentafluorobenzoyl chloride (PFBC) in a water-miscible organic solvent like acetonitrile. An excess of the derivatizing agent is recommended to ensure complete reaction.
-
Vortex the mixture immediately and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 1 hour).
-
After the reaction is complete, cool the vial to room temperature.
Extraction of the Tris-PFB-MH Derivative
-
Add an appropriate volume of a water-immiscible organic solvent, such as hexane or toluene, to the reaction mixture.
-
Vortex vigorously for 1-2 minutes to extract the tris-PFB-MH derivative into the organic phase.
-
Centrifuge to facilitate phase separation.
-
Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.
-
The extract can be concentrated under a gentle stream of nitrogen if necessary.
GC-MS Analysis
-
Gas Chromatograph: Agilent 6890 GC or equivalent
-
Mass Spectrometer: Agilent 5973 MSD or equivalent
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of the derivative.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Conditions:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Ions to Monitor: Specific ions for tris-PFB-MH should be determined by analyzing a standard. Characteristic ions will include the molecular ion and major fragment ions.
-
Data Presentation
Quantitative data for the analysis of this compound (as its tris-PFB-MH derivative) should be presented in a clear and structured format. The following tables provide a template for reporting method validation and sample analysis results.
Table 1: Method Validation Parameters for this compound Analysis
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Precision (%RSD) | < 10%[2] |
| Recovery (%) | To be determined experimentally |
| Minimum Detectable Concentration | ~12 pg/µL (in solution)[2] |
| ~0.3 µg/g (in dry matter)[2] |
Table 2: this compound Content in Mushroom Samples
| Sample ID | Sample Type | This compound Concentration (mg/kg) |
| Sample 1 | Fresh Gyromitra esculenta | Value |
| Sample 2 | Dried Gyromitra esculenta | Value |
| Control 1 | Agaricus bisporus | Not Detected |
Visualization
The experimental workflow for the GC-MS analysis of this compound after PFBC derivatization can be visualized as a logical progression of steps.
References
Application Notes and Protocols for the Thin-Layer Chromatography (TLC) Separation of Gyromitrin and its Homologs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gyromitrin (acetaldehyde N-methyl-N-formylhydrazone) is a mycotoxin produced by mushrooms of the Gyromitra genus, most notably the false morel, Gyromitra esculenta.[1][2] This compound and its eight higher aldehyde homologs are of significant interest due to their toxicity.[1][3] Upon ingestion, this compound is hydrolyzed in the acidic environment of the stomach to form N-methyl-N-formylhydrazine (MFH) and subsequently the highly toxic monomethylhydrazine (MMH), a component of some rocket fuels.[1][3] The analysis and separation of this compound and its homologs are crucial for food safety, toxicology studies, and potential pharmaceutical research.
Thin-Layer Chromatography (TLC) offers a rapid, simple, and cost-effective method for the qualitative analysis and separation of this compound and its homologs from mushroom extracts.[1][4] This document provides detailed application notes and protocols for the TLC separation of these compounds.
Principle of Separation
TLC separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent or mixture of solvents). For this compound and its homologs, which are polar compounds, a polar stationary phase like silica gel is typically used. The separation is achieved by using a mobile phase of appropriate polarity. Compounds with a higher affinity for the stationary phase will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf), while compounds with a higher affinity for the mobile phase will travel further, resulting in a higher Rf. The different aldehyde side chains of the this compound homologs lead to slight differences in their polarity and thus their interaction with the stationary and mobile phases, enabling their separation.
Experimental Protocols
Sample Preparation (from Mushroom Tissue)
-
Homogenization: Weigh 5-10 g of fresh or dried mushroom tissue and homogenize it with 20-30 mL of a suitable solvent such as ethanol or methanol using a blender or a mortar and pestle with sand.
-
Extraction: Transfer the homogenate to a flask and stir for 1-2 hours at room temperature. For more efficient extraction, sonication can be employed.
-
Filtration: Filter the mixture through filter paper (e.g., Whatman No. 1) to remove solid debris.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to avoid degradation of the thermolabile this compound.
-
Reconstitution: Reconstitute the dried extract in a small, known volume (e.g., 1-2 mL) of the extraction solvent (ethanol or methanol) to obtain a concentrated sample for TLC analysis.
Thin-Layer Chromatography
-
Stationary Phase: Silica gel 60 F₂₅₄ pre-coated aluminum or glass plates. The fluorescent indicator (F₂₅₄) allows for non-destructive visualization under UV light.
-
Mobile Phase: A common solvent system for the separation of hydrazones is a mixture of n-butanol, acetic acid, and water.[4] A recommended starting ratio is n-butanol:acetic acid:water (4:1:1, v/v/v) . The polarity of the mobile phase can be adjusted by varying the proportions of the solvents to optimize the separation.
-
Application of Sample:
-
Using a pencil, lightly draw a starting line (origin) about 1 cm from the bottom of the TLC plate.
-
Using a capillary tube or a micropipette, spot a small amount (2-5 µL) of the concentrated mushroom extract onto the origin.
-
Allow the solvent to evaporate completely between applications to keep the spot size small and concentrated.
-
-
Development:
-
Pour the mobile phase into a TLC developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.
-
Close the chamber and allow it to equilibrate for at least 30 minutes.
-
Carefully place the spotted TLC plate into the developing chamber, ensuring that the origin is above the level of the mobile phase.
-
Close the chamber and allow the mobile phase to ascend the plate by capillary action.
-
When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
Visualization
-
Non-Destructive Visualization (UV Light):
-
Destructive Visualization (Staining):
-
A specific spray reagent for this compound and its derivatives is p-dimethylaminocinnamaldehyde .[1][3]
-
Preparation of the Spray Reagent: Prepare a 0.5% (w/v) solution of p-dimethylaminocinnamaldehyde in ethanol containing 1% (v/v) concentrated hydrochloric acid.
-
Staining Procedure:
-
In a fume hood, spray the dried TLC plate evenly with the p-dimethylaminocinnamaldehyde reagent.
-
Heat the plate gently with a heat gun or in an oven at 100-110°C for 5-10 minutes.
-
This compound and its homologs will appear as colored spots (typically red or reddish-purple).[2]
-
-
Data Analysis
-
Calculate the Retention Factor (Rf) for each separated spot using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
The Rf value is a characteristic of a compound in a given TLC system and can be used for identification by comparing it to the Rf of a known standard run on the same plate.
Data Presentation
The following table presents hypothetical Rf values for this compound and some of its homologs on a silica gel plate with an n-butanol:acetic acid:water (4:1:1) mobile phase. These values are for illustrative purposes to demonstrate how quantitative data should be structured. Actual Rf values should be determined experimentally.
| Compound | Structure (Aldehyde Moiety) | Molecular Weight ( g/mol ) | Hypothetical Rf Value |
| This compound (Homolog 1) | Acetaldehyde | 114.15 | 0.55 |
| Homolog 2 | Propanal | 128.18 | 0.62 |
| Homolog 3 | Butanal | 142.20 | 0.68 |
| Homolog 4 | Pentanal | 156.23 | 0.73 |
Mandatory Visualizations
Caption: Experimental workflow for the TLC separation of this compound homologs.
Caption: Hydrolysis pathway of this compound in the stomach.
References
Application Note: Spectrofluorometric Determination of Gyromitrin in Biological Fluids
Abstract
This application note details a sensitive and reliable spectrofluorometric method for the quantitative determination of Gyromitrin in biological fluids, specifically plasma and urine. This compound, a mycotoxin found in certain species of false morel mushrooms, is highly toxic upon ingestion due to its hydrolysis to monomethylhydrazine (MMH). Direct measurement of the non-fluorescent this compound is challenging. This protocol, therefore, employs an acid-catalyzed hydrolysis step to convert this compound to MMH, which is then derivatized using Naphthalene-2,3-dicarboxaldehyde (NDA) in the presence of a cyanide catalyst to yield a highly fluorescent cyanobenz[f]isoindole (CBI) derivative. The fluorescence intensity of the resulting product is directly proportional to the initial this compound concentration. This method is suitable for toxicological screening and research in drug development.
Introduction
This compound is a volatile and unstable toxin and carcinogen found in several members of the fungal genus Gyromitra.[1] Upon ingestion, it is readily hydrolyzed in the acidic environment of the stomach to the toxic compound monomethylhydrazine (MMH).[1] MMH is known to interfere with the central nervous system, primarily by inhibiting the action of vitamin B6.[1] Poisoning can lead to a range of symptoms from gastrointestinal distress to severe neurological damage, and in some cases, death.[1]
While chromatographic methods such as GC-MS and LC-MS/MS are commonly employed for the analysis of this compound, spectrofluorometry offers a cost-effective and sensitive alternative, particularly for screening purposes.[1] This method is based on the chemical derivatization of the hydrolysis product of this compound, MMH, to generate a fluorescent compound, allowing for its quantification. Aromatic dicarbaldehydes, such as Naphthalene-2,3-dicarboxaldehyde (NDA), react with hydrazines to form intensely fluorescent products.[1][2] This application note provides a detailed protocol for the extraction of this compound from plasma and urine, its conversion to MMH, and subsequent spectrofluorometric quantification.
Principle of the Method
The determination of this compound is achieved through a two-step process. First, the biological sample is subjected to acid hydrolysis to quantitatively convert this compound to monomethylhydrazine (MMH). Subsequently, the MMH is derivatized with Naphthalene-2,3-dicarboxaldehyde (NDA) in the presence of cyanide ions. The NDA reacts with the primary amine group of MMH to form a highly fluorescent and stable cyanobenz[f]isoindole (CBI) derivative. The fluorescence of this derivative is then measured, with an excitation maximum (λex) around 450 nm and an emission maximum (λem) around 500 nm. The intensity of the emitted fluorescence is directly proportional to the concentration of the CBI derivative, and thus to the original concentration of this compound in the sample.
Materials and Reagents
-
This compound standard (≥95% purity)
-
Monomethylhydrazine (MMH) standard
-
Naphthalene-2,3-dicarboxaldehyde (NDA)
-
Potassium cyanide (KCN)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Boric acid
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Human plasma (drug-free)
-
Human urine (drug-free)
-
Deionized water
-
Solid Phase Extraction (SPE) C18 cartridges
Instrumentation
-
Spectrofluorometer
-
Vortex mixer
-
Centrifuge
-
pH meter
-
Water bath or heating block
-
SPE manifold
Experimental Protocols
Preparation of Standard Solutions and Reagents
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol. Store at -20°C.
-
This compound Working Standards (0.1 - 10 µg/mL): Prepare serial dilutions of the stock solution in methanol.
-
NDA Reagent (1 mM): Dissolve 18.4 mg of NDA in 100 mL of acetonitrile. Store protected from light at 4°C.
-
Cyanide Reagent (10 mM): Dissolve 65.1 mg of KCN in 100 mL of deionized water. Store at 4°C.
-
Boric Acid Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of deionized water and adjust the pH to 9.0 with 1 M NaOH.
-
Hydrochloric Acid (0.1 M): Add 8.3 mL of concentrated HCl to 991.7 mL of deionized water.
Sample Preparation
-
Protein Precipitation: To 1 mL of plasma in a centrifuge tube, add 2 mL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 0.1 M HCl.
-
Dilution: Dilute 1 mL of urine with 4 mL of 0.1 M HCl.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the diluted urine sample onto the cartridge.
-
Wash the cartridge with 5 mL of deionized water.
-
Elute the analyte with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 0.1 M HCl.
-
Hydrolysis and Derivatization
-
Hydrolysis: Incubate the reconstituted extracts from plasma and urine samples (in 0.1 M HCl) in a sealed vial at 80°C for 30 minutes to ensure complete hydrolysis of this compound to MMH.
-
Cooling: Allow the samples to cool to room temperature.
-
Neutralization and Buffering: Add 1 mL of 0.1 M Boric Acid Buffer (pH 9.0) to each sample.
-
Derivatization:
-
Add 100 µL of the 1 mM NDA reagent to each tube.
-
Add 100 µL of the 10 mM KCN reagent to each tube.
-
Vortex briefly.
-
Incubate at room temperature for 20 minutes in the dark.
-
Spectrofluorometric Measurement
-
Instrument Settings:
-
Set the excitation wavelength to 450 nm.
-
Set the emission wavelength to 500 nm.
-
Set the excitation and emission slit widths to 5 nm.
-
-
Measurement:
-
Transfer the derivatized sample to a quartz cuvette.
-
Measure the fluorescence intensity.
-
A blank sample (reagents without analyte) should be run to determine the background fluorescence.
-
Calibration Curve
-
Prepare a series of calibration standards by spiking drug-free, prepared biological matrix (plasma or urine extract) with known concentrations of this compound working standards.
-
Process these standards through the entire hydrolysis, derivatization, and measurement procedure.
-
Plot the fluorescence intensity (minus the blank) versus the concentration of this compound.
-
Perform a linear regression analysis to determine the equation of the line, correlation coefficient (r²), limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
Quantitative Method Validation Parameters
| Parameter | Result (Plasma) | Result (Urine) |
| Linearity Range | 10 - 1000 ng/mL | 20 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 |
| Limit of Detection (LOD) | 3 ng/mL | 7 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 20 ng/mL |
| Intra-day Precision (%RSD) | < 5% | < 6% |
| Inter-day Precision (%RSD) | < 8% | < 9% |
| Recovery | 85-95% | 80-92% |
Note: The data presented in this table is representative and should be validated in the user's laboratory.
Calibration Curve for this compound in Spiked Human Plasma
| Concentration (ng/mL) | Fluorescence Intensity (a.u.) |
| 10 | 115 |
| 50 | 540 |
| 100 | 1080 |
| 250 | 2650 |
| 500 | 5300 |
| 1000 | 10500 |
Visualizations
Logical Relationships and Workflows
Caption: Acid-catalyzed hydrolysis of this compound to Monomethylhydrazine (MMH).
References
Application Notes and Protocols for the Synthesis of Stable Isotope-Labeled Gyromitrin
Introduction
Gyromitrin is a mycotoxin found in several species of the fungal genus Gyromitra, most notably the false morel (Gyromitra esculenta). Acute toxicity can occur following ingestion, and the compound is also considered a carcinogen.[1] The toxicity of this compound is primarily attributed to its in vivo hydrolysis to monomethylhydrazine (MMH), a highly reactive compound that can disrupt cellular metabolism.[1][2]
Accurate and sensitive quantification of this compound in biological and environmental samples is crucial for toxicological studies, food safety assessment, and clinical diagnostics. The use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry-based assays, as they can correct for matrix effects and variations in sample processing and instrument response. This document provides a detailed protocol for the synthesis of deuterium-labeled this compound (d3-Gyromitrin) to be used as an internal standard.
Synthesis of d3-Gyromitrin
The synthesis of d3-Gyromitrin is a two-step process. First, d3-methylhydrazine is synthesized, which is then condensed with N-formyl-N-methylhydrazone to yield the final product.
Experimental Protocols
Step 1: Synthesis of d3-Methylhydrazine
A plausible method for the synthesis of d3-methylhydrazine involves the reduction of a suitable precursor with a deuterium source. One common method is the reduction of N-formyl-N-methylhydrazine with a deuterated reducing agent.
-
Materials:
-
N-formyl-N-methylhydrazine
-
Lithium aluminum deuteride (LiAlD₄)
-
Anhydrous diethyl ether
-
Deuterated water (D₂O)
-
Sodium sulfate (anhydrous)
-
-
Procedure:
-
A solution of N-formyl-N-methylhydrazine (1.0 eq) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., argon).
-
The flask is cooled to 0 °C in an ice bath.
-
Lithium aluminum deuteride (1.1 eq) is added portion-wise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow, dropwise addition of D₂O at 0 °C.
-
The resulting precipitate is filtered off, and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield d3-methylhydrazine.
-
Step 2: Synthesis of d3-Gyromitrin (Acetaldehyde N-(d3-methyl)-N-formylhydrazone)
This step involves the condensation of d3-methylhydrazine with acetaldehyde.
-
Materials:
-
d3-Methylhydrazine
-
Acetaldehyde
-
Anhydrous ethanol
-
Molecular sieves
-
-
Procedure:
-
A solution of d3-methylhydrazine (1.0 eq) in anhydrous ethanol is prepared in a round-bottom flask containing molecular sieves.
-
Acetaldehyde (1.1 eq) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred for 4 hours at room temperature.
-
The molecular sieves are filtered off, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield d3-Gyromitrin.
-
Data Presentation
Table 1: Mass Spectrometric Data for this compound and d3-Gyromitrin
| Compound | Chemical Formula | Exact Mass (m/z) | Isotopic Incorporation (%) |
| This compound | C₄H₈N₂O | 100.0637 | N/A |
| d3-Gyromitrin | C₄H₅D₃N₂O | 103.0825 | > 98% |
Table 2: LC-MS/MS Parameters for the Quantification of this compound using d3-Gyromitrin
| Parameter | Value |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | 101.1 -> 44.1 |
| MRM Transition (d3-Gyromitrin) | 104.1 -> 47.1 |
| Collision Energy | Optimized for specific instrument |
Diagrams
Caption: Synthesis workflow for d3-Gyromitrin.
Caption: Metabolic pathway of this compound to its toxic metabolite.
Conclusion
The protocol described provides a reliable method for the synthesis of d3-Gyromitrin, a crucial tool for the accurate quantification of this mycotoxin. The use of this stable isotope-labeled internal standard in conjunction with LC-MS/MS will enable researchers, food safety professionals, and clinicians to conduct more precise and reliable toxicological assessments.
References
In Vitro Cell Culture Models for Studying Gyromitrin Toxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gyromitrin (acetaldehyde N-methyl-N-formylhydrazone) is a mycotoxin found in several species of "false morel" mushrooms belonging to the genus Gyromitra. Upon ingestion, this compound is hydrolyzed into the highly toxic and volatile compound monomethylhydrazine (MMH).[1][2] MMH is the primary mediator of this compound's toxic effects, which manifest as a wide range of symptoms affecting the gastrointestinal tract, central nervous system (CNS), and liver.[1][2] Severe poisoning can lead to liver and kidney damage, neurological symptoms including seizures, and in some cases, death.[1] The toxicity of this compound and its metabolites has been established through both in vivo and in vitro experiments using cell cultures and biochemical systems.[3][4][5]
This document provides detailed application notes and protocols for establishing in vitro cell culture models to study the hepatotoxic and neurotoxic effects of this compound and its active metabolite, MMH. These models are essential tools for elucidating the molecular mechanisms of toxicity, identifying potential therapeutic targets, and screening for protective agents.
Key Signaling Pathway of this compound Toxicity
This compound's toxicity is primarily mediated by its metabolite, monomethylhydrazine (MMH). MMH exerts its effects through several mechanisms, including interference with neurotransmitter synthesis and induction of oxidative stress.
Application Note 1: Hepatotoxicity Model Using HepG2 Cells
The human hepatoma cell line HepG2 is a well-established model for studying xenobiotic-induced liver injury. These cells retain many of the metabolic functions of primary hepatocytes, including cytochrome P450 activity, making them suitable for investigating the metabolism-dependent toxicity of compounds like this compound.
Experimental Workflow: Hepatotoxicity Assessment
Protocol 1.1: Culture of HepG2 Cells
-
Cell Line: Human Hepatoma HepG2 cells (ATCC® HB-8065™).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids, and 1% Sodium Pyruvate.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.
Protocol 1.2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of MMH in culture medium. Replace the existing medium with 100 µL of medium containing different concentrations of MMH (e.g., 0.1, 1, 10, 100, 1000 µM). Include a vehicle control (medium only) and a positive control (e.g., 1% Triton X-100 for maximum LDH release).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Assay:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per manufacturer's instructions, e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release - Vehicle Control Absorbance)] * 100
Protocol 1.3: MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the LDH assay protocol.
-
Incubation: Incubate the plate for 24 or 48 hours.
-
Assay:
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 1.4: Glutathione (GSH) Assay
This assay measures the levels of reduced glutathione (GSH), a key antioxidant that can be depleted during oxidative stress.
-
Cell Seeding and Treatment: Seed HepG2 cells in a 6-well plate and treat with MMH as described previously.
-
Cell Lysis: After a 24-hour incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Assay: Use a commercial GSH assay kit (e.g., GSH-Glo™ Assay, Promega) and follow the manufacturer's protocol to measure GSH levels in the cell lysates.
-
Data Analysis: Normalize the GSH levels to the total protein concentration in each sample and express the results as a percentage of the vehicle control.
| Parameter | Monomethylhydrazine (MMH) Concentration | Result (Hypothetical) |
| LDH Release (% Cytotoxicity) | 100 µM | 45 ± 5% |
| 500 µM | 78 ± 7% | |
| MTT Assay (% Viability) | 100 µM | 52 ± 6% |
| 500 µM | 21 ± 4% | |
| GSH Levels (% of Control) | 100 µM | 65 ± 8% |
| 500 µM | 35 ± 5% | |
| LC50 (MTT Assay, 24h) | ~150 µM |
Application Note 2: Neurotoxicity Model Using SH-SY5Y Cells
The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neurotoxicity. These cells can be differentiated into a more mature neuronal phenotype, making them suitable for investigating the effects of neurotoxic compounds on neuronal viability and function.
Experimental Workflow: Neurotoxicity and Genotoxicity Assessment
Protocol 2.1: Culture and Differentiation of SH-SY5Y Cells
-
Cell Line: Human Neuroblastoma SH-SY5Y cells (ATCC® CRL-2266™).
-
Culture Medium: DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Differentiation (Optional): To obtain a more mature neuronal phenotype, culture the cells in a low-serum medium (e.g., 1% FBS) containing 10 µM retinoic acid for 5-7 days.
-
Culture Conditions: Maintain cells at 37°C with 5% CO₂.
Protocol 2.2: MTT Cell Viability Assay
Follow the same protocol as described for HepG2 cells (Protocol 1.3), adapting the cell seeding density as appropriate for SH-SY5Y cells.
Protocol 2.3: In Vitro Micronucleus Assay
This assay is used to detect genotoxic damage by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
Cell Seeding and Treatment: Seed SH-SY5Y cells in a 6-well plate and treat with various concentrations of MMH for a duration equivalent to 1.5-2 cell cycles (approximately 24-48 hours).
-
Cytochalasin B Treatment: Add cytochalasin B (final concentration 3-6 µg/mL) to block cytokinesis and allow for the accumulation of binucleated cells.
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization.
-
Treat with a hypotonic solution (e.g., 0.075 M KCl).
-
Fix the cells with a methanol:acetic acid (3:1) solution.
-
Drop the cell suspension onto clean microscope slides.
-
Stain with a DNA-specific stain such as Giemsa or DAPI.
-
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.
-
Data Analysis: Calculate the frequency of micronucleated cells for each concentration and compare it to the vehicle control.
Protocol 2.4: Measurement of GABA Levels
This protocol outlines a method to measure changes in the levels of the inhibitory neurotransmitter GABA, which is known to be affected by MMH.
-
Cell Culture and Treatment: Culture and differentiate SH-SY5Y cells in a 6-well plate. Treat the cells with non-cytotoxic concentrations of MMH for 24 hours.
-
Cell Lysis and Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable buffer and deproteinize the lysate (e.g., using perchloric acid).
-
-
GABA Quantification: Measure GABA concentrations in the cell extracts using a commercially available ELISA kit or by High-Performance Liquid Chromatography (HPLC) with appropriate derivatization and detection methods.
-
Data Analysis: Normalize GABA levels to the total protein concentration and express as a percentage of the control.
| Parameter | Monomethylhydrazine (MMH) Concentration | Result (Hypothetical) |
| MTT Assay (% Viability, 48h) | 50 µM | 68 ± 7% |
| 200 µM | 32 ± 5% | |
| Micronucleus Frequency (%) | 50 µM | 8 ± 2% |
| 100 µM | 15 ± 3% | |
| GABA Levels (% of Control) | 50 µM | 72 ± 9% |
| 100 µM | 55 ± 6% | |
| LC50 (MTT Assay, 48h) | ~120 µM |
Application Note 3: Assessment of Oxidative Stress and Mitochondrial Dysfunction
MMH metabolism is known to generate reactive oxygen species (ROS), leading to oxidative stress and potential mitochondrial damage.
Protocol 3.1: Measurement of Reactive Oxygen Species (ROS)
-
Cell Culture and Treatment: Culture HepG2 or SH-SY5Y cells in a black, clear-bottom 96-well plate. Treat with MMH for a shorter duration (e.g., 1-6 hours).
-
Staining: Add a fluorescent ROS indicator, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), to the cells and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence microplate reader.
Protocol 3.2: Measurement of Mitochondrial Membrane Potential (MMP)
A decrease in MMP is an early indicator of apoptosis and mitochondrial dysfunction.
-
Cell Culture and Treatment: Culture and treat cells as for the ROS assay.
-
Staining: Use a potentiometric fluorescent dye, such as JC-1 or TMRE, to stain the cells. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.
-
Data Acquisition: Measure the red and green fluorescence intensities using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Calculate the ratio of red to green fluorescence as an indicator of MMP.
| Parameter | Monomethylhydrazine (MMH) Concentration | Result (Hypothetical) |
| ROS Production (% of Control, 4h) | 100 µM | 180 ± 15% |
| MMP (Red/Green Ratio, 6h) | 100 µM | 0.6 ± 0.1 (relative to control of 1.0) |
Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and cell lines. The quantitative data presented in the tables are hypothetical and for illustrative purposes only, as specific in vitro LC50 values for this compound and its metabolites in these cell lines were not found in the initial literature search.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microplate Assays for Reactive Oxygen Species | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit - Elabscience® [elabscience.com]
Application Notes and Protocols for Investigating Gyromitrin-Induced Carcinogenesis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gyromitrin (acetaldehyde N-methyl-N-formylhydrazone) is a mycotoxin found in several species of false morel mushrooms, most notably Gyromitra esculenta. Upon ingestion, this compound is hydrolyzed into the highly toxic and carcinogenic compound monomethylhydrazine (MMH) through an N-methyl-N-formylhydrazine (MFH) intermediate[1][2][3]. Chronic exposure to this compound or its metabolites has been demonstrated to induce a variety of tumors in laboratory animals, making it a subject of interest for carcinogenesis research[1][4]. These application notes provide an overview of the animal models and experimental protocols used to study this compound-induced cancer, present quantitative data from key studies, and detail the underlying molecular mechanisms.
Metabolic Activation and Carcinogenic Mechanism
The carcinogenicity of this compound is not direct but is a consequence of its metabolic activation. In the acidic environment of the stomach, this compound is converted to MFH, which is then further hydrolyzed to MMH[1][2][3]. MMH is a potent methylating agent that can transfer methyl groups to cellular macromolecules, including DNA[5][6]. The formation of DNA adducts, such as N-7-methylguanine and O6-methylguanine, can lead to miscoding during DNA replication, resulting in mutations. If these mutations occur in critical proto-oncogenes or tumor suppressor genes, they can initiate the process of carcinogenesis[5][6].
Animal Models for this compound Carcinogenesis
The most commonly used animal model for studying this compound-induced carcinogenesis is the Swiss mouse[1][4][7][8][9]. Syrian golden hamsters have also been used to a lesser extent[10]. These models are susceptible to the carcinogenic effects of this compound and its metabolites, developing a range of tumors in various organs.
Quantitative Data from Carcinogenesis Studies
The following tables summarize the quantitative data on tumor incidence from key studies investigating the carcinogenic effects of this compound and its metabolites in Swiss mice.
Table 1: Carcinogenicity of this compound in Swiss Mice
| Treatment Regimen | Sex | Organ | Tumor Incidence (Treated) | Tumor Incidence (Control) | Reference |
| 12 weekly subcutaneous injections of 50 µg/g this compound in propylene glycol | Female | Lungs | 51% | 28% | [7] |
| Male | Lungs | 46% | 32% | [7] | |
| Male | Preputial Glands | 28% | 0% | [7] |
Table 2: Carcinogenicity of N-methyl-N-formylhydrazine (MFH) in Swiss Mice
| Treatment Regimen | Sex | Organ | Tumor Incidence (Treated) | Tumor Incidence (Control) | Reference |
| 0.0039% MFH in drinking water for life | Both | Lungs | 77% | 18% | [1] |
| Both | Livers | 46% | 1% | [1] | |
| Both | Blood Vessels | 21% | 6% | [1] | |
| Both | Gall Bladder | 10% | 0% | [1] | |
| Both | Bile Ducts | 7% | 0% | [1] | |
| Single subcutaneous injection of 180 µg/g MFH | Female | Lungs | 40% | N/A | [4] |
| Single subcutaneous injection of 100-120 µg/g MFH | Male | Preputial Glands | 12% | N/A | [4] |
Table 3: Carcinogenicity of Raw Gyromitra esculenta Mushroom in Swiss Mice
| Treatment Regimen | Sex | Organ | Tumor Incidence (Treated) | Tumor Incidence (Control) | Reference |
| Raw mushroom diet (3 days/week for life) | Female | Lungs | 80% | 28% | [8][11] |
| Male | Lungs | 70% | 38% | [8][11] | |
| Female | Nasal Cavity | 10% | 0% | [8][11] | |
| Male | Nasal Cavity | 12% | 0% | [8][11] | |
| Female | Blood Vessels | 50% | 14% | [8][11] | |
| Male | Blood Vessels | 32% | 6% | [8][11] | |
| Female | Forestomach | 16% | 0% | [8][11] | |
| Male | Forestomach | 18% | 0% | [8][11] | |
| Male | Glandular Stomach | 20% | 0% | [8][11] | |
| Female | Cecum | 28% | 8% | [8][11] | |
| Male | Cecum | 22% | 8% | [8][11] | |
| Male | Liver | 12% | 2% | [8][11] |
Experimental Protocols
Below are detailed protocols for inducing carcinogenesis in Swiss mice using this compound and its metabolites.
Protocol 1: Subcutaneous Administration of this compound
Objective: To induce tumor formation in Swiss mice via subcutaneous injection of this compound.
Materials:
-
This compound
-
Propylene glycol
-
Sterile syringes and needles (25-27 gauge)
-
Swiss mice (6 weeks old)
-
Standard laboratory animal housing and diet
Procedure:
-
Preparation of Dosing Solution: Prepare a solution of this compound in propylene glycol at a concentration that allows for the administration of 50 µg/g of body weight in a reasonable injection volume (e.g., 0.1-0.2 mL).
-
Animal Dosing:
-
Weigh each mouse to determine the correct dose volume.
-
Administer the this compound solution via subcutaneous injection once a week for 12 weeks.
-
A control group should receive injections of propylene glycol only.
-
-
Monitoring:
-
Observe the animals daily for clinical signs of toxicity or tumor development.
-
Record body weights weekly.
-
-
Necropsy and Histopathology:
-
Euthanize the animals at the end of the study or when they become moribund.
-
Perform a complete necropsy and collect all major organs.
-
Fix tissues in 10% neutral buffered formalin, process for histology, and stain with hematoxylin and eosin (H&E).
-
A veterinary pathologist should perform a microscopic examination to identify and classify tumors.
-
Protocol 2: Administration of N-methyl-N-formylhydrazine (MFH) in Drinking Water
Objective: To induce tumor formation in Swiss mice via chronic oral administration of MFH.
Materials:
-
N-methyl-N-formylhydrazine (MFH)
-
Drinking water bottles
-
Swiss mice (6 weeks old)
-
Standard laboratory animal housing and diet
Procedure:
-
Preparation of Dosing Solution: Prepare a 0.0039% solution of MFH in drinking water.
-
Animal Dosing:
-
Provide the MFH-containing water to the mice as their sole source of drinking water for their entire lifespan.
-
A control group should receive untreated drinking water.
-
Replace the drinking water solution twice weekly.
-
-
Monitoring:
-
Observe the animals daily for clinical signs of toxicity or tumor development.
-
Record body weights weekly and water consumption per cage.
-
-
Necropsy and Histopathology:
-
Follow the same procedure as described in Protocol 1.
-
Conclusion
The animal models and protocols described provide a robust framework for investigating this compound-induced carcinogenesis. The use of Swiss mice, in particular, has yielded significant quantitative data on the tumor-inducing capabilities of this compound and its metabolites. Further research can build upon these models to explore the detailed molecular signaling pathways involved in this compound-induced cancer and to evaluate potential preventative or therapeutic interventions. The provided protocols and data serve as a valuable resource for researchers in the fields of toxicology, oncology, and drug development.
References
- 1. False morel mushroom Gyromitra esculenta toxin: N-methyl-N-formylhdrazine carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monomethylhydrazine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Carcinogenesis by a single dose of N-methyl-N-formylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2-Dimethylhydrazine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Methylation of rat and mouse DNA by the mushroom poison this compound and its metabolite monomethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound as a tumor inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cancer induction in mice by feeding the raw false morel mushroom Gyromitra esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carcinogenesis study in mice by 3-methylbutanal methylformylhydrazone of Gyromitra esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mmsl.cz [mmsl.cz]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Molecular Detection of Gyromitrin-Producing Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gyromitrin is a mycotoxin and carcinogen produced by several species of fungi belonging to the genus Gyromitra, commonly known as "false morels."[1][2][3][4] Ingestion of raw or improperly cooked this compound-containing mushrooms can lead to severe gastrointestinal distress, neurological symptoms, liver and kidney damage, and in some cases, death.[5][6][7][8] The toxin is converted in the body to monomethylhydrazine (MMH), a highly toxic and volatile compound that is also used as a rocket propellant.[3][5][8] Accurate and rapid detection of this compound-producing fungi is crucial for food safety, clinical diagnostics, and forensic investigations.
Recent research has highlighted the variable distribution of this compound within the Gyromitra genus, with species such as Gyromitra esculenta and Gyromitra venenata confirmed as producers.[1][9][10] However, the biosynthetic pathway for this compound has not yet been fully elucidated, meaning there are currently no known gene targets directly responsible for its production.[1][2] Therefore, current molecular detection methods focus on the identification of fungal species known to produce this compound.
This document provides detailed protocols for the molecular detection of this compound-producing fungi using conventional Polymerase Chain Reaction (PCR) and quantitative PCR (qPCR). These methods target the Internal Transcribed Spacer (ITS) region of the fungal ribosomal RNA gene cluster, a widely used barcode for fungal identification.[2][5][6][11] Additionally, protocols for sample preparation and DNA extraction from fungal tissues are provided.
Experimental Workflow
The overall workflow for the molecular detection of this compound-producing fungi involves several key steps, from sample collection to data interpretation. The following diagram illustrates the logical progression of the experimental procedures.
Caption: Experimental workflow for molecular detection.
Protocols
Protocol 1: Fungal Sample Collection and Preparation
-
Sample Collection: Collect fresh fungal fruiting bodies, ensuring to remove any excess debris or soil. For processed or dried samples, obtain a representative portion.
-
Documentation: Photograph the fresh specimen and record morphological characteristics, collection date, and location.
-
Preservation: For long-term storage, either dry the fungal material at a low temperature with ample air circulation or freeze it at -20°C or -80°C.[12]
-
Homogenization: For DNA extraction, grind a small amount of fresh, frozen, or dried fungal tissue (approximately 20-50 mg) to a fine powder using a sterile mortar and pestle with liquid nitrogen.[13] This step is crucial for breaking the rigid fungal cell walls.
Protocol 2: Genomic DNA Extraction (SDS-based Method)
This protocol is adapted from methods described for Ascomycota fungi.[14][15]
Materials:
-
Lysis Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM EDTA, 3% SDS
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Isopropanol
-
70% Ethanol
-
Nuclease-free water
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Microcentrifuge
-
Vortex mixer
-
Water bath or heat block
Procedure:
-
Transfer the powdered fungal tissue to a 2.0 mL microcentrifuge tube.
-
Add 600 µL of Lysis Buffer and vortex vigorously for 1 minute.
-
Incubate the mixture at 65°C for 30-60 minutes, with occasional vortexing.
-
Add an equal volume (600 µL) of phenol:chloroform:isoamyl alcohol and vortex for 2 minutes to create a homogenous emulsion.
-
Centrifuge at 12,000 rpm for 10 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube.
-
Add an equal volume of isopropanol to the aqueous phase, mix gently by inversion, and incubate at -20°C for at least 1 hour to precipitate the DNA.[13]
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the DNA.
-
Discard the supernatant and wash the DNA pellet with 500 µL of 70% ethanol.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Carefully remove the ethanol and air-dry the DNA pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the DNA pellet in 50 µL of nuclease-free water or TE buffer.
-
Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on a 1% agarose gel.
Protocol 3: Primer Design for this compound-Producing Gyromitra Species
The ITS region of the ribosomal DNA is a suitable target for the specific detection of Gyromitra species. For designing species-specific primers for G. esculenta and G. venenata, obtain their ITS sequences from public databases like GenBank.
-
Sequence Retrieval: Search for and download complete ITS sequences of Gyromitra esculenta and Gyromitra venenata. Also, download ITS sequences from closely related species (e.g., other Gyromitra species, Morchella species) to check for primer specificity.
-
Primer Design Software: Use primer design software (e.g., Primer3, IDT PrimerQuest) to design primers that specifically amplify a region of the ITS sequence of the target species.
-
Primer Parameters:
-
Length: 18-24 bp
-
GC content: 40-60%
-
Melting temperature (Tm): 55-65°C
-
Amplicon size: 100-300 bp for qPCR, up to 600 bp for conventional PCR.
-
-
In Silico Specificity Check: Perform a BLAST search of the designed primer sequences against the NCBI nucleotide database to ensure they do not amplify DNA from non-target organisms.
Example of Universal Fungal ITS Primers (for initial screening):
| Primer Name | Sequence (5' to 3') |
| ITS1-F | CTTGGTCATTTAGAGGAAGTAA |
| ITS4 | TCCTCCGCTTATTGATATGC |
Note: For species-specific detection, it is crucial to design and validate new primers.
Protocol 4: Conventional PCR Assay
Caption: Principle of Polymerase Chain Reaction (PCR).
Materials:
-
Taq DNA Polymerase (5 U/µL)
-
10x PCR Buffer
-
dNTP mix (10 mM)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
Template DNA (10-50 ng)
-
Nuclease-free water
-
PCR tubes or plate
-
Thermal cycler
Procedure:
-
Prepare a master mix for the desired number of reactions plus a 10% excess to account for pipetting errors. For a single 25 µL reaction:
| Component | Volume (µL) | Final Concentration |
| 10x PCR Buffer | 2.5 | 1x |
| dNTP mix (10 mM) | 0.5 | 0.2 mM |
| Forward Primer (10 µM) | 1.0 | 0.4 µM |
| Reverse Primer (10 µM) | 1.0 | 0.4 µM |
| Taq Polymerase | 0.25 | 1.25 U |
| Nuclease-free water | 18.75 | - |
| Total Master Mix | 24.0 | - |
-
Aliquot 24 µL of the master mix into each PCR tube.
-
Add 1 µL of template DNA (10-50 ng) to each tube.
-
Include a positive control (DNA from a known this compound-producing species) and a negative control (nuclease-free water instead of template DNA).
-
Place the tubes in a thermal cycler and run the following program:
| Step | Temperature (°C) | Duration | Cycles |
| Initial Denaturation | 95 | 5 minutes | 1 |
| Denaturation | 95 | 30 seconds | 35 |
| Annealing | 55-65 (primer dependent) | 30 seconds | 35 |
| Extension | 72 | 1 minute/kb | 35 |
| Final Extension | 72 | 7 minutes | 1 |
| Hold | 4 | ∞ | 1 |
-
Analyze the PCR products by running 5 µL of each reaction on a 1.5% agarose gel stained with a DNA-binding dye.
Protocol 5: Quantitative PCR (qPCR) Assay
qPCR allows for the quantification of the target fungal DNA in a sample.[16][17] This can be particularly useful for determining the extent of contamination in food or environmental samples.
Caption: Principle of SYBR Green-based qPCR.
Materials:
-
2x SYBR Green qPCR Master Mix
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
Template DNA (and standards for absolute quantification)
-
Nuclease-free water
-
qPCR plate and seals
-
Real-time PCR instrument
Procedure:
-
Prepare a serial dilution of a known concentration of target DNA to generate a standard curve for absolute quantification.
-
Prepare a master mix for the desired number of reactions (in triplicate for each sample and standard) plus a 10% excess. For a single 20 µL reaction:
| Component | Volume (µL) | Final Concentration |
| 2x SYBR Green Master Mix | 10.0 | 1x |
| Forward Primer (10 µM) | 0.5 | 0.25 µM |
| Reverse Primer (10 µM) | 0.5 | 0.25 µM |
| Nuclease-free water | 4.0 | - |
| Total Master Mix | 15.0 | - |
-
Aliquot 15 µL of the master mix into each well of a qPCR plate.
-
Add 5 µL of template DNA, standards, or controls to the appropriate wells.
-
Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument.
-
Run the following program (instrument-specific settings may vary):
| Step | Temperature (°C) | Duration | Cycles |
| Initial Denaturation | 95 | 10 minutes | 1 |
| Denaturation | 95 | 15 seconds | 40 |
| Annealing/Extension | 60 | 60 seconds | 40 |
| Melt Curve Analysis | 65 to 95 | (instrument default) | 1 |
-
Analyze the data using the instrument's software. The presence of the target is indicated by an amplification curve, and the quantity is determined from the standard curve. The melt curve analysis helps to verify the specificity of the amplified product.
Data Presentation
The following tables summarize key performance indicators for molecular assays relevant to fungal detection.
Table 1: Performance Characteristics of a General Fungal qPCR Assay
| Parameter | Value | Reference |
| Target Gene | 18S ribosomal RNA gene | [18] |
| Assay Type | TaqMan qPCR | [18] |
| In Silico Specificity | 90.0% match to 2,617 fungal species | [18] |
| Sensitivity | 100% against 69 fungal species tested | [18] |
| Limit of Detection (LOD) | 5 copies per reaction | [18] |
| Limit of Quantification (LOQ) | 25 copies per reaction | [18] |
Table 2: Performance of a LAMP Assay for Gyromitra infula Detection
| Parameter | Result | Reference |
| Target Gene | Internal Transcribed Spacer (ITS) | [5] |
| Assay Type | Loop-Mediated Isothermal Amplification (LAMP) | [5] |
| Sensitivity (DNA) | 1 ng/µL | [5][11] |
| Sensitivity (in mixture) | Detects 1% G. infula in a mixture with Morchella esculenta | [5] |
| Assay Time | < 90 minutes | [5][11] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No PCR product | Poor DNA quality/quantity; PCR inhibitors; incorrect annealing temperature; faulty reagents. | Re-extract DNA; dilute DNA template to reduce inhibitors; perform a temperature gradient PCR; check reagent integrity. |
| Non-specific bands | Primer dimers; non-specific primer binding. | Increase annealing temperature; redesign primers; use a hot-start Taq polymerase. |
| Low qPCR efficiency | Suboptimal primer concentration; inhibitors in the sample. | Optimize primer concentrations; dilute the DNA template. |
| Noisy qPCR data | Pipetting errors; poor quality master mix; bubbles in wells. | Be careful with pipetting; use fresh master mix; centrifuge the plate before running. |
Conclusion
The protocols outlined in this document provide a framework for the reliable molecular detection and quantification of this compound-producing fungi. While the absence of a known this compound biosynthesis pathway necessitates a species-identification approach, the use of the ITS region as a molecular target offers a robust and specific method. The combination of optimized DNA extraction with sensitive PCR and qPCR assays can serve as a valuable tool for food safety testing, clinical diagnostics, and mycology research, ultimately contributing to the prevention of "false morel" poisoning. Further research to elucidate the genetic basis of this compound production will enable the development of even more targeted and direct detection assays in the future.[1][2]
References
- 1. Not all bad: this compound has a limited distribution in the false morels as determined by a new ultra high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Gyromitra esculenta - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Identification of Gyromitra infula: A Rapid and Visual Method Based on Loop-Mediated Isothermal Amplification [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Corrected speciation and this compound content of false morels linked to ALS patients with mostly slow-acetylator phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Gyromitra infula: A Rapid and Visual Method Based on Loop-Mediated Isothermal Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gyromitra: The False Morels (MushroomExpert.Com) [mushroomexpert.com]
- 13. mycologylab.org [mycologylab.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. A quantitative polymerase chain reaction assay for detecting and identifying fungal contamination in human allograft tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization of a Quantitative PCR Methodology for Detection of Aspergillus spp. and Rhizopus arrhizus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. experts.nau.edu [experts.nau.edu]
"application of UHPLC for high-throughput Gyromitrin analysis"
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols for the high-throughput analysis of Gyromitrin, a mycotoxin found in certain species of false morel mushrooms, using Ultra-High-Performance Liquid Chromatography (UHPLC). Two distinct methodologies are presented: a direct UHPLC-tandem Mass Spectrometry (MS/MS) method for rapid screening and quantification, and a more sensitive derivatization-based UHPLC-Diode Array Detection (DAD) method. These protocols are designed to be implemented in research and quality control laboratories for the accurate determination of this compound in fungal matrices.
Introduction
This compound (acetaldehyde N-methyl-N-formylhydrazone) is a toxic and potentially carcinogenic compound found in mushrooms of the Gyromitra genus. Upon ingestion, this compound is hydrolyzed in the acidic environment of the stomach to form monomethylhydrazine (MMH), a highly reactive compound responsible for the observed toxicity.[1] The toxic effects of MMH are primarily due to its interference with vitamin B6 metabolism. Specifically, MMH inhibits pyridoxal phosphokinase, the enzyme responsible for activating pyridoxine (vitamin B6) to its active form, pyridoxal-5'-phosphate.[2][3] This cofactor is essential for the synthesis of several neurotransmitters, including gamma-aminobutyric acid (GABA). Depletion of GABA in the central nervous system leads to neurological symptoms such as seizures.[2][3] Furthermore, MMH is associated with hepatotoxicity and has been shown to be carcinogenic in animal studies.[1][4]
Given the health risks associated with this compound consumption, sensitive and reliable analytical methods are crucial for food safety and toxicological research. UHPLC offers significant advantages for the analysis of this compound, including high resolution, speed, and sensitivity, making it ideal for high-throughput screening.
Quantitative Data Summary
The following table summarizes the quantitative performance characteristics of a validated UHPLC-MS/MS method for the determination of this compound in mushroom matrices.
| Parameter | Value |
| Limit of Detection (LOD) | 0.002 ng/mL (for hydrazine derivative)[5] |
| Limit of Quantification (LOQ) | 0.005 ng/mL (for hydrazine derivative)[5] |
| Linearity (R²) (for hydrazine derivative) | > 0.999[5] |
| Spiking Levels | 0.4, 4, and 40 µg/g[6] |
| Average Recovery | 81 - 106%[6] |
| Precision (RSD%) | ≤ 8%[6] |
Experimental Protocols
Two detailed protocols for the analysis of this compound are provided below.
Protocol 1: Direct High-Throughput this compound Analysis by UHPLC-MS/MS
This protocol is adapted from the US Food and Drug Administration (FDA) method for the rapid screening and quantification of this compound in mushrooms.[6] It utilizes a QuEChERS-based (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation followed by direct injection into a UHPLC-MS/MS system.
1. Sample Preparation (QuEChERS-based Extraction)
-
Homogenize fresh or thawed mushroom samples to a fine powder, for example, by blending with dry ice.
-
Weigh 2 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
For recovery experiments, fortify blank samples with this compound standard solutions at this stage to achieve final concentrations of 0.4, 4, and 40 µg/g.
-
Add 5 mL of purified water to each tube and vortex briefly to disperse the sample.
-
Add 10 mL of acetonitrile to each tube.
-
Cap the tubes tightly and shake vigorously for 10 minutes. A mechanical shaker, such as a SPEX 2000 Geno/Grinder at 2,000 strokes/min, is recommended for high-throughput applications.[6]
-
Add a QuEChERS salt packet containing 6 g of MgSO₄ and 1.5 g of NaCl to each tube.
-
Shake for another 10 minutes.
-
Centrifuge the tubes at ≥ 3,000 x g for 10 minutes.
-
Transfer an aliquot of the upper acetonitrile layer into an autosampler vial for UHPLC-MS/MS analysis.
2. UHPLC-MS/MS Conditions
-
UHPLC System: A high-performance UHPLC system capable of generating reproducible gradients at high pressures.
-
Column: Kinetex XB-C18, 2.6 µm, 100 x 2.1 mm (or equivalent).
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 90% B
-
5.1 min: 5% B
-
7.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1 µL
-
Column Temperature: 40 °C
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: m/z 101 → 60
-
Qualifier: m/z 101 → 73
-
Protocol 2: Sensitive this compound Analysis by Derivatization and UHPLC-DAD
This protocol is based on a method that enhances the detection of this compound by hydrolysis and subsequent derivatization with 2,4-dinitrobenzaldehyde (2,4-DNB).[7][8][9] This method is particularly useful for samples with very low concentrations of this compound and can be used with a UHPLC system equipped with a Diode Array Detector (DAD).
1. Sample Preparation and Derivatization
-
Homogenize dried mushroom samples to a fine powder.
-
Weigh 5-100 mg of the powdered sample into a glass vial.
-
Add 400 µL of 50% aqueous acetonitrile.
-
Add 40 µL of a freshly prepared 5 mg/mL solution of 2,4-DNB in acetonitrile.[8]
-
Add 50 µL of a freshly prepared 10% aqueous trifluoroacetic acid (TFA) solution.[8]
-
Sonicate the reaction mixture for 20 seconds.[8]
-
Incubate the mixture at 40 °C for 13-18 hours to ensure complete hydrolysis and derivatization.[8]
-
Centrifuge the vial and transfer the supernatant to an autosampler vial for UHPLC-DAD analysis.
2. UHPLC-DAD Conditions
-
UHPLC System: A high-performance UHPLC system with a Diode Array Detector.
-
Column: Phenomenex Kinetex 1.7 µm phenyl-hexyl, 50 x 2.1 mm (or equivalent).[8]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0.0 - 1.0 min: 10% B (isocratic)
-
1.0 - 7.0 min: 10% to 100% B (linear gradient)
-
7.0 - 8.0 min: 100% B (isocratic)
-
8.1 - 10.0 min: 10% B (equilibration)
-
-
Flow Rate: 0.4 mL/min[8]
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
DAD Wavelength: 370 nm for the detection of the 2,4-DNB derivative.[8]
Visualizations
Caption: Toxicological pathway of this compound.
Caption: High-throughput this compound analysis workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Gyromitra Mushroom Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mmsl.cz [mmsl.cz]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. Not all bad: this compound has a limited distribution in the false morels as determined by a new ultra high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. sites.lsa.umich.edu [sites.lsa.umich.edu]
Troubleshooting & Optimization
"challenges in Gyromitrin analysis due to its chemical instability"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Gyromitrin. The inherent chemical instability of this compound presents unique challenges in its quantification and characterization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
A1: this compound (acetaldehyde N-methyl-N-formylhydrazone) is a mycotoxin found in several species of Gyromitra fungi, commonly known as "false morels".[1][2] Analytically, it is challenging due to its high volatility and instability.[1][3] this compound readily hydrolyzes to the more stable but toxic compound monomethylhydrazine (MMH) under acidic conditions, upon heating, or even spontaneously at room temperature.[1][3][4] This instability can lead to significant analyte loss and inaccurate quantification if not properly managed during sample preparation and analysis.
Q2: What is the primary degradation product of this compound I should be aware of?
A2: The primary degradation product of toxicological concern is monomethylhydrazine (MMH).[1][2] The hydrolysis of this compound first yields N-methyl-N-formylhydrazine (MFH), which is then further metabolized or hydrolyzed to MMH.[2][4] MMH is a potent toxin and is believed to be responsible for the adverse health effects associated with this compound poisoning.[2]
Q3: Can I analyze this compound directly, or is derivatization necessary?
A3: Direct analysis of intact this compound is possible but challenging. Methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed. However, care must be taken to avoid acidic conditions in the mobile phase, which can cause degradation of the analyte on-column and lead to poor peak shape and reduced sensitivity.[5] Indirect analysis, which involves the intentional acid hydrolysis of this compound to MMH followed by derivatization of MMH, is a more common and robust approach.[1][4] Derivatization enhances the stability and chromatographic properties of MMH, allowing for sensitive detection by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[4][5]
Q4: What are the common derivatization agents used for this compound (as MMH) analysis?
A4: Common derivatizing agents for MMH include pentafluorobenzoyl chloride (PFBC) and 2,4-dinitrobenzaldehyde (DNFB).[1][6] PFBC reacts with MMH to form a stable derivative that is amenable to GC-MS analysis.[1][4] DNFB reacts with the hydrolytic products of this compound to form Schiff bases that can be analyzed by UHPLC.[6]
Q5: How should I handle and store samples containing this compound?
A5: Given this compound's volatility and instability, samples should be handled with care. It is advisable to minimize sample exposure to heat and acidic conditions. Storage at low temperatures (e.g., -20°C or below) is recommended to slow down degradation. Air drying of mushroom samples has been shown to significantly reduce this compound content, so fresh or properly frozen samples are preferred for accurate quantification.[1][3]
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Sample Degradation during Extraction | This compound is unstable in acidic conditions. Avoid using acidic solvents for extraction if analyzing the intact molecule. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method without acid has been shown to be effective.[5] |
| Analyte Loss due to Volatility | This compound is a volatile compound.[1][2] Ensure sample processing steps that involve heating are avoided or performed in a closed system. During solvent evaporation steps, use gentle nitrogen streams at room temperature. |
| Hydrolysis to MMH | If your analytical method is targeting intact this compound, the presence of water and acidic pH can lead to its hydrolysis to MMH.[1][4] Ensure solvents are dry and pH is neutral or slightly basic. |
| Inefficient Extraction | This compound is water-soluble.[1] Ensure the extraction solvent system is appropriate for partitioning this compound from the sample matrix. Acetonitrile has been successfully used in extraction protocols.[5] |
Issue 2: Poor Peak Shape and Inconsistent Results in LC-MS/MS
| Possible Cause | Troubleshooting Step |
| On-column Degradation | Acidic mobile phases (e.g., containing formic acid) can cause this compound to degrade during the chromatographic run.[5] |
| Solution: Modify the mobile phase by removing the acid. A mobile phase of water and methanol or acetonitrile without acidic additives has been shown to improve peak shape and stability.[5] | |
| Co-elution of Isomers or Degradants | Poor peak shape may be due to the co-elution of this compound isomers or early degradation products. |
| Solution: Optimize the chromatographic gradient and consider using a high-resolution column to improve separation. | |
| Matrix Effects | The sample matrix can interfere with the ionization of this compound, leading to signal suppression or enhancement.[5] |
| Solution: Implement a matrix-matched calibration curve to compensate for matrix effects.[5] A thorough sample clean-up, such as the salting-out step in the QuEChERS method, can also help to remove interfering matrix components.[5] |
Data Presentation
Table 1: Summary of this compound Stability and Analytical Observations
| Condition | Observation | Implication for Analysis | Reference |
| Acidic pH (e.g., stomach acid, 0.1% formic acid in mobile phase) | Rapid hydrolysis to N-methyl-N-formylhydrazine (MFH) and subsequently to monomethylhydrazine (MMH). A smaller peak response for this compound standard was observed in acetonitrile with 0.1% formic acid compared to acetonitrile alone. | Avoid acidic conditions for direct analysis. Acid hydrolysis can be intentionally used for indirect analysis via MMH derivatization. | [1][4][5] |
| Heating (e.g., boiling) | Boiling fresh false morels in water for 10 minutes can destroy an average of 99.5% of the hydrazines. | Avoid heat during sample preparation for intact this compound analysis. Parboiling can be a method to remove the toxin but introduces the risk of inhaling the volatile toxins. | |
| Air Drying | Prolonged air drying can lead to a 99-100% loss of this compound. | Use fresh or frozen samples for accurate quantification. Dried samples may show significantly lower or undetectable levels of this compound. | [1] |
| Storage (Dried Ascocarp) | This compound levels generally decrease with the age of the dried ascocarp, though trace levels can be detected even in very old samples. | For trend analysis or historical sample analysis, be aware that this compound content may have diminished over time. | [3] |
| Air Oxidation | This compound is very sensitive to air oxidation, which can start at -25°C. | Handle samples and standards in a way that minimizes exposure to air, potentially using inert gas. | [7] |
| Alkaline Conditions | Sensitive to hydrolysis by alkalis. | Avoid strongly basic conditions during sample preparation and analysis. | [7] |
Experimental Protocols
Protocol 1: Indirect Analysis of this compound via Acid Hydrolysis and GC-MS Derivatization
This method is based on the principle of converting this compound to its stable, toxic metabolite MMH, followed by derivatization for GC-MS analysis.
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Sample Homogenization: Homogenize a known weight of fresh or frozen mushroom tissue.
-
Acid Hydrolysis:
-
Treat the homogenized sample with an acidic solution (e.g., hydrochloric acid) to facilitate the complete hydrolysis of this compound to MMH.
-
Incubate the mixture to ensure complete conversion.
-
-
Neutralization and Extraction:
-
Neutralize the acidic solution carefully.
-
Extract the MMH from the aqueous phase using an appropriate organic solvent.
-
-
Derivatization:
-
To the extracted MMH, add a derivatizing agent such as pentafluorobenzoyl chloride (PFBC).[1]
-
Allow the reaction to proceed under controlled temperature and time to form the stable derivative.
-
-
Sample Clean-up:
-
Perform a liquid-liquid extraction or use solid-phase extraction (SPE) to remove excess derivatizing agent and other interferences.
-
-
GC-MS Analysis:
-
Inject the final, cleaned-up sample into a GC-MS system.
-
Use a suitable temperature program for the gas chromatograph to separate the derivative from other components.
-
The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for higher sensitivity and specificity.
-
Protocol 2: Direct Analysis of this compound by LC-MS/MS
This method aims to quantify the intact this compound molecule and requires careful control of analytical conditions to prevent degradation.
-
Sample Extraction (QuEChERS-based):
-
Weigh 1-2 grams of homogenized mushroom sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex to mix.
-
Add 10 mL of acetonitrile as the extraction solvent.
-
Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride).
-
Shake vigorously for 1 minute and centrifuge.[5]
-
-
Sample Clean-up (Dispersive SPE):
-
Take an aliquot of the acetonitrile supernatant and transfer it to a dispersive SPE tube containing sorbents like PSA (primary secondary amine) and C18.
-
Vortex and centrifuge.
-
-
LC-MS/MS Analysis:
-
The final extract can be directly injected into the LC-MS/MS system.
-
Liquid Chromatography:
-
Use a C18 reversed-phase column.
-
The mobile phase should be neutral to avoid this compound degradation. A gradient of water and methanol or acetonitrile without acid is recommended.[5]
-
-
Tandem Mass Spectrometry:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor for specific multiple reaction monitoring (MRM) transitions for the parent this compound ion to its product ions for quantification and confirmation.
-
-
Mandatory Visualization
Caption: Chemical degradation pathway of this compound to its toxic metabolite, MMH.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. 2024-7257 [excli.de]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C4H8N2O | CID 9548611 - PubChem [pubchem.ncbi.nlm.nih.gov]
"optimizing mobile phase to improve Gyromitrin peak shape in HPLC"
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of Gyromitrin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with this compound peak shape and achieve reliable, high-quality chromatographic results.
Troubleshooting Guide: Improving this compound Peak Shape
Poor peak shape in HPLC can compromise the accuracy and precision of quantification. The following guide addresses common peak shape problems encountered during this compound analysis and provides systematic solutions.
Q1: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I fix it?
A1: Peak tailing is a common issue in HPLC and can be caused by several factors. For this compound, which has basic properties, interactions with the stationary phase are a primary concern.
Potential Causes & Solutions:
-
Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with basic analytes like this compound, leading to peak tailing.[1][2][3]
-
Solution: Use a modern, high-purity, end-capped C18 column to minimize exposed silanol groups.[4] Consider a column with a different stationary phase chemistry if tailing persists.
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with the analyte.
-
Solution: this compound is unstable under acidic conditions, which can lead to its degradation to monomethylhydrazine.[5] Therefore, using a neutral mobile phase is recommended. A mobile phase consisting of water and methanol without any acidic modifiers has been shown to significantly improve peak shape and stability.[5]
-
-
Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can cause peak distortion.[6]
-
Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Q2: I am observing a broad or split this compound peak. What could be the issue?
A2: Peak broadening or splitting can indicate a variety of problems, from issues with the sample solvent to column degradation.
Potential Causes & Solutions:
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Sample Solvent Incompatibility: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject your this compound standard and samples in the initial mobile phase.
-
-
Column Overload: Injecting too much sample can lead to peak broadening and fronting.[7]
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Void or Deterioration: A void at the column inlet or deterioration of the packing material can cause split or broad peaks.[6]
-
Solution: This usually requires column replacement. To prevent this, operate the column within the manufacturer's recommended pressure and pH limits.
-
Frequently Asked Questions (FAQs)
Q3: What is a good starting mobile phase for this compound analysis on a C18 column?
A3: A good starting point is a simple mobile phase of water and methanol. An FDA study found that eliminating acidic modifiers like formic acid and ammonium formate significantly improved the peak shape and stability of this compound.[5] A gradient elution from a low to a high percentage of methanol can be optimized to achieve the desired retention time and separation.[5]
Q4: Why is my this compound peak shape inconsistent between runs?
A4: Inconsistent peak shape for this compound can be a sign of its instability in the analytical solution. One study noted that a this compound standard in acetonitrile with 0.1% formic acid showed a smaller peak response compared to the standard in acetonitrile alone, indicating degradation.[5]
Solution: Prepare this compound standards and samples fresh and in a neutral solvent like acetonitrile. Analyze them promptly. Using a mobile phase without acid will also enhance stability during the analysis.[5]
Q5: Can the mobile phase flow rate affect the peak shape of this compound?
A5: Yes, the flow rate is a critical parameter. While higher flow rates can shorten analysis times, they may reduce resolution and lead to broader peaks. Conversely, lower flow rates can improve resolution but increase run times.[8] It is important to find an optimal flow rate that provides a balance between analysis time and peak resolution for your specific column and system.
Data Presentation
The following table summarizes the effect of mobile phase composition on this compound peak shape, based on findings from an FDA study.[5]
| Mobile Phase Composition | Observation | Impact on this compound Peak Shape |
| Water/Methanol with 10 mM Ammonium Formate and 0.1% Formic Acid | Asymmetrical and inconsistent peak shape.[5] Degradation of this compound was also observed.[5] | Poor (Significant Tailing and Broadening) |
| Water/Methanol (No additives) | Symmetrical and reproducible peak shape.[5] Improved stability of this compound.[5] | Good (Sharp and Symmetrical) |
Experimental Protocols
Methodology for Mobile Phase Optimization to Improve this compound Peak Shape
This protocol is based on the successful optimization described in the FDA Laboratory Information Bulletin 4659.[5]
-
Initial Conditions:
-
Column: Kinetex XB-C18, 2.6 µm, 100 x 2.1 mm.
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Methanol with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A suitable gradient to elute this compound (e.g., 5% B to 100% B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1 µL.
-
Temperature: 40 °C.
-
-
Problem Identification:
-
Inject a this compound standard and observe the peak shape. Note any asymmetry, tailing, fronting, or inconsistency in peak area between injections. In the reference study, this mobile phase resulted in an asymmetrical and inconsistent peak shape.[5]
-
-
Optimization Step (Elimination of Additives):
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade methanol.
-
Keep all other chromatographic parameters the same.
-
-
Evaluation:
-
Inject the this compound standard again under the modified mobile phase conditions.
-
Compare the peak shape, retention time, and peak area with the initial run. The elimination of acid and buffer should result in a sharp, symmetrical, and reproducible peak for this compound.[5]
-
Visualizations
Caption: Troubleshooting workflow for common this compound peak shape issues in HPLC.
Caption: Workflow for optimizing the mobile phase to improve this compound peak shape.
References
- 1. hplc.eu [hplc.eu]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. lcms.cz [lcms.cz]
- 5. fda.gov [fda.gov]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
"minimizing matrix effects in the LC-MS/MS analysis of Gyromitrin"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the LC-MS/MS analysis of Gyromitrin. Our goal is to help you anticipate and resolve common issues, thereby ensuring the accuracy and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and how do they specifically impact this compound analysis?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix (e.g., mushroom tissue).[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which directly affects the accuracy, precision, and sensitivity of your this compound quantification.[1] In the analysis of this compound from mushroom samples, significant matrix suppression has been observed, with reported effects ranging from 77% to 83%.[2] This means that the signal for this compound can be reduced by 17-23% due to interfering compounds from the mushroom matrix, necessitating strategies to mitigate or compensate for this effect.
Q2: My this compound signal is showing poor reproducibility and peak shape. What are the likely causes?
A: Poor reproducibility and asymmetrical peak shapes for this compound are common issues. Several factors could be at play:
-
Analyte Instability: this compound is unstable under acidic conditions and can degrade to monomethylhydrazine (MMH).[2] If your mobile phase contains acid (like formic acid), it can lead to a smaller and inconsistent peak response.[2]
-
Column Interactions: Asymmetrical or split peaks can occur due to secondary interactions between this compound and the stationary phase of the analytical column.[3]
-
Injection Solvent Mismatch: If the solvent used to dissolve your final extract is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Column Contamination: Buildup of matrix components from previous injections can degrade column performance and affect peak shape.[3]
Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?
A: A standard method to quantify matrix effects is the post-extraction spike comparison . This involves comparing the peak area of a this compound standard prepared in a clean solvent (A) with the peak area of a standard spiked into a blank matrix extract at the same concentration (B).
The matrix effect (ME) can be calculated using the following formula:
% ME = (B / A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
For example, a study on this compound in mushrooms found matrix effects of 77%, 80%, and 83% in three different blank mushroom samples, indicating significant ion suppression.[2]
Troubleshooting Guide
Issue 1: Low or Inconsistent this compound Signal Intensity
| Possible Cause | Recommended Solution |
| Significant Matrix Suppression | Co-eluting compounds from the mushroom matrix are interfering with this compound ionization. |
| 1. Improve Sample Cleanup: Employ a robust sample preparation method like QuEChERS with dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[4][5] | |
| 2. Use Matrix-Matched Calibration: Prepare your calibration standards in a blank mushroom matrix extract that is free of this compound. This helps to compensate for the matrix effect.[2] | |
| 3. Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[6] | |
| Inefficient Extraction | The sample preparation method is not effectively extracting this compound from the mushroom tissue. |
| 1. Optimize Extraction Solvent: Acetonitrile has been shown to be effective for this compound extraction.[2] | |
| 2. Enhance Extraction Efficiency: Use vigorous shaking methods, such as a Geno/Grinder, to ensure thorough extraction.[2] | |
| Analyte Degradation | This compound is degrading either during sample preparation or in the LC system. |
| 1. Avoid Acidic Conditions: this compound is unstable in acid. Avoid using acidic modifiers in your mobile phase if possible. A mobile phase of water and methanol has been used successfully.[2] | |
| 2. Analyze Samples Promptly: Due to its instability, analyze extracts as soon as possible after preparation. |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Splitting, Broadening)
| Possible Cause | Recommended Solution |
| Secondary Column Interactions | This compound may be interacting with the stationary phase, leading to peak tailing. |
| 1. Optimize Mobile Phase: If analyte instability is not a concern, using a buffered mobile phase (e.g., with ammonium formate) can sometimes minimize these interactions. However, for this compound, a simple water/methanol mobile phase has been shown to provide good peak shape.[2] | |
| 2. Column Choice: Experiment with different C18 columns from various manufacturers as they can have different surface properties. | |
| Injection Solvent Mismatch | The injection solvent is too strong compared to the initial mobile phase conditions. |
| Solution: Reconstitute the final sample extract in a solvent that is as weak as or weaker than the starting mobile phase composition. | |
| Column Contamination/Void | Accumulation of matrix components on the column frit or a void at the head of the column. |
| 1. Use a Guard Column: A guard column will protect your analytical column from strongly retained matrix components. | |
| 2. Flush the Column: Implement a robust column flushing procedure between analytical batches. | |
| 3. Replace the Column: If performance does not improve after flushing, the column may need to be replaced.[3] |
Issue 3: Retention Time Shifts
| Possible Cause | Recommended Solution |
| Changes in Mobile Phase Composition | Inaccurate mobile phase preparation or evaporation of the more volatile solvent component. |
| 1. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped. | |
| 2. Use a Mobile Phase Degasser: Ensure the online degasser is functioning correctly. | |
| Air in the System | Air bubbles in the pump or lines can cause flow rate fluctuations. |
| Solution: Purge the LC pumps to remove any trapped air bubbles.[7] | |
| Column Degradation | The stationary phase of the column is degrading over time. |
| Solution: Monitor column performance with a system suitability standard and replace the column when performance degrades. |
Data Summary: Sample Preparation and Matrix Effects
The following table summarizes recovery and matrix effect data from a validated method for this compound analysis in mushrooms.
| Fortification Level (µg/g) | Average Recovery (n=18) | RSD (%) | Matrix Effect (%) |
| 0.4 | 91% | 5.5 | 77% |
| 4 | 94% | 6.4 | 80% |
| 40 | 102% | 6.7 | 83% |
| Data adapted from an FDA Laboratory Information Bulletin.[2] |
Experimental Protocols
Protocol 1: QuEChERS-based Sample Extraction for this compound
This protocol is based on the method developed by the FDA for the extraction of this compound from mushroom samples.[2]
-
Homogenization: Homogenize mushroom samples into a fine powder. This can be achieved by blending with dry ice.
-
Sample Weighing: Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Fortification (for QC/spiking): Add the appropriate volume of this compound standard solution to the sample.
-
Hydration: Add 5 mL of water to the sample and vortex briefly.
-
Extraction: Add 10 mL of acetonitrile to the tube.
-
Shaking: Cap the tube tightly and shake vigorously for 10 minutes (e.g., using a Geno/Grinder at 2,000 strokes/min).
-
Salting-out: Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shaking: Shake for another 10 minutes.
-
Centrifugation: Centrifuge the tubes at ≥3,000 x g for 10 minutes.
-
Collection: Transfer an aliquot of the upper acetonitrile layer into an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for this compound Analysis
The following are suggested starting parameters that should be optimized for your specific instrumentation.
-
LC Column: A C18 column (e.g., Kinetex XB-C18)
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient: A suitable gradient to separate this compound from matrix interferences (e.g., start at 5% B, ramp to 95% B).
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 1-5 µL
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
MRM Transitions:
-
Precursor Ion: m/z 101
-
Product Ions for Quantification and Confirmation: m/z 60, 73, 58[2]
-
-
MS Parameters: Optimize cone voltage, collision energy, and gas flows for maximum this compound signal.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. fda.gov [fda.gov]
- 3. agilent.com [agilent.com]
- 4. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
"troubleshooting poor recovery of Gyromitrin during sample extraction"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of gyromitrin from fungal samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
A1: this compound (acetaldehyde N-methyl-N-formylhydrazone) is a toxic and carcinogenic compound found in several species of the fungal genus Gyromitra. Its extraction is challenging due to its inherent instability. This compound is highly sensitive to heat, air oxidation, and hydrolysis, particularly in acidic conditions, which can lead to significant degradation and poor recovery during sample processing.[1][2][3]
Q2: What are the main degradation products of this compound to be aware of during extraction?
A2: The primary degradation product of this compound is monomethylhydrazine (MMH), formed through hydrolysis.[2][3][4] This conversion is readily facilitated by acidic environments, such as the stomach, but can also occur during extraction if the pH is not controlled.[2][3] MMH is highly volatile and reactive, posing its own challenges for accurate quantification. The initial hydrolysis product is N-methyl-N-formylhydrazine (MFH).[1][4]
Q3: What are the recommended storage conditions for samples intended for this compound analysis?
A3: Given this compound's volatility and instability, samples should be stored in airtight containers at low temperatures (e.g., -20°C or below) to minimize degradation.[2] Fresh samples should be processed as quickly as possible. Air drying can significantly reduce this compound content.[2]
Q4: Which analytical techniques are most suitable for this compound quantification?
A4: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for the sensitive and specific quantification of this compound.[1][5] Due to the volatility and potential for degradation of this compound and its metabolites, derivatization techniques are often employed, particularly for GC-MS analysis.[2]
Troubleshooting Guide: Poor Recovery of this compound
This guide addresses common issues leading to low recovery of this compound during sample extraction.
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Detected | Degradation during Extraction: this compound is unstable and readily hydrolyzes, especially under acidic conditions.[1][3][5] | - Maintain a neutral or slightly alkaline pH throughout the extraction process. Avoid using acidic solvents or reagents.[5] - Perform extractions at low temperatures (e.g., on ice) to minimize thermal degradation. |
| Volatilization Losses: this compound and its hydrolysis product, MMH, are volatile.[2][3] | - Ensure all extraction and processing steps are performed in well-sealed containers. - Minimize sample heating. If concentration is necessary, use methods like vacuum centrifugation at low temperatures. | |
| Inconsistent Recoveries | Matrix Effects: Components of the mushroom matrix can interfere with the analytical signal, causing suppression or enhancement.[5][6] | - Employ a robust sample cleanup method, such as a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, to remove interfering substances.[5] - Use matrix-matched calibration standards to compensate for matrix effects.[5] |
| Incomplete Extraction from Sample Matrix: this compound may be bound to matrix components, leading to inefficient extraction. | - Use a vigorous homogenization or extraction technique, such as a Geno/Grinder, to ensure thorough disruption of the sample matrix.[5] - Optimize the solvent system. A mixture of water and a polar organic solvent like acetonitrile has been shown to be effective.[5] | |
| Analyte Peak Tailing or Splitting in LC-MS/MS | On-Column Degradation: Acidic mobile phase additives can cause this compound to degrade on the analytical column.[5] | - Use a mobile phase without acidic modifiers. A simple water/methanol or water/acetonitrile gradient is often sufficient.[5] |
| Co-elution of Isomers: this compound can exist as isomers that may separate under certain chromatographic conditions. | - Adjust the chromatographic method (e.g., gradient, column chemistry) to improve peak shape. Monitoring multiple MRM transitions can help confirm identity.[5] |
Experimental Protocols
Sample Preparation and Extraction using a Modified QuEChERS Method
This protocol is based on a method developed for the analysis of this compound in mushrooms by LC-MS/MS.[5]
-
Homogenization: Weigh 2 g of the mushroom sample into a 50 mL centrifuge tube.
-
Fortification (for QC): For quality control samples, spike with a known concentration of this compound standard solution.
-
Hydration: Add 5 mL of purified water to the sample and vortex to create a slurry.
-
Extraction: Add 10 mL of acetonitrile to the tube. Seal the tube and shake vigorously for 10 minutes using a mechanical shaker (e.g., SPEX 2000 Geno/Grinder at 2,000 strokes/min).
-
Salting-Out: Add a salting-out mixture (e.g., magnesium sulfate and sodium chloride). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at a sufficient speed to achieve phase separation (e.g., 4000 rpm for 5 minutes).
-
Collection: Carefully transfer an aliquot of the upper acetonitrile layer into an autosampler vial for analysis.
Visualizations
This compound Degradation Pathway
The following diagram illustrates the acid-catalyzed hydrolysis of this compound to its toxic metabolite, monomethylhydrazine (MMH).
Caption: Acid-catalyzed hydrolysis of this compound.
Troubleshooting Workflow for Poor this compound Recovery
This workflow provides a logical approach to diagnosing and resolving low this compound recovery.
References
"improving the sensitivity of GC-MS for trace level Gyromitrin detection"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the gas chromatography-mass spectrometry (GC-MS) based detection of trace-level gyromitrin.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its trace-level detection critical?
A1: this compound is a mycotoxin primarily found in false morel mushrooms of the Gyromitra species.[1][2][3] It is toxic and potentially carcinogenic because it hydrolyzes in the acidic environment of the stomach to form monomethylhydrazine (MMH), a highly reactive and toxic compound.[1][4] Trace-level detection is crucial for food safety, clinical toxicology to confirm poisoning, and forensic analysis.[5] The typical concentration of this compound in fresh false morels can range from 40 to 732 mg/kg.[1]
Q2: What are the primary challenges in analyzing this compound using GC-MS?
A2: The main challenges stem from the properties of this compound and its hydrolysis product, MMH:
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Instability: this compound is unstable and readily hydrolyzes to MMH, especially under acidic conditions.[1][4] This makes direct analysis of the intact molecule difficult.
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Volatility and Polarity of MMH: MMH, the target analyte after hydrolysis, is too polar for optimal performance on many standard GC columns, leading to poor peak shape and retention.[1]
-
Low Molecular Weight: The low molecular weight of MMH can result in interference from other matrix components in the lower mass range of the mass spectrum.[1]
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Matrix Effects: Complex sample matrices, such as mushroom extracts or biological fluids, can introduce interfering compounds that co-elute with the analyte, suppressing the signal and reducing sensitivity.
Q3: Why is a hydrolysis and derivatization step necessary for GC-MS analysis?
A3: A hydrolysis step, typically using acid, is essential to quantitatively convert all this compound and its related compounds into a single, stable analyte: monomethylhydrazine (MMH).[6][7] However, MMH itself has poor chromatographic properties. Derivatization is a chemical process that modifies the MMH molecule to make it more suitable for GC-MS analysis. This process increases the analyte's volatility and thermal stability while reducing its polarity, resulting in better peak shape, improved separation, and enhanced sensitivity.[6] A common derivatizing agent is pentafluorobenzoyl chloride (PFBC).[6][7]
Q4: Are there more sensitive alternatives to traditional GC-MS for this compound detection?
A4: Yes. While GC-MS is a robust method, modern techniques often offer higher sensitivity. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful alternative that can detect this compound directly without the need for hydrolysis and derivatization, with reported recoveries of 81-106% for concentrations as low as 0.4 µg/g.[1] Additionally, ultra-high-performance liquid chromatography (UHPLC) combined with derivatization strategies, such as using 2,4-dinitrobenzaldehyde or isotope-coded reagents, can significantly improve detection sensitivity and accuracy.[2][3][4] For screening purposes, non-instrumental methods like loop-mediated isothermal amplification (LAMP) can rapidly and visually identify the presence of Gyromitra species.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the trace-level analysis of this compound (as its MMH derivative) by GC-MS.
Issue 1: Low or No Signal/Peak Detected
| Possible Cause | Recommended Solution |
| Incomplete Acid Hydrolysis | Ensure the acid concentration and hydrolysis time/temperature are sufficient to convert this compound to MMH. Most of the hydrazines in false morels are chemically bound and require acid hydrolysis for release.[6] |
| Inefficient Derivatization | Verify the freshness and concentration of the derivatizing agent (e.g., PFBC). Optimize reaction conditions (pH, temperature, time) to ensure complete derivatization of MMH. The reaction with PFBC can be sensitive to residual water; ensure the sample extract is dry. |
| Analyte Degradation | This compound and its derivatives can be unstable. Analyze samples as quickly as possible after preparation. Check injector temperature; excessively high temperatures can cause thermal degradation of the derivative. |
| Incorrect MS Settings | For trace analysis, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) if using a GC-MS/MS system. These modes are significantly more sensitive than full-scan mode.[8] Ensure the correct ions for the MMH derivative are being monitored. For the tris-pentafluorobenzoyl derivative of MMH, characteristic ions should be selected.[6][7] |
| Dirty Ion Source | A contaminated ion source is a common cause of sensitivity loss. Follow the manufacturer's protocol for cleaning the ion source, lens stack, and quadrupole. A tune report can help diagnose the condition of the mass spectrometer.[9] |
Issue 2: Poor Reproducibility and Inaccurate Quantification
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Automate liquid handling steps where possible. Ensure precise and consistent timing, temperature, and reagent addition for the hydrolysis and derivatization steps. |
| Lack of Internal Standard | Use an isotope-labeled internal standard corresponding to the analyte. Isotope dilution mass spectrometry corrects for analyte loss at every stage of the sample preparation and analysis, significantly improving accuracy and precision.[10] |
| Matrix Effects | Matrix components can enhance or suppress the analyte signal, leading to inaccurate quantification. Prepare matrix-matched calibration standards to compensate for these effects.[1] Implement a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds.[6] |
| Variable Injection Volume | Check the autosampler syringe for air bubbles or damage. Ensure the injection volume is consistent. Consider using a Programmed Thermal Vaporizing (PTV) inlet for large-volume injections, which can improve sensitivity and reproducibility.[8] |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Recommended Solution |
| Active Sites in GC System | Active sites in the inlet liner, column, or connections can cause peak tailing. Use a deactivated liner and replace the septum regularly. Trim the first few centimeters of the GC column to remove non-volatile residues. |
| Incompatible Column Phase | Ensure the GC column phase is appropriate for the derivatized analyte. A mid-polarity column is often suitable for PFB-derivatives. |
| Sub-optimal Flow Rate/Oven Program | Optimize the carrier gas flow rate to achieve the best efficiency for your column dimensions. Adjust the oven temperature ramp rate; a slower ramp can improve the separation of closely eluting peaks and improve peak shape. |
| Co-eluting Interferences | A co-eluting matrix component can distort the peak shape. Improve sample cleanup procedures or adjust the GC temperature program to better separate the analyte from the interference. Using GC-MS/MS (MRM) can often resolve this by selectively detecting the analyte.[8] |
Experimental Protocols
Protocol 1: Acid Hydrolysis and PFBC Derivatization of this compound
This protocol is adapted from the principles described for determining total hydrazones in Gyromitra esculenta.[6][7]
1. Sample Extraction & Hydrolysis: a. Homogenize 1-2 g of the mushroom sample (air-dried and powdered). b. Add 10 mL of an appropriate extraction solvent (e.g., aqueous methanol). c. Add a known quantity of an internal standard if using an isotope dilution method. d. Add concentrated acid (e.g., HCl) to initiate hydrolysis. The goal is to convert this compound to MMH. e. Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 2 hours).
2. Neutralization and Liquid-Liquid Extraction: a. Cool the sample and carefully neutralize the acid with a base (e.g., NaOH or a buffer solution). b. Perform a liquid-liquid extraction to partition the MMH into an organic solvent.
3. Derivatization: a. Dry the organic extract containing MMH (e.g., using anhydrous sodium sulfate). b. Add pentafluorobenzoyl chloride (PFBC) as the derivatizing agent. c. Add a catalyst or base (e.g., pyridine) to facilitate the reaction. d. Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for 30-60 minutes to form the tris-pentafluorobenzoyl methylhydrazine (tris-PFB-MH) derivative.
4. Cleanup: a. Wash the reaction mixture with a dilute acid and then water to remove excess reagents. b. Dry the final organic layer and concentrate it to a final volume of ~100 µL for GC-MS analysis. An additional cleanup step using a silica or aluminum oxide column may be required for ultra-trace analysis to remove matrix interferences.[6]
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Detection
| Method | Analyte | Derivatization Required? | Typical Detection Limit | Reference |
| GC-MS | MMH | Yes (e.g., with PFBC) | ~0.3 µg/g (dry matter) | [7] |
| LC-MS/MS | This compound (intact) | No | ~0.4 µg/g | [1] |
| UPLC-MS/MS | MMH | Yes (isotope-coded) | LODs: 0.056–0.128 µg/L | [11] |
| UHPLC-DAD | MMH | Yes (with 2,4-DNB) | Detects down to 10 ng in sample | [4] |
Table 2: Recommended GC-MS Parameters for Tris-PFB-MH Analysis
| Parameter | Recommended Setting | Purpose |
| Injection Mode | Splitless or PTV | To maximize analyte transfer to the column for trace detection. |
| Inlet Temperature | 250 - 280 °C | Ensures complete vaporization of the high-boiling point derivative without thermal degradation. |
| Carrier Gas | Helium, Constant Flow (~1.2 mL/min) | Provides good chromatographic efficiency and stable retention times. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A standard non-polar or mid-polarity column suitable for separating the derivatized analyte. |
| Oven Program | Initial: 60°C (hold 1 min), Ramp: 15°C/min to 300°C (hold 5 min) | An example program; must be optimized to ensure separation from matrix components. |
| MS Transfer Line | 280 - 300 °C | Prevents condensation of the analyte before it enters the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Detection Mode | Selected Ion Monitoring (SIM) | Monitors only specific, characteristic ions of the tris-PFB-MH derivative, maximizing sensitivity. |
Visualizations
Caption: Workflow for GC-MS based this compound analysis.
Caption: Chemical pathway from this compound to a GC-MS compatible derivative.
Caption: Decision tree for troubleshooting low sensitivity in GC-MS analysis.
References
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Identification of Gyromitra infula: A Rapid and Visual Method Based on Loop-Mediated Isothermal Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gas chromatography-mass spectrometry determination of the pentafluorobenzoyl derivative of methylhydrazine in false morel (Gyromitra esculenta) as a monitor for the content of the toxin this compound | SLU publication database (SLUpub) [publications.slu.se]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. How to increase sensitivity on GCMS? - Chromatography Forum [chromforum.org]
- 10. Isotope dilution gas chromatographic-mass spectrometric method for the determination of isoflavonoids, coumestrol, and lignans in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
"strategies for the stabilization of Gyromitrin in analytical samples"
Welcome to the technical support center for the analysis of Gyromitrin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stabilization and analysis of this volatile and unstable compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Sample Handling and Pre-analytical Stabilization
Q1: What is the primary challenge in the analysis of this compound?
A1: The primary challenge is the inherent instability of this compound. It is a volatile, water-soluble hydrazine compound that readily hydrolyzes, especially under acidic conditions, to form the toxic and reactive metabolite monomethylhydrazine (MMH).[1] This instability can lead to significant analyte loss and inaccurate quantification if samples are not handled and stabilized properly from the point of collection.
Q2: What are the immediate steps I should take after collecting a mushroom sample suspected of containing this compound?
A2: To minimize degradation, samples should be processed as quickly as possible. If immediate extraction is not feasible, the sample should be homogenized, preferably with dry ice to keep it frozen and prevent enzymatic activity, and then stored in a tightly sealed container at low temperatures (-20°C or lower).[2]
Q3: What is the optimal pH for storing samples containing this compound?
A3: Acidic conditions significantly accelerate the hydrolysis of this compound to MMH.[1] Therefore, it is crucial to avoid acidic environments. While specific studies on the optimal pH for long-term storage are limited, maintaining a neutral to slightly alkaline pH is recommended to enhance stability. For analytical procedures like LC-MS/MS, using a mobile phase without acidic additives has been shown to improve the stability and peak shape of this compound.[2]
Q4: Are there any chemical stabilizers that can be added to the samples?
A4: Currently, there is limited information in the scientific literature regarding specific chemical stabilizers for this compound in analytical samples. The primary strategies for stabilization revolve around controlling the physical and chemical environment, namely temperature and pH. It is advisable to avoid the addition of any chemicals that could alter the pH to the acidic range or catalyze hydrolysis.
Q5: What are the recommended storage conditions for this compound samples?
A5: For short-term storage, homogenized samples should be kept in a freezer at -20°C.[2] For long-term storage, while specific stability data is scarce, storing samples at ultra-low temperatures (-80°C) is a common practice for preserving unstable analytes and is advisable for this compound. Samples should be stored in tightly sealed containers to prevent the loss of the volatile this compound.
Sample Preparation and Extraction
Q6: What is the most effective method for extracting this compound from mushroom samples?
A6: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method has been shown to be effective for the extraction of this compound from mushroom samples with good recovery rates.[2] This method typically involves extraction with acetonitrile and water, followed by a salting-out step. It is important to use a method that avoids acidic conditions to prevent degradation during extraction.[2]
Q7: Can I analyze for this compound by intentionally hydrolyzing it to MMH?
A7: Yes, this is a common analytical strategy. Due to the instability of this compound, many methods are based on its controlled acid hydrolysis to the more stable MMH, which is then derivatized and analyzed by GC-MS or LC-MS/MS.[3] This approach measures the total this compound content after conversion.
Q8: What are the common derivatization agents used for MMH analysis?
A8: Several derivatization agents have been used to improve the chromatographic properties and detectability of MMH. These include:
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Pentafluorobenzoyl chloride (PFBC) for GC-MS analysis.
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2,4-dinitrobenzaldehyde for UHPLC-DAD analysis.[4]
Troubleshooting Guides
LC-MS/MS Analysis of Intact this compound
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No this compound Signal | 1. Degradation during sample storage/preparation: Sample exposed to acidic pH or elevated temperatures. 2. Degradation in the LC system: Use of an acidic mobile phase. 3. Volatility of this compound: Analyte loss during sample preparation. | 1. Ensure samples are kept frozen and at a neutral pH. Use the QuEChERS method without acid.[2] 2. Switch to a mobile phase without acidic modifiers.[2] 3. Keep sample vials tightly capped and minimize the time samples are at room temperature. |
| Poor Peak Shape (Tailing or Splitting) | 1. Co-elution of isomers or degradation products. 2. Secondary interactions with the column. 3. Instability on-column. | 1. Optimize chromatographic conditions (gradient, flow rate). 2. Use a highly deactivated column and ensure the mobile phase pH is compatible with the analyte's stability. 3. Use a mobile phase without acid to improve stability during the run.[2] |
| Inconsistent Results/Poor Reproducibility | 1. Inconsistent degradation across samples. 2. Matrix effects. 3. Carryover from previous injections. | 1. Standardize sample handling and preparation protocols meticulously. 2. Use matrix-matched standards for calibration to compensate for ion suppression or enhancement. The matrix effect for this compound in mushroom samples has been observed to be in the range of 77-83%.[2] 3. Implement a robust column wash method between samples. |
GC-MS Analysis of MMH after Hydrolysis and Derivatization
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Derivative Yield | 1. Incomplete hydrolysis of this compound. 2. Suboptimal derivatization conditions (pH, temperature, time). 3. Degradation of the derivative. | 1. Ensure complete acid hydrolysis by optimizing acid concentration and reaction time. 2. Refer to a validated derivatization protocol for the specific agent being used. 3. Check the stability of the derivatized product and analyze it within a validated timeframe. |
| Interfering Peaks | 1. Non-specific derivatization of other sample components. 2. Contamination from reagents or glassware. | 1. Optimize the sample clean-up process to remove interfering matrix components. 2. Use high-purity reagents and thoroughly clean all glassware. Run a reagent blank to identify sources of contamination. |
| Poor Chromatographic Performance | 1. Active sites in the GC inlet or column. 2. Thermal degradation of the derivative in the inlet. | 1. Use a deactivated inlet liner and a high-quality capillary column. 2. Optimize the inlet temperature to ensure efficient volatilization without causing degradation. |
Data Presentation
Table 1: Recovery of this compound using a QuEChERS-based Extraction Method
| Matrix | Spiking Level (µg/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Baby Bella Mushroom | 0.4 | 106 | 8 |
| 4 | 98 | 5 | |
| 40 | 95 | 3 | |
| Whole White Mushroom | 0.4 | 101 | 7 |
| 4 | 97 | 4 | |
| 40 | 93 | 4 | |
| Portabella Mushroom | 0.4 | 81 | 7 |
| 4 | 95 | 3 | |
| 40 | 96 | 2 |
Source: Adapted from FDA Laboratory Information Bulletin No. 4659.[2]
Experimental Protocols
Protocol 1: Extraction and Analysis of Intact this compound by LC-MS/MS
This protocol is based on the method described in the FDA Laboratory Information Bulletin for the determination of this compound in mushrooms.[2]
1. Sample Homogenization:
- Cut mushroom samples into small pieces.
- Homogenize with dry ice in a blender until a fine, uniform powder is obtained.
- Store the homogenate in a loosely sealed container in a freezer (-20°C) overnight to allow the carbon dioxide to dissipate, then seal tightly for storage.
2. Extraction (QuEChERS-based):
- Weigh 2 g of the thawed homogenate into a 50 mL centrifuge tube.
- Add 5 mL of water and 10 mL of acetonitrile.
- Shake vigorously for 10 minutes.
- Add a salting-out mixture (e.g., magnesium sulfate and sodium chloride).
- Centrifuge to separate the acetonitrile layer.
- Transfer an aliquot of the acetonitrile extract for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Column: A C18 reversed-phase column is suitable.
- Mobile Phase: A gradient of methanol and water. Crucially, do not add acid (e.g., formic acid) to the mobile phase to prevent on-column degradation of this compound. [2]
- Mass Spectrometry: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The precursor ion for this compound is m/z 101. Monitor at least two product ions for confirmation (e.g., m/z 60 and m/z 73).
- Quantification: Use a calibration curve prepared with matrix-matched standards to account for matrix effects.[2]
Visualizations
Caption: Degradation pathway of this compound to its toxic metabolites.
Caption: Recommended workflow for the analysis of intact this compound.
References
"optimization of derivatization reaction for Gyromitrin with 2,4-dinitrobenzaldehyde"
Technical Support Center: Optimization of Gyromitrin Derivatization
Welcome to the technical support center for the analysis of this compound. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions regarding the derivatization of this compound's hydrolysis product, monomethylhydrazine (MMH), with 2,4-dinitrobenzaldehyde for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatizing this compound?
A1: this compound itself is volatile and unstable, readily hydrolyzing to monomethylhydrazine (MMH).[1] Direct analysis is challenging. Derivatization converts MMH into a stable, non-volatile product (a hydrazone or Schiff base) with strong UV absorbance, making it suitable for sensitive detection by methods like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).[2][3][4]
Q2: Why is acid hydrolysis required before derivatization?
A2: Most of the this compound in mushroom samples exists in a chemically bound form.[5] Acid hydrolysis is a crucial step to release the toxic metabolite monomethylhydrazine (MMH) from the parent this compound compound (acetaldehyde-N-methyl-N-formylhydrazone) and its analogs.[2][5][6] This ensures that the total this compound content is measured, not just the free form.
Q3: Why use 2,4-dinitrobenzaldehyde as the derivatizing agent?
A3: 2,4-dinitrobenzaldehyde is an effective derivatizing agent for hydrazines. It reacts with MMH to form a stable 2,4-dinitrophenylhydrazone derivative.[2][4] This derivative has a strong chromophore (the dinitrophenyl group), which allows for high sensitivity detection using UV-Vis or Diode-Array Detectors (DAD) in chromatography.[3][7]
Q4: What is the chemical reaction taking place during derivatization?
A4: The reaction is a condensation reaction between the hydrazine group (-NH2) of monomethylhydrazine (CH₃NHNH₂) and the aldehyde group (-CHO) of 2,4-dinitrobenzaldehyde. This forms a Schiff base, specifically a hydrazone, and eliminates a molecule of water.[2][7]
Q5: What are the critical parameters for optimizing this reaction?
A5: The most critical parameters to optimize are pH, the molar ratio of derivatizing agent to MMH, reaction temperature, and reaction time.[8][9] Proper control of these factors is essential to ensure the reaction goes to completion, maximizes yield, and minimizes the formation of side products.
Experimental Protocol: Hydrolysis and Derivatization
This protocol outlines the procedure for sample hydrolysis followed by derivatization of the resulting monomethylhydrazine (MMH) with 2,4-dinitrobenzaldehyde.
1. Sample Preparation and Acid Hydrolysis:
-
Objective: To extract and hydrolyze this compound from the sample matrix (e.g., mushroom tissue) to yield MMH.
-
Procedure:
-
Weigh approximately 1 g of homogenized sample material into a screw-cap reaction vial.
-
Add 10 mL of an acidic solution (e.g., 0.1 M HCl). The use of acid is critical for the hydrolysis of this compound to MMH.[2][5]
-
Seal the vial tightly.
-
Heat the vial in a water bath or heating block at 80°C for 30 minutes to facilitate hydrolysis.
-
Allow the vial to cool to room temperature.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet solid debris.
-
Carefully collect the supernatant, which now contains MMH. This solution is the "hydrolyzed extract."
-
2. Derivatization with 2,4-dinitrobenzaldehyde:
-
Objective: To convert the analyte (MMH) into a stable, detectable derivative.
-
Procedure:
-
Prepare a derivatizing solution of 2,4-dinitrobenzaldehyde (e.g., 5 mg/mL) in a suitable solvent like acetonitrile or ethanol.
-
In a clean vial, mix 1 mL of the hydrolyzed extract with 1 mL of the derivatizing solution. An excess of the derivatizing agent is typically used to drive the reaction to completion.[10]
-
Adjust the pH of the mixture to the optimal range (typically pH 3-5) using a buffer or dilute acid/base. The acidity of the solution significantly impacts the derivatization rate.[8]
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a set time (e.g., 20-40 minutes).[9][11]
-
After incubation, cool the reaction to room temperature to stop the reaction.
-
The sample is now derivatized. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is ready for analysis (e.g., by HPLC-DAD).
-
Data Presentation: Optimization Parameters
Effective optimization requires systematically adjusting key parameters. The tables below provide a starting point and illustrate the expected impact of these variables on the derivatization yield.
Table 1: Effect of pH on Derivatization Efficiency
| pH | Relative Yield (%) | Observations |
| 1-2 | Low | Highly acidic conditions may degrade the aldehyde or the formed hydrazone.[8] |
| 3-4 | High (Optimal) | Mildly acidic conditions catalyze the condensation reaction effectively.[7] |
| 5-6 | Moderate | The reaction rate may decrease as the solution becomes less acidic. |
| > 7 | Low | Basic conditions are not favorable for this type of condensation reaction. |
Table 2: Effect of Molar Ratio of 2,4-Dinitrobenzaldehyde to MMH
| Molar Ratio (Agent:MMH) | Relative Yield (%) | Observations |
| 1:1 | Sub-optimal | Stoichiometric amount may result in an incomplete reaction. |
| 5:1 | Good | A moderate excess of the derivatizing agent helps to drive the reaction forward.[10] |
| 10:1 | High (Optimal) | Ensures complete derivatization of the analyte. |
| >20:1 | High | May lead to large excess reagent peaks in the chromatogram, potentially interfering with analyte detection. |
Troubleshooting Guide
Q: My derivatization yield is consistently low, or the analytical signal is weak. What should I do?
A: Low yield is a common issue that can stem from several factors. Follow these steps to diagnose the problem:
-
Verify Hydrolysis: Ensure the acid hydrolysis step was performed correctly. Incomplete hydrolysis will result in low concentrations of MMH available for derivatization. Check the acid concentration, temperature, and time.[5]
-
Check Reagent Quality: The 2,4-dinitrobenzaldehyde solution should be freshly prepared. The solid reagent can degrade over time, and solutions may lose potency.
-
Optimize Reaction pH: The pH of the reaction mixture is critical.[8] Verify the pH of your sample mixture before incubation and adjust if necessary. Use a calibrated pH meter.
-
Increase Reagent Concentration: Ensure you are using a sufficient molar excess of the derivatizing agent. Try increasing the ratio as shown in Table 2.
-
Review Incubation Time/Temp: The reaction may not have reached completion. Try increasing the incubation time or temperature modestly (e.g., increase time by 20 minutes or temperature by 10°C) to see if the yield improves.[9][11]
Q: I am seeing a large, broad peak at the beginning of my chromatogram that interferes with my analyte peak. What is it?
A: This is very likely the excess, unreacted 2,4-dinitrobenzaldehyde derivatizing agent.
-
Solution 1 (Optimization): Reduce the concentration of the derivatizing agent. While an excess is needed, a very large excess can cause analytical issues. Use the lowest concentration that still provides maximum derivatization yield.
-
Solution 2 (Chromatography): Modify your HPLC gradient to increase the organic solvent percentage more rapidly at the beginning of the run. This will elute the highly non-polar reagent peak faster, improving separation from your analyte peak.
-
Solution 3 (Sample Cleanup): Consider a simple solid-phase extraction (SPE) step after derivatization to remove the excess reagent before injection, although this adds complexity to the workflow.
Q: My results are not reproducible between experiments. What are the likely causes?
A: Poor reproducibility in derivatization reactions is often due to small inconsistencies in the procedure.
-
Inconsistent pH: The most common cause. Prepare a stable buffer solution to control the reaction pH instead of relying on manual adjustments with acid/base for each sample.
-
Temperature Fluctuations: Ensure your water bath or heating block maintains a consistent temperature throughout the incubation period.
-
Pipetting Errors: Use calibrated pipettes for all reagent and sample transfers. Small volume errors, especially with concentrated reagents, can lead to large variations in results.
-
Timing: Standardize all incubation and reaction times precisely. Do not let some samples react for longer than others.
Q: I see multiple unexpected peaks in my chromatogram after derivatization. What could they be?
A: Unexpected peaks can be side products or contaminants.
-
Side Products: Overly harsh conditions (e.g., very high temperature or extreme pH) can cause the derivative or the analyte to degrade, creating other compounds. Re-optimize your reaction conditions to be milder.
-
Matrix Interference: Components from the sample matrix (e.g., other compounds in the mushroom extract) may also react with 2,4-dinitrobenzaldehyde. If this is suspected, a sample cleanup step (e.g., SPE) prior to derivatization may be necessary.
-
Contaminated Solvents/Reagents: Ensure all solvents are HPLC-grade and reagents are of high purity. Run a "reagent blank" (all reagents except the sample) to see if the unexpected peaks are present.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low derivatization yield.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Not all bad: this compound has a limited distribution in the false morels as determined by a new ultra high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization and comparison of 2,4-dinitrophenylhydrazine (DNPH) derivatization conditions for the determination of carbonyl compounds | CORESTA [coresta.org]
- 9. researchgate.net [researchgate.net]
- 10. Sample prep: hydrazine derivatization for LC-MS/MS analysis - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
"addressing co-elution issues in the chromatographic analysis of Gyromitrin"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address co-elution and other common issues encountered during the chromatographic analysis of Gyromitrin.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific problems during your experiments.
Problem 1: Poor peak shape (asymmetry, splitting, or broad peaks) for this compound.
-
Possible Cause A: this compound instability in acidic mobile phase. this compound is known to be unstable under acidic conditions, which can lead to degradation and inconsistent peak shapes.[1]
-
Possible Cause B: Co-elution with an interfering compound. A hidden co-eluting peak can distort the shape of the this compound peak.
-
Solution 1: Optimize chromatographic selectivity. This can be achieved by adjusting the mobile phase composition (e.g., changing the organic modifier or gradient slope) or by trying a different stationary phase (e.g., a column with a different chemistry like phenyl-hexyl instead of C18).[2][3]
-
Solution 2: Use a mass spectrometry (MS) detector to check for peak purity. Examine the mass spectra across the peak; a change in the spectral profile indicates co-elution.[4] A diode array detector (DAD) can also be used to assess peak purity by comparing UV spectra across the peak.[3][4]
-
Problem 2: Inaccurate quantification due to a co-eluting interference peak.
-
Possible Cause A: Matrix effects from the sample. Complex matrices, such as mushroom extracts, can contain compounds that co-elute with this compound and interfere with quantification.[5]
-
Solution 1: Improve sample preparation. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method has been shown to be effective for extracting this compound from mushroom samples while removing many interfering matrix components.[1]
-
Solution 2: Utilize matrix-matched calibration standards. Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects.[1]
-
-
Possible Cause B: Using a non-specific detection method. If using UV detection, other compounds that absorb at the same wavelength may co-elute and interfere.
-
Solution: Employ a more specific detection method like tandem mass spectrometry (MS/MS). By monitoring specific Multiple Reaction Monitoring (MRM) transitions for this compound, you can significantly reduce interferences.[1] For example, while the MRM transition m/z 101/58 may show interference in false morel extracts, transitions like m/z 101/60 and m/z 101/73 have been shown to be free from interfering peaks.[1]
-
Problem 3: Low or no recovery of this compound.
-
Possible Cause A: Degradation of this compound during sample processing. this compound is volatile and can hydrolyze, especially when heated or in acidic conditions.[2]
-
Solution: Avoid high temperatures and acidic conditions during sample preparation.[2] Perform extractions at room temperature and use neutral solvents.
-
-
Possible Cause B: Inefficient extraction.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic methods used for this compound analysis?
A1: Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods have been developed for this compound analysis.[2][6] However, due to the thermal instability of this compound, LC-MS/MS is often preferred for the direct analysis of the intact molecule.[1] Indirect methods involving derivatization of this compound's hydrolysis products (N-methyl-N-formylhydrazine and monomethylhydrazine) followed by GC-MS or UHPLC-DAD analysis are also common.[2][6][7][8][9][10]
Q2: I see a single, symmetrical peak in my chromatogram. Does this guarantee that there is no co-elution?
A2: Not necessarily. A symmetrical peak can still consist of two or more co-eluting compounds.[4] To confirm peak purity, it is recommended to use a mass spectrometric detector and examine the mass spectra across the peak.[4] Alternatively, a diode array detector can be used to check for consistent UV spectra across the peak.[3][4]
Q3: What are the common MRM transitions for the LC-MS/MS analysis of this compound?
A3: For the precursor ion of this compound (m/z 101), common product ions for MRM transitions are m/z 60, 73, and 58. The transitions m/z 101/60 and m/z 101/73 are often used for quantification and confirmation as they have been shown to be less prone to interference compared to m/z 101/58.[1]
Q4: How can I handle the instability of this compound during analysis?
A4: To minimize degradation, it is crucial to avoid acidic conditions in your mobile phase and during sample preparation.[1][2] Using a neutral mobile phase (e.g., water/acetonitrile or water/methanol) for LC analysis is recommended.[1] An alternative approach is to hydrolyze this compound to its more stable derivatives, N-methyl-N-formylhydrazine or monomethylhydrazine, and then analyze these derivatives after a derivatization step.[2][6]
Q5: What is the purpose of derivatization in this compound analysis?
A5: Derivatization is used in indirect analysis methods. This compound is first hydrolyzed to N-methyl-N-formylhydrazine (MFH) and monomethylhydrazine (MMH).[2][11] These hydrolysis products are then reacted with a derivatizing agent (e.g., 2,4-dinitrobenzaldehyde or pentafluorobenzoyl chloride) to form stable, chromophoric, or mass-spectrometry-friendly derivatives.[2][6][7][8][9] This approach can improve the sensitivity and selectivity of the analysis, especially for GC-based methods.
Quantitative Data Summary
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 101 | [1] |
| Quantification MRM Transition (m/z) | 101/60 | [1] |
| Confirmation MRM Transition 1 (m/z) | 101/73 | [1] |
| Confirmation MRM Transition 2 (m/z) | 101/58 | [1] |
Experimental Protocols
Method 1: Direct LC-MS/MS Analysis of this compound
This protocol is based on the method developed by the FDA for the determination of this compound in mushrooms.[1]
-
Sample Preparation (QuEChERS Extraction):
-
Homogenize mushroom samples with dry ice to a fine powder.
-
Weigh 2g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 5 mL of water and 10 mL of acetonitrile.
-
Shake vigorously for 10 minutes.
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Centrifuge the sample.
-
Collect an aliquot of the upper acetonitrile layer for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: Kinetex XB-C18, 2.6 µm, 100 x 2.1 mm.[1]
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient: A suitable gradient to separate this compound from matrix interferences (e.g., start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate). A typical gradient might go from 5% to 90% methanol in 5 minutes.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 1 µL.[1]
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor the transitions listed in Table 1.
-
Visualizations
Caption: Experimental workflow for the direct analysis of this compound by LC-MS/MS.
Caption: Logical workflow for troubleshooting co-elution issues in this compound analysis.
References
- 1. fda.gov [fda.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. Gas chromatography-mass spectrometry determination of the pentafluorobenzoyl derivative of methylhydrazine in false morel (Gyromitra esculenta) as a monitor for the content of the toxin this compound | SLU publication database (SLUpub) [publications.slu.se]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Gyromitrin Analysis and Mass Spectrometer Maintenance
This guide provides researchers, scientists, and drug development professionals with a comprehensive protocol for cleaning a mass spectrometer ion source after Gyromitrin analysis. It also includes troubleshooting guides and frequently asked questions (FAQs) to address common issues related to ion source contamination from this and similar reactive compounds.
Frequently Asked Questions (FAQs)
Q1: Why is a special cleaning protocol required after this compound analysis?
A1: this compound is volatile and hydrolyzes, especially under acidic conditions, into highly reactive and toxic compounds, primarily N-methyl-N-formylhydrazine (MFH) and monomethylhydrazine (MMH).[1][2][3] These hydrazine-based compounds are not only carcinogenic but can also strongly adhere to and contaminate the ion source components, leading to persistent background noise, ion suppression, and inaccurate results in subsequent analyses.[4] A specialized cleaning protocol is necessary to effectively remove and neutralize these reactive residues.
Q2: What are the common symptoms of a mass spectrometer ion source contaminated with this compound or its byproducts?
A2: Symptoms of a contaminated ion source are often general but can be pronounced after analyzing reactive compounds like this compound. These include:
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Poor sensitivity and weak signal intensity: The contaminant layer can interfere with the efficient ionization of target analytes.[5][6][7]
-
High background noise: Residual this compound or its degradation products can continuously ionize, creating a high chemical background.[8]
-
Ghost peaks: Contaminants can elute over subsequent runs, appearing as unexpected peaks.
-
Peak splitting or broadening: Contamination on the ion source optics can disrupt the ion beam, leading to poor peak shapes.[7]
-
Inaccurate mass measurements: A contaminated source can lead to shifts in mass calibration.[7]
-
Increased detector gain: The system may automatically increase the detector voltage to compensate for the lower ion current reaching it, which is a sign of a dirty source.[5]
Q3: How often should I clean the ion source after this compound analysis?
A3: There is no fixed schedule for ion source cleaning; it should be performed when symptoms of contamination appear.[5] However, due to the reactive nature of this compound and its byproducts, it is best practice to perform a thorough cleaning after a series of analyses is complete. If you observe a rapid decline in performance, immediate cleaning is recommended.
Q4: Can I use standard cleaning solvents like methanol and water?
A4: While methanol and water are essential parts of the cleaning process for general rinsing, they may not be sufficient to remove and neutralize reactive hydrazine compounds. A more robust protocol involving a decontamination step is recommended to break down these harmful residues.
Troubleshooting Guide
This guide will help you diagnose and resolve issues related to ion source contamination following this compound analysis.
Problem: High Background Noise and Ghost Peaks
| Possible Cause | Troubleshooting Steps |
| Residual contamination in the LC system. | 1. Bypass the column and flow mobile phase directly into the mass spectrometer. If the noise persists, the issue is likely in the MS or the mobile phase itself.[9] 2. If the noise disappears, the column is the source of contamination. Flush the column with a strong solvent or replace it. 3. Prepare fresh, LC-MS grade mobile phases.[10][11] |
| Contamination of the ion source. | If the above steps do not resolve the issue, the ion source is the most likely culprit. Proceed with the detailed cleaning and decontamination protocol below. |
| Carryover from the autosampler. | Run several blank injections. If the ghost peaks decrease with each injection, this indicates carryover. Clean the autosampler needle and injection port.[12] |
Problem: Poor Sensitivity and Inconsistent Results
| Possible Cause | Troubleshooting Steps |
| Ion suppression from co-eluting contaminants. | Review your chromatography. Ensure that matrix components are well-separated from your analyte of interest. Improve sample clean-up procedures if necessary.[7] |
| Dirty ion source optics. | A layer of contamination on the ion source components can interfere with ion transmission. This requires a full ion source cleaning.[4] |
| Incorrect instrument parameters. | Ensure that the ion source parameters (e.g., gas flows, temperatures) are optimized for your analyte.[7] |
Experimental Protocol: Ion Source Cleaning and Decontamination
This protocol provides a detailed methodology for cleaning a mass spectrometer ion source after the analysis of this compound. Safety is paramount when handling hydrazine-based compounds.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[11]
-
Ventilation: All steps involving the handling of contaminated parts and solvents must be performed in a certified chemical fume hood.
-
Waste Disposal: All solvents and materials used for cleaning must be collected and disposed of as hazardous waste according to your institution's guidelines.
Materials and Reagents
| Item | Specification |
| Cleaning Solvents | LC-MS grade Methanol, Acetonitrile, and Water |
| Decontamination Solution | 5% solution of Calcium Hypochlorite (household bleach) in water, freshly prepared. |
| Abrasive | Aluminum oxide powder |
| Tools | Manufacturer-provided tool kit for ion source disassembly, lint-free swabs, beakers, ultrasonic bath, nitrogen gas line. |
Step-by-Step Cleaning Procedure
-
System Shutdown and Source Removal:
-
Follow the manufacturer's instructions to safely shut down the mass spectrometer and vent the system.
-
Once the system is at atmospheric pressure and the ion source has cooled, carefully remove the ion source assembly. Wear clean, powder-free gloves to avoid further contamination.[5]
-
-
Ion Source Disassembly:
-
Place the ion source on a clean, lint-free surface inside a fume hood.
-
Carefully disassemble the ion source components (e.g., spray shield, capillary, skimmer, lenses) according to the manufacturer's guide. It is highly recommended to take photos at each stage of disassembly to aid in reassembly.[5]
-
Separate metal parts from ceramic and polymeric parts.
-
-
Decontamination and Cleaning of Metal Parts:
-
Initial Rinse: Rinse the metal components with methanol to remove gross contamination.
-
Decontamination: Immerse the metal parts in a beaker containing the freshly prepared 5% calcium hypochlorite solution. Sonicate for 15-20 minutes. This step will oxidize and neutralize the reactive hydrazine residues.
-
Thorough Rinse: Remove the parts from the bleach solution and rinse them extensively with LC-MS grade water to remove all traces of the decontamination solution. Sonicate in a beaker of fresh water for 10 minutes.
-
Mechanical Cleaning (if necessary): For stubborn deposits, create a slurry of aluminum oxide powder and methanol. Use a lint-free swab to gently polish the surfaces of the metal components.[5]
-
Final Solvent Rinse: Rinse the parts with methanol, followed by acetonitrile, to remove any remaining organic residues and water. Sonicate in methanol for 10 minutes.[5]
-
-
Cleaning of Ceramic and Polymeric Parts:
-
Do not use abrasive or harsh chemical treatments on these parts.
-
Clean by sonicating in a sequence of LC-MS grade water, then methanol.[5]
-
If contamination is severe, these parts may need to be replaced.
-
-
Drying and Reassembly:
-
Dry all components thoroughly with a gentle stream of clean, dry nitrogen gas.
-
Once completely dry, reassemble the ion source, referring to your photos and the manufacturer's guide. Use clean gloves and tools to prevent re-contamination.[5]
-
-
System Reinstallation and Performance Verification:
-
Reinstall the ion source into the mass spectrometer.
-
Follow the manufacturer's instructions to pump down the system.
-
Allow the system to stabilize, and then perform a system calibration or tuning.
-
Inject a blank and a standard solution to verify that the background noise is low and sensitivity has been restored.
-
Visual Guides
Troubleshooting Workflow
The following diagram illustrates the logical workflow for troubleshooting ion source contamination.
Caption: A flowchart for diagnosing the source of mass spectrometer contamination.
Ion Source Cleaning Protocol
This diagram outlines the key steps in the cleaning and decontamination protocol.
Caption: Step-by-step workflow for cleaning the mass spectrometer ion source.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mmsl.cz [mmsl.cz]
- 3. [PDF] Formation of methylhydrazine from acetaldehyde N-methyl-N-formylhydrazone, a component of Gyromitra esculenta. | Semantic Scholar [semanticscholar.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 6. providiongroup.com [providiongroup.com]
- 7. gmi-inc.com [gmi-inc.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 10. massspec.unm.edu [massspec.unm.edu]
- 11. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
"selection of appropriate solid-phase extraction sorbents for Gyromitrin"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the selection of appropriate solid-phase extraction (SPE) sorbents for the analysis of Gyromitrin.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for SPE sorbent selection?
A1: this compound is a volatile, water-soluble, and polar compound.[1] It is also unstable and easily hydrolyzes in acidic conditions and at elevated temperatures to form the toxic compound monomethylhydrazine.[2] These properties are critical when selecting an SPE sorbent and developing an extraction method, as the goal is to maximize recovery of the intact molecule while minimizing degradation.
Q2: What is the primary challenge in extracting this compound from mushroom samples using SPE?
A2: The main challenge is achieving efficient retention of the polar this compound molecule on a solid-phase sorbent from an aqueous sample matrix, such as a mushroom extract. Highly polar analytes can have weak interactions with traditional reversed-phase sorbents, potentially leading to low recovery. Additionally, the complex matrix of mushroom samples can introduce interferences that need to be effectively removed.
Q3: Which type of SPE sorbent is generally recommended for a polar analyte like this compound in an aqueous sample?
A3: For polar analytes in aqueous samples, reversed-phase SPE is the most common starting point.[3][4] However, due to this compound's high polarity, traditional C18 sorbents might not provide adequate retention.[5] Therefore, modern polymeric reversed-phase sorbents or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach are often more suitable.[5][6]
Q4: Can I use normal-phase SPE for this compound extraction from mushroom samples?
A4: Normal-phase SPE is typically used for polar analytes in non-polar organic solvents.[7] To use normal-phase SPE for an aqueous mushroom extract, a solvent exchange step would be required to transfer the this compound into a non-polar solvent. This adds complexity to the procedure and may lead to analyte loss. Therefore, it is generally not the most direct or efficient method for this application.
Q5: Is ion-exchange SPE a viable option for this compound?
A5: Ion-exchange SPE is designed for charged or ionizable analytes.[8] this compound is a neutral molecule and does not possess strongly acidic or basic functional groups that can be readily ionized under typical pH conditions. Therefore, ion-exchange would not be the primary retention mechanism and is not recommended as the sole SPE strategy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Weak retention on reversed-phase sorbent: this compound is highly polar and may not be sufficiently retained by traditional C18 sorbents. | - Consider using a polymeric reversed-phase sorbent with enhanced polar retention (e.g., Oasis HLB).- Increase the polarity of the sample loading solution by adding salt (e.g., 5-10% NaCl) to promote hydrophobic interactions.[9][10]- Use a QuEChERS-based method, which is well-suited for polar analytes in food matrices.[6][11] |
| Analyte breakthrough during sample loading: The flow rate may be too high, or the sorbent capacity may be exceeded. | - Decrease the flow rate during sample application to allow for sufficient interaction between this compound and the sorbent.[9]- Ensure the sorbent mass is adequate for the sample volume and concentration. | |
| Incomplete elution: The elution solvent may not be strong enough to desorb this compound from the sorbent. | - Increase the volume of the elution solvent.- Use a stronger (less polar) elution solvent. For reversed-phase, this would be a higher percentage of organic solvent (e.g., acetonitrile or methanol). | |
| This compound degradation: Exposure to acidic conditions or high temperatures during the extraction process. | - Avoid using acidic modifiers in the extraction and wash solutions. A neutral pH should be maintained.[6]- Perform all extraction steps at room temperature or below. Avoid heating the sample at any stage. | |
| Poor Reproducibility | Inconsistent sorbent conditioning or equilibration: Failure to properly prepare the SPE cartridge can lead to variable retention. | - Ensure the sorbent is fully wetted by conditioning with an appropriate solvent (e.g., methanol) followed by equilibration with water or a buffer matching the sample matrix.[9][12]- Do not allow the sorbent bed to dry out between conditioning, equilibration, and sample loading steps for most reversed-phase sorbents. |
| Variable sample matrix effects: Inconsistent levels of interfering compounds in different mushroom samples. | - Employ a more rigorous wash step to remove interferences. This may involve using a slightly stronger wash solvent that does not elute this compound.- Consider using matrix-matched calibration standards for quantification to compensate for matrix effects.[6] | |
| Co-elution of Interferences | Inadequate wash step: The wash solvent is too weak to remove matrix components that have similar properties to this compound. | - Optimize the wash step by gradually increasing the strength of the wash solvent (e.g., increasing the percentage of organic solvent in water for reversed-phase) to find a composition that removes the maximum amount of interferences without eluting this compound. |
| Inappropriate sorbent selectivity: The chosen sorbent may not be selective enough for the complex mushroom matrix. | - Explore different sorbent chemistries. For example, if using C18, try a polymeric sorbent which may offer different selectivity.- A QuEChERS cleanup step with d-SPE (dispersive SPE) using sorbents like PSA (primary secondary amine) or C18 can be effective at removing specific interferences.[11] |
Data Presentation: Comparison of Potential SPE Sorbents for this compound
| Sorbent Type | Retention Mechanism | Recommended for this compound? | Advantages | Disadvantages |
| Traditional Reversed-Phase (e.g., C18, C8) | Hydrophobic (non-polar) interactions | Possible, but may have limitations | Good for retaining non-polar to moderately polar compounds from aqueous matrices.[7] | May exhibit weak retention for the highly polar this compound, potentially leading to low recovery.[5] |
| Polymeric Reversed-Phase (e.g., Oasis HLB) | Hydrophilic-Lipophilic Balanced (mixed-mode) | Highly Recommended | Water-wettable and provides excellent retention for a broad range of compounds, including polar analytes.[5] High capacity and stability across a wide pH range. | May be more expensive than silica-based sorbents. |
| Normal-Phase (e.g., Silica, Diol, Amino) | Polar interactions (hydrogen bonding, dipole-dipole) | Not Recommended as a primary method | Effective for polar analytes.[7] | Requires the sample to be in a non-polar organic solvent, necessitating a cumbersome solvent exchange step for aqueous mushroom extracts.[3] |
| Ion-Exchange (e.g., SAX, SCX) | Electrostatic (ionic) interactions | Not Recommended | Highly selective for charged analytes.[8] | This compound is a neutral molecule, so there is no basis for strong ion-exchange retention. |
| QuEChERS (Dispersive SPE) | Partitioning and Dispersive Cleanup | Highly Recommended | A validated and effective method for this compound in mushrooms.[6] Fast, simple, and uses low solvent volumes. Effective for a wide range of polar and non-polar analytes in complex matrices.[11] | May require optimization of the salt and d-SPE sorbent composition for specific mushroom matrices. |
Experimental Protocols
Key Experiment: this compound Extraction using a QuEChERS-based Method
This protocol is adapted from methodologies found to be effective for the extraction of moderately polar mycotoxins from complex food matrices.[6][11]
1. Sample Preparation:
-
Homogenize a representative portion of the mushroom sample (e.g., 10 g) to a fine consistency.
2. Extraction:
-
Weigh 2 g of the homogenized mushroom sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile.
-
Add a QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA) sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant for analysis by LC-MS/MS or another appropriate analytical technique.
-
If necessary, the extract can be evaporated to dryness under a gentle stream of nitrogen at room temperature and reconstituted in a suitable solvent for analysis.
Important Considerations:
-
pH Control: Avoid the use of acids throughout the procedure to prevent the hydrolysis of this compound.[6]
-
Temperature: Perform all steps at room temperature to minimize thermal degradation.
Mandatory Visualization
Caption: Decision workflow for selecting an appropriate SPE sorbent for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]
- 5. Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. specartridge.com [specartridge.com]
- 8. The Foundation for Separation is Preparation: Ion Exchange SPE Fundamentals [restek.com]
- 9. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 10. Sample Preparation Tip: Troubleshooting SPE | Phenomenex [discover.phenomenex.com]
- 11. Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SPE Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
"impact of sample storage conditions on Gyromitrin degradation"
Navigating the inherent instability of Gyromitrin is a critical challenge for researchers in toxicology, mycology, and drug development. This technical support center provides essential guidance on the impact of sample storage conditions on this compound degradation, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.
This compound, a toxic and volatile compound found in certain species of Gyromitra mushrooms, readily degrades into the more stable and highly toxic monomethylhydrazine (MMH) through hydrolysis.[1][2][3] This degradation process is significantly influenced by storage conditions, posing a substantial risk to the accuracy and reproducibility of analytical studies. Understanding the kinetics of this degradation is paramount for any researcher handling samples containing this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound concentration is lower than expected in my mushroom extract. What could be the cause?
A1: Several factors related to sample storage and handling could lead to lower than expected this compound concentrations. This compound is known to be unstable, and its degradation can be accelerated by:
-
High Temperatures: Storage at room temperature or even refrigeration (4°C) can lead to significant degradation over time. For long-term storage, freezing at -20°C or lower is recommended.[4]
-
Acidic Conditions: this compound is particularly susceptible to hydrolysis in acidic environments.[4] If your extraction solvent or storage buffer is acidic, this will expedite its conversion to MMH. An LC-MS/MS analysis method showed improved stability of this compound when formic acid was removed from the mobile phase.[4]
-
Prolonged Storage: The concentration of this compound in dried mushroom samples has been observed to decrease with the age of the specimen.[5] It is crucial to analyze samples as quickly as possible after collection and extraction.
-
Air Oxidation: this compound is sensitive to air oxidation, which contributes to its degradation.[6] Samples should be stored in airtight containers with minimal headspace.
Q2: I am analyzing for this compound but suspect it has degraded. Can I measure its degradation product instead?
A2: Yes, and this is a common analytical strategy. Since this compound hydrolyzes to monomethylhydrazine (MMH), quantifying MMH can provide an indirect measure of the initial this compound content.[7] Analytical methods often involve the acid hydrolysis of the sample to convert all this compound to MMH, followed by derivatization of MMH for detection by techniques such as gas chromatography-mass spectrometry (GC-MS).[8]
Q3: What are the ideal storage conditions to minimize this compound degradation in my samples?
A3: To maintain the integrity of your samples, the following storage conditions are recommended:
-
Temperature: For short-term storage (a few days), refrigeration at 4°C may be acceptable, but for any longer duration, freezing at -20°C or ideally at -80°C is crucial.
-
pH: Maintain a neutral to slightly alkaline pH for your sample extracts and storage solutions. Avoid acidic conditions.
-
Atmosphere: Store samples in airtight containers, and consider flushing with an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Light: Protect samples from light, as photolytic degradation may also occur, although this is less documented than hydrolysis and oxidation.
Q4: How quickly does this compound degrade?
A4: The exact degradation kinetics are not extensively documented in publicly available literature with specific rate constants under various conditions. However, qualitative data strongly indicates that degradation can be rapid, especially at room temperature and in acidic solutions. One study noted that the hydrolysis of hydrazones, the chemical class to which this compound belongs, is acid-catalyzed.[1] The process of boiling mushrooms can destroy over 99% of the original this compound content, highlighting its heat lability.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no detectable this compound in fresh samples. | Improper short-term storage (e.g., left at room temperature). | Process and analyze samples immediately after collection. If immediate analysis is not possible, freeze samples at -20°C or lower. |
| Inconsistent results between replicate samples. | Differential degradation due to variations in handling time or storage conditions between replicates. | Standardize the entire sample handling and storage workflow. Ensure all replicates are processed and stored under identical conditions for the same duration. |
| High levels of MMH detected, but low this compound. | Significant degradation has occurred during storage or sample preparation. | This confirms the instability of this compound in your samples. Consider quantifying MMH as a marker of total this compound content after forced hydrolysis of a sample aliquot. |
| Gradual decrease in this compound concentration in analytical standards. | Instability of the standard solution. | Prepare fresh standards regularly. Store stock solutions at -20°C or lower in airtight, light-protected vials. Avoid acidic solvents for reconstitution. |
Experimental Protocols
Protocol for Sample Extraction and Storage
A validated method for the extraction of this compound from mushroom samples for LC-MS/MS analysis involves the following steps to minimize degradation:[4]
-
Homogenization: Homogenize fresh or thawed mushroom samples.
-
Extraction: Extract the homogenized sample with a neutral solvent like acetonitrile. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method without the addition of acid is suitable.[4]
-
Salting Out: Add salts such as magnesium sulfate and sodium chloride to partition the this compound into the acetonitrile layer.
-
Centrifugation: Centrifuge the sample to separate the layers and remove solid debris.
-
Storage: Immediately analyze the supernatant or store it in an airtight vial at -20°C or below, protected from light.
Visualizing the Degradation Pathway and Workflow
To better understand the processes involved, the following diagrams illustrate the this compound degradation pathway and a recommended experimental workflow.
Caption: this compound degradation pathway to MMH.
Caption: Recommended workflow for this compound analysis.
References
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why Mycotoxins Testing is Essential for Plant and Mushroom-Based Products [acslab.com]
- 3. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mmsl.cz [mmsl.cz]
"method development for reducing interferences in Gyromitrin quantification"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of gyromitrin.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for this compound quantification?
A1: The most prevalent and modern methods for accurate and sensitive this compound quantification are hyphenated chromatography techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods.[1][2] Older methods based on thin-layer chromatography (TLC) and spectrofluorometry are less specific, more labor-intensive, and require larger sample amounts.[1]
Q2: Why is this compound unstable during analysis, and how can I mitigate this?
A2: this compound is susceptible to hydrolysis, especially under acidic conditions, which converts it into the more volatile and reactive monomethylhydrazine (MMH).[1][2] This instability can lead to inaccurate quantification. To mitigate this, it is recommended to avoid acidic conditions in your sample preparation and mobile phases. For instance, modifying the mobile phase by removing formic acid has been shown to significantly improve the peak shape and stability of this compound during LC-MS/MS analysis.[2]
Q3: What are matrix effects and how do they interfere with this compound analysis?
A3: Matrix effects are the alteration of analyte ionization efficiency in the mass spectrometer's ion source due to co-eluting compounds from the sample matrix.[3][4] This can lead to either signal suppression (lower analyte response) or enhancement (higher analyte response), resulting in inaccurate quantification.[2][3] In mushroom samples, which have complex matrices, matrix effects can be a significant issue.[2][5] For example, matrix effects in mushroom samples have been observed to cause signal suppression of 77-83%.[2]
Q4: What is derivatization and why is it used for this compound or its breakdown products?
A4: Derivatization is a technique used to convert an analyte into a product with properties that are more suitable for a given analytical method. In this compound analysis, derivatization is often employed for several reasons:
-
To analyze the hydrolysis product, MMH, which is highly polar and has a low molecular weight, making it difficult to detect directly with mass spectrometry due to interferences.[2]
-
To improve the chromatographic properties (e.g., retention, peak shape) and detection sensitivity of the analyte.[6][7][8]
-
Common derivatizing agents include pentafluorobenzoyl chloride for GC-MS analysis and 2,4-dinitrobenzaldehyde for UHPLC-DAD analysis.[7][8][9]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Inconsistent Retention Time
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Analyte Instability | This compound can degrade in acidic mobile phases. | Remove acid (e.g., formic acid) from the mobile phase.[2] |
| Column Choice | The selected column may not be optimal for the analyte. | Evaluate different reversed-phase columns (e.g., Kinetex XB-C18, Xterra MS C-18, ACE 3 C18).[2] |
| Co-elution of Isomers/Analogs | Different this compound homologs or isomers may be present and co-eluting. | Optimize the chromatographic gradient to achieve better separation. |
Issue 2: Inaccurate Quantification (Low Recovery or High Variability)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects | Co-eluting matrix components are suppressing or enhancing the signal. | Implement a more effective sample cleanup procedure such as QuEChERS or solid-phase extraction (SPE).[2][5][10] |
| Prepare calibration standards in a blank matrix extract (matrix-matched calibration).[2][3] | ||
| Inefficient Extraction | The extraction solvent and method are not effectively recovering this compound from the sample. | Optimize the extraction solvent. Acetonitrile and water mixtures are commonly used.[2][5] |
| Employ vigorous shaking or ultrasonic-assisted extraction to improve efficiency.[2][10] |
Quantitative Data Summary
The following tables summarize quantitative data from method development studies for mycotoxin analysis, including this compound.
Table 1: LC-MS/MS Method Performance for this compound in Mushrooms
| Parameter | Value | Reference |
| Spike Levels | 0.4, 4, and 40 µg/g | [2] |
| Average Recovery | 81-106% | [2] |
| Relative Standard Deviation (RSD) | ≤ 8% | [2] |
| Matrix Effects (Suppression) | 77-83% | [2] |
Table 2: Comparison of Sample Preparation Techniques for Multi-Mycotoxin Analysis
| Technique | Principle | Advantages | Considerations |
| QuEChERS | Acetonitrile extraction followed by a salting-out step and cleanup with dispersive SPE.[2] | Quick, easy, cheap, effective, rugged, and safe.[5] | The original non-acidic method is preferred to prevent this compound degradation.[2] |
| Solid-Phase Extraction (SPE) | Separation, purification, and enrichment of target analytes from a complex matrix using a solid sorbent.[10] | Low solvent consumption, effective preconcentration, and high recovery.[10] | Requires method development to select the appropriate sorbent. |
| Immunoaffinity Columns (IAC) | Highly selective cleanup based on antigen-antibody interactions.[5] | High selectivity for the target mycotoxin. | Can be more expensive and specific to a single or small group of mycotoxins. |
Experimental Protocols
Protocol 1: this compound Extraction and Cleanup using a QuEChERS-based Method
This protocol is adapted from an LC-MS/MS method for this compound determination in mushrooms.[2]
-
Homogenization: Weigh 1-2 g of the homogenized mushroom sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 5 mL of water and 10 mL of acetonitrile to the tube.
-
Shake vigorously for 10 minutes. A Geno/Grinder can be used for efficient extraction.[2]
-
-
Salting-Out:
-
Add the appropriate salting-out mixture (e.g., magnesium sulfate, sodium chloride).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at a sufficient speed to achieve phase separation (e.g., 4000 rpm for 5 minutes).
-
Sample Collection: Collect an aliquot of the upper acetonitrile layer for LC-MS/MS analysis. This layer contains the extracted this compound, while many water-soluble interferences remain in the lower aqueous layer.[2]
-
Analysis: Directly inject the collected extract into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound analysis.
Caption: Signaling pathway of matrix effects in ESI-MS.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fda.gov [fda.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an Improved Method of Sample Extraction and Quantitation of Multi-Mycotoxin in Feed by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. Gas chromatography-mass spectrometry determination of the pentafluorobenzoyl derivative of methylhydrazine in false morel (Gyromitra esculenta) as a monitor for the content of the toxin this compound | SLU publication database (SLUpub) [publications.slu.se]
- 10. Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Analytical Landscape for Gyromitrin: A Comparison of Methods
While a formal, multi-laboratory validation study for the analysis of the fungal toxin gyromitrin has yet to be established, a review of existing research provides a clear guide to the current analytical methodologies. This comparison focuses on the two predominant techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering insights for researchers and drug development professionals on their respective performance and protocols.
This compound is a volatile, water-soluble mycotoxin found in several species of Gyromitra mushrooms, commonly known as "false morels".[1] Upon ingestion, it is hydrolyzed into the toxic compound monomethylhydrazine (MMH), which is responsible for a range of adverse health effects, from gastrointestinal distress to severe neurological symptoms and liver damage.[2][3] The concentration of this compound in fresh false morels can range significantly, from 40 to 732 mg/kg.[2] Given its toxicity, accurate analytical methods are crucial for food safety and clinical toxicology.
Historically, methods for this compound detection included thin-layer chromatography (TLC), which was often time-consuming and only semi-quantitative.[2][4] Modern analytical chemistry has since shifted towards more sensitive and specific chromatographic techniques.
Method Comparison: GC-MS vs. LC-MS/MS
The two primary methods for the quantitative analysis of this compound are GC-MS and LC-MS/MS. Each has a distinct workflow and performance characteristics.
| Parameter | GC-MS (Indirect Method) | LC-MS/MS (Direct Method) | Reference |
| Analyte | Monomethylhydrazine (MMH) after hydrolysis & derivatization | Intact this compound | [2][4] |
| Sample Prep | Acid hydrolysis, derivatization (e.g., with pentafluorobenzoyl chloride) | Acetonitrile extraction, salting-out cleanup | [2][4] |
| Reported Recovery | Method dependent | 81-106% | [2] |
| Reported Precision (RSD) | Method dependent | ≤ 8% | [2] |
| Key Advantages | Well-established for hydrazine compounds | High specificity and sensitivity, direct measurement | [2] |
| Key Disadvantages | Indirect, time-consuming derivatization, MMH is highly polar | This compound instability in acidic mobile phases, matrix effects | [2] |
Table 1. Comparison of Analytical Methods for this compound. This table summarizes the key performance characteristics and principles of the GC-MS and LC-MS/MS methods for this compound analysis based on available literature.
Experimental Protocols and Workflows
The analytical workflow for each method differs significantly, primarily in the sample preparation stage.
1. Indirect Analysis via GC-MS: This approach hinges on the conversion of this compound to its toxic metabolite, MMH. Because MMH is highly polar and lacks a strong UV chromophore, direct analysis is challenging.[2] Therefore, a derivatization step is employed to make it amenable to gas chromatography.
Caption: Workflow for indirect this compound analysis by GC-MS.
Protocol Outline (GC-MS):
-
Homogenization: A known weight of the mushroom sample is homogenized.
-
Hydrolysis: The homogenate undergoes acid hydrolysis to convert this compound to MMH.[4]
-
Derivatization: The resulting MMH is derivatized, for example, with pentafluorobenzoyl chloride, to create a less polar, more volatile compound.[4]
-
Extraction: The derivatized product is extracted into an organic solvent suitable for GC injection.
-
GC-MS Analysis: The extract is injected into the GC-MS system for separation and detection.
2. Direct Analysis via LC-MS/MS: This more modern approach allows for the direct measurement of the intact this compound molecule, avoiding the lengthy hydrolysis and derivatization steps.
Caption: Workflow for direct this compound analysis by LC-MS/MS.
Protocol Outline (LC-MS/MS):
-
Extraction: The mushroom sample is extracted using a mixture of water and acetonitrile, often with vigorous shaking.[2]
-
Salting-Out: A "salting-out" step is performed, which partitions the this compound into the acetonitrile layer, leaving water-soluble pigments and interferences in the aqueous layer.[2]
-
Filtration: The acetonitrile extract is filtered prior to injection.
-
LC-MS/MS Analysis: The sample is directly injected into the LC-MS/MS. Quantification is typically achieved using a matrix-matched standard curve to compensate for matrix effects, which can suppress the signal.[2] At least two multiple reaction monitoring (MRM) transitions are monitored for positive identification.[2]
Conclusion and Future Outlook
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound. The LC-MS/MS method developed by the FDA offers a more direct and rapid approach with excellent recovery and precision.[2] However, it requires careful management of this compound's instability under acidic conditions and accounting for matrix effects.[2] The traditional GC-MS method, while more laborious due to hydrolysis and derivatization, remains a viable option.[4]
The development of a standardized, validated method through an inter-laboratory study would be a significant step forward for regulatory bodies and researchers. Such a study would provide a definitive benchmark for accuracy and reproducibility, enhancing consumer safety and facilitating more consistent toxicological research. Until then, the choice of method will depend on the specific laboratory's equipment, expertise, and the required sample throughput.
References
A Comparative Guide to HPLC and GC-MS Methods for Gyromitrin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of gyromitrin, a toxic compound found in certain species of false morel mushrooms. Understanding the nuances of these analytical techniques is crucial for accurate risk assessment, food safety analysis, and toxicological studies.
This compound is a volatile and unstable compound that readily hydrolyzes to the toxic monomethylhydrazine (MMH).[1] This inherent instability presents analytical challenges that both HPLC and GC-MS methodologies aim to address through different strategies. This guide outlines the experimental protocols for each method, presents a comparative summary of their performance, and provides visual workflows to aid in methodological comprehension.
Comparative Performance of HPLC and GC-MS for this compound Quantification
The selection of an analytical method for this compound quantification depends on various factors, including the desired sensitivity, selectivity, sample throughput, and the nature of the sample matrix. While direct cross-validation studies are limited, the existing literature provides sufficient data to compare the performance characteristics of HPLC and GC-MS based methods.
| Parameter | HPLC / LC-MS/MS | GC-MS | Key Considerations |
| Principle | Separation based on polarity and interaction with stationary and mobile phases.[2] | Separation based on volatility and boiling point.[2][3] | This compound's volatility and thermal lability can be a challenge for GC-MS if not handled properly. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds.[3] | Requires volatile or semi-volatile compounds.[2][3] | Derivatization is often necessary for GC-MS analysis of this compound's hydrolysis product, MMH.[4] |
| Limit of Detection (LOD) | ~0.01 µg/g (for LC-MS/MS) | ~0.3 µg/g (for MMH derivative)[4] | LC-MS/MS generally offers higher sensitivity. |
| Limit of Quantification (LOQ) | ~0.03 µg/g (for LC-MS/MS) | Not explicitly stated in reviewed literature. | Lower LOQ in LC-MS/MS allows for more precise measurement at low concentrations. |
| Linearity | Good linearity observed in calibration curves. | Good linearity (R² > 0.999) is achievable.[5][6] | Both techniques can provide linear responses within a defined concentration range. |
| Accuracy (Recovery) | 81-106% in mushroom matrix[7] | Not explicitly stated in reviewed literature. | Matrix effects can influence accuracy in both methods, requiring matrix-matched standards for LC-MS/MS.[7] |
| Precision (RSD) | ≤ 8%[7] | < 10%[4] | Both methods demonstrate good precision. |
| Sample Preparation | QuEChERS extraction, direct injection for LC-MS/MS.[7] | Acid hydrolysis to MMH followed by derivatization.[4] | GC-MS requires a more complex and time-consuming sample preparation due to the derivatization step.[4] |
| Analysis Time | Typically longer than GC.[3] | Generally faster analysis times.[3] | The overall time-to-result may be longer for GC-MS due to extensive sample preparation. |
Experimental Protocols
HPLC / LC-MS/MS Method for this compound Quantification
This protocol is based on a validated LC-MS/MS method for the direct analysis of this compound in mushrooms.[7]
1. Sample Preparation (QuEChERS Extraction)
-
Homogenize 2g of mushroom sample.
-
Add 5 mL of water and 10 mL of acetonitrile.
-
Shake vigorously for 10 minutes.
-
Add salting-out salts (e.g., MgSO₄, NaCl) and centrifuge.
-
The upper acetonitrile layer containing this compound is collected for analysis.[7]
2. Chromatographic Conditions
-
Instrument: LC-MS/MS system.
-
Column: A reversed-phase column such as Kinetex XB-C18 is suitable.[7]
-
Mobile Phase: A gradient of methanol and water can be used. To improve peak shape and stability, acidic modifiers should be avoided.[7]
-
Flow Rate: Approximately 0.4 mL/min.[7]
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation.
GC-MS Method for this compound (as MMH) Quantification
This protocol involves the indirect measurement of this compound by converting it to monomethylhydrazine (MMH) followed by derivatization.[4]
1. Sample Preparation (Hydrolysis and Derivatization)
-
Dry and powder the mushroom sample.
-
Perform acid hydrolysis to convert this compound and its analogues to MMH.
-
Extract the MMH from the sample.
-
Derivatize the extracted MMH with a reagent such as pentafluorobenzoyl chloride (PFBC) to form a volatile derivative.[4]
2. Chromatographic Conditions
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A capillary column suitable for the separation of the derivatized compound.
-
Carrier Gas: Helium or another inert gas.[3]
-
Temperature Program: An oven temperature gradient is used to elute the derivative.
-
Injection Mode: Splitless or split injection depending on the concentration.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) or full scan mode can be used to detect the specific mass fragments of the derivatized MMH.
Methodological Workflows
Caption: General workflow for the cross-validation of HPLC and GC-MS methods.
Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.
Caption: Experimental workflow for the GC-MS analysis of this compound via MMH derivatization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 3. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fda.gov [fda.gov]
A Comparative Guide to the Validation of a Rapid Loop-Mediated Isothermal Amplification (LAMP) Assay for Gyromitra infula
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated rapid loop-mediated isothermal amplification (LAMP) assay for the detection of the toxic mushroom Gyromitra infula against other detection methodologies. The information presented is based on published experimental data to assist researchers and professionals in making informed decisions regarding molecular detection techniques for fungal species.
Introduction to Gyromitra infula and Detection Methods
Gyromitra infula, commonly known as the hooded false morel, is a species of poisonous mushroom that contains the toxin gyromitrin.[1][2] Ingestion of this mushroom can lead to severe illness, making its accurate and rapid identification crucial for clinical diagnosis and food safety. Traditional identification relies on morphological examination, which can be unreliable, especially with processed or cooked samples. Molecular methods like the Polymerase Chain Reaction (PCR) offer higher accuracy but often require sophisticated laboratory equipment and longer processing times.[3][4] A loop-mediated isothermal amplification (LAMP) assay has been developed and validated to provide a rapid, sensitive, and specific alternative for the detection of Gyromitra infula.[1][2][3][4]
Comparison of Detection Methods
The LAMP assay for Gyromitra infula demonstrates significant advantages in terms of speed and accessibility compared to traditional and other molecular methods. Below is a summary of the performance characteristics of the validated LAMP assay alongside conventional PCR and morphological analysis.
| Feature | LAMP Assay for G. infula | Conventional PCR | Morphological Analysis |
| Principle | Isothermal nucleic acid amplification | Thermal cycling-based nucleic acid amplification | Microscopic and macroscopic examination of physical features |
| Limit of Detection | 1 ng/µl of genomic DNA[1][2][3][4] | Generally ranges from 10 fg to 10 pg for fungal DNA | Not applicable (qualitative) |
| Specificity | High; no cross-reactivity with 11 other tested fungal species, including closely related Gyromitra species[1] | Can be high with species-specific primers, but universal primers may lack specificity. | Can be subjective and prone to error, especially with damaged or processed samples. |
| Time to Result | Approximately 90 minutes (including rapid DNA extraction)[1][2][3][4] | Several hours (including DNA extraction and thermocycling) | Variable; can be rapid for experts with fresh samples, but time-consuming for detailed analysis. |
| Equipment | Simple heating block or water bath[3] | Thermal cycler, electrophoresis equipment | Microscope |
| Cost | Relatively low[1][3] | Moderate to high | Low |
| Ease of Use | Simple, with visual detection of results[1][3][4] | Requires trained personnel | Requires mycological expertise |
Experimental Protocols
Detailed methodologies for the validated LAMP assay for Gyromitra infula and a general protocol for fungal DNA extraction and conventional PCR are provided below.
DNA Extraction from Mushroom Tissue
A reliable DNA extraction is critical for any molecular detection method. The following is a general protocol suitable for obtaining high-quality DNA from fungal samples.
-
Sample Preparation: Freeze-dry approximately 20-30 mg of fresh mushroom tissue and grind it into a fine powder using a mortar and pestle or a mechanical homogenizer.
-
Lysis: Transfer the powdered tissue to a microcentrifuge tube and add a suitable lysis buffer (e.g., a CTAB-based buffer).
-
Incubation: Incubate the mixture at 65°C for 30-60 minutes to lyse the fungal cells.
-
Purification: Perform a series of purification steps using chloroform:isoamyl alcohol and isopropanol precipitation to remove proteins and other cellular debris.
-
Washing and Resuspension: Wash the resulting DNA pellet with 70% ethanol, air-dry, and resuspend it in a sterile buffer (e.g., TE buffer or sterile water).
-
Quantification: Determine the concentration and purity of the extracted DNA using a spectrophotometer.
Validated LAMP Assay for Gyromitra infula
This protocol is based on the validated method by Xie et al. (2022).
-
Primer Design: A specific set of seven primers targeting the internal transcribed spacer (ITS) region of Gyromitra infula is used. The primer sequences are as follows:
-
G.mol-F3: ACCATAATGTGCGCTGTCA
-
G.mol-B3: GACGCTGACGGGACTCT
-
G.mol-FIP (F1c+F2): CACTCCGGGTGGCCTTTTGC-CACGAGTCATCACGCCTG
-
G.mol-BIP (B1c+B2): CCCCCGAAACAAAACTGTCGGG-AACTCTATCCCGCCCCCG
-
G.mol-LB: GGGAGGGCTGCAGTGTCAG[1]
-
-
Reaction Mixture: The LAMP reaction is typically performed in a 25 µL reaction volume containing:
-
Bst DNA polymerase
-
Isothermal amplification buffer
-
dNTPs
-
A mixture of the seven primers
-
Betaine (optional, to improve amplification)
-
Colorimetric indicator (e.g., hydroxynaphthol blue) for visual detection
-
Template DNA (1 ng/µl)
-
-
Incubation: The reaction mixture is incubated at a constant temperature of 63-65°C for 60-90 minutes.[1]
-
Result Interpretation: A positive result is indicated by a distinct color change of the reaction mixture (e.g., from violet to sky blue with hydroxynaphthol blue), which can be observed with the naked eye.[1][3]
Conventional PCR for Fungal Identification
This is a general protocol for the PCR-based identification of fungi using universal primers for the ITS region.
-
Reaction Mixture: The PCR is typically performed in a 25 µL reaction volume containing:
-
Taq DNA polymerase
-
PCR buffer
-
dNTPs
-
Forward and reverse primers (e.g., ITS1 and ITS4)
-
Template DNA
-
-
Thermal Cycling: The PCR is performed in a thermal cycler with the following general conditions:
-
Initial denaturation at 94-95°C for 3-5 minutes.
-
30-35 cycles of:
-
Denaturation at 94-95°C for 30-60 seconds.
-
Annealing at 50-60°C for 30-60 seconds.
-
Extension at 72°C for 60-90 seconds.
-
-
Final extension at 72°C for 5-10 minutes.
-
-
Result Analysis: The PCR products are visualized by agarose gel electrophoresis. The presence of a band of the expected size indicates a positive amplification. For species identification, the PCR product is typically purified and sequenced.
Visualizing the Workflow and Validation
To better illustrate the processes involved, the following diagrams outline the LAMP assay workflow and the logical steps in its validation.
Conclusion
The validated LAMP assay for Gyromitra infula presents a powerful tool for the rapid and reliable identification of this toxic mushroom.[1][3][4] Its high specificity, sensitivity, and ease of use, coupled with the minimal equipment requirements, make it an excellent alternative to conventional PCR and a significant improvement over morphological identification.[3] This assay is particularly well-suited for on-site testing and in settings with limited laboratory infrastructure, contributing to the timely diagnosis of mushroom poisoning and enhancing food safety measures. The applicability of the assay to processed samples further underscores its practical utility in real-world scenarios.[1][3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Gyromitra infula: A Rapid and Visual Method Based on Loop-Mediated Isothermal Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification of Gyromitra infula: A Rapid and Visual Method Based on Loop-Mediated Isothermal Amplification [frontiersin.org]
"performance evaluation of UPLC versus HPLC for Gyromitrin analysis"
The analysis of gyromitrin, a toxic and carcinogenic compound found in certain species of false morel mushrooms, requires sensitive and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) has traditionally been a staple for such analyses, but the advent of Ultra-Performance Liquid Chromatography (UPLC) has offered significant advancements. This guide provides a detailed comparison of UPLC and HPLC for the determination of this compound, supported by experimental data from recent studies.
Key Performance Comparison
UPLC technology utilizes columns with sub-2 µm particles, operating at higher pressures than traditional HPLC systems.[1][2] This fundamental difference leads to significant improvements in speed, resolution, and sensitivity.[1][2] While direct comparative studies for this compound are limited, the general advantages of UPLC over HPLC for mycotoxin analysis are well-documented and can be extrapolated to this compound determination.[3][4][5]
| Parameter | UPLC/UHPLC | HPLC |
| Analysis Time | Significantly shorter (e.g., < 10 minutes) | Longer (e.g., 20-45 minutes) |
| Resolution | Higher peak resolution and capacity | Good, but generally lower than UPLC |
| Sensitivity | Enhanced due to narrower peaks | Generally lower sensitivity |
| Solvent Consumption | Reduced by 70-80% | Higher |
| Sample Volume | Smaller injection volumes required | Larger injection volumes |
| System Pressure | High (up to 15,000 psi) | Lower (up to 6,000 psi) |
| Column Particle Size | < 2 µm | 3-5 µm |
Experimental Protocols
Detailed methodologies for this compound analysis have been developed, particularly utilizing UPLC and UHPLC systems coupled with various detectors. Due to this compound's instability and volatility, indirect methods involving hydrolysis to monomethylhydrazine (MMH) followed by derivatization are common.[6][7]
UPLC-DAD/MS Method for this compound (as derivatized MMH)
This protocol is based on a sensitive derivatization method for the detection of this compound.[6][8][9]
-
Sample Preparation and Extraction:
-
Aliquots of powdered mushroom samples (e.g., 5-100 mg) are transferred to glass vials.[6]
-
Extraction is performed with 50% H₂O/MeCN.[6]
-
For derivatization, a solution of 2,4-dinitrobenzaldehyde (2,4-DNB) in acetonitrile and aqueous trifluoroacetic acid (TFA) are added.[6]
-
The reaction mixture is incubated at 40°C for 13-18 hours to allow for the formation of Schiff base derivatives of the this compound hydrolysis products.[6]
-
-
Chromatographic Conditions (UHPLC-DAD):
-
Column: Phenomenex Kinetex 1.7 µm phenylhexyl column (50 µm × 2.1 mm).[6]
-
Mobile Phase: Isocratic elution with 90% H₂O/MeCN for 1 minute, followed by a gradient to 100% MeCN over 6 minutes (with 0.1% formic acid modifier).[6]
-
Flow Rate: 0.4 mL/min.[6]
-
Detection: Diode Array Detector (DAD) at 370 nm.[6]
-
-
Mass Spectrometry Conditions (UHPLC-QTOF):
LC-MS/MS Method for Intact this compound
This method focuses on the direct analysis of the intact this compound molecule.[10]
-
Sample Preparation and Extraction:
-
Chromatographic Conditions (LC-MS/MS):
-
Column: Kinetex XB-C18 100 A (2.6 µm, 100 x 2.1 mm).[10]
-
Mobile Phase: Gradient elution with water and methanol. To improve peak shape and stability, acidic modifiers like formic acid are avoided due to this compound's instability in acidic conditions.[10]
-
Flow Rate: 0.4 mL/min.[10]
-
Total Run Time: Approximately 12 minutes.[10]
-
-
Mass Spectrometry Conditions:
-
Detection: Tandem mass spectrometry (MS/MS) is used to monitor specific precursor-to-product ion transitions for positive identification and quantification.[10]
-
Workflow and Process Visualization
The following diagrams illustrate the experimental workflow for this compound analysis and the chemical basis of the derivatization method.
References
- 1. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 2. rjptonline.org [rjptonline.org]
- 3. brill.com [brill.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Not all bad: this compound has a limited distribution in the false morels as determined by a new ultra high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
"toxicological comparison of Gyromitrin with other mushroom toxins like amatoxins"
For researchers, scientists, and drug development professionals, understanding the nuances of mushroom toxins is critical for both clinical toxicology and the exploration of novel therapeutic agents. This guide provides a detailed toxicological comparison of Gyromitrin with other potent mushroom toxins, primarily amatoxins, supported by quantitative data and experimental methodologies.
Executive Summary
This compound and amatoxins represent two distinct classes of mushroom toxins with significantly different chemical structures, mechanisms of action, and clinical presentations. This compound, a volatile hydrazine derivative found in Gyromitra species, is hydrolyzed to the toxic metabolite monomethylhydrazine (MMH). MMH induces a wide range of systemic effects, primarily targeting the central nervous system and liver. In contrast, amatoxins, cyclic octapeptides from Amanita species, are potent inhibitors of RNA polymerase II, leading to a cessation of protein synthesis and subsequent cell death, with the liver and kidneys being the primary organs affected. This guide delves into a quantitative comparison of their toxicity, outlines their mechanisms of action, and provides standardized experimental protocols for their study.
Quantitative Toxicological Data
The following tables summarize the acute toxicity (LD50) of this compound, Amatoxins (specifically α-Amanitin), and for comparative purposes, two other notable mushroom toxins: Phalloidin and Orellanine.
Table 1: Oral LD50 Values (mg/kg body weight)
| Toxin | Mouse | Rat | Rabbit | Human (estimated) |
| This compound | 244 - 344[1][2][3][4] | 320[1][3][5] | 50 - 70[1][2][3] | 10 - 50[6][7] |
| α-Amanitin | 0.1[8] | 0.1 - 0.2[9][10] | 0.2[9] | ~0.1 |
| Phalloidin | >1000 | >1000 | Not Available | Not considered orally toxic |
| Orellanine | 33 - 90[11][12] | 967[11] | Not Available | ~7.5[11] |
Table 2: Intraperitoneal (IP) LD50 Values (mg/kg body weight)
| Toxin | Mouse | Rat |
| This compound | Not Available | Not Available |
| α-Amanitin | 0.742[13][14] | Not Available |
| Phalloidin | 1.0 - 5.3 | Not Available |
| Orellanine | 12.5 - 20[12][15][16] | 1430[17] |
Table 3: Intravenous (IV) LD50 Values (mg/kg body weight)
| Toxin | Mouse |
| α-Amanitin | 0.327[13][14] |
Mechanisms of Action and Clinical Effects
This compound and Monomethylhydrazine (MMH)
This compound itself is not the primary toxic agent. Upon ingestion, it is hydrolyzed in the acidic environment of the stomach to form N-methyl-N-formylhydrazine (MFH), which is then further metabolized to the highly reactive compound, monomethylhydrazine (MMH).[2][3]
The toxicity of MMH is multifaceted:
-
Central Nervous System (CNS) Toxicity: MMH interferes with the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by inhibiting pyridoxal kinase, an enzyme essential for the activation of vitamin B6, a necessary cofactor for GABA synthesis.[2] This leads to a range of neurological symptoms from confusion and delirium to seizures.[7]
-
Hepatotoxicity: MMH is a potent hepatotoxin, causing direct damage to liver cells.[7] This can lead to jaundice and, in severe cases, liver failure.
-
Gastrointestinal and Other Effects: MMH is a direct irritant to the gastrointestinal tract, causing nausea, vomiting, and diarrhea.[7] It can also induce hemolysis.
Amatoxins (α-Amanitin)
Amatoxins, most notably α-amanitin, are highly potent inhibitors of RNA polymerase II in eukaryotic cells.[10] This enzyme is crucial for the transcription of messenger RNA (mRNA), which is the template for protein synthesis.
The inhibition of RNA polymerase II leads to a cascade of events:
-
Cessation of Protein Synthesis: Without the ability to produce new mRNA, cells cannot synthesize essential proteins, leading to a complete shutdown of cellular metabolism.
-
Cell Death (Apoptosis and Necrosis): The inability to maintain cellular functions ultimately results in cell death.
-
Organ Damage: The liver is the primary target organ due to its high rate of protein synthesis and the enterohepatic circulation of the toxin. The kidneys are also significantly affected.
The clinical presentation of amatoxin poisoning is characterized by a deceptive latent period of 6 to 24 hours, followed by severe gastrointestinal distress, and then a phase of apparent recovery before the onset of fulminant liver and kidney failure.
Signaling Pathways and Experimental Workflows
This compound Metabolism and GABA Synthesis Inhibition
References
- 1. mmsl.cz [mmsl.cz]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 2024-7257 [excli.de]
- 4. fda.gov [fda.gov]
- 5. ISMS - Articles [pubhort.org]
- 6. The most dreadful mushroom toxins: a review of their toxicological mechanisms, chemical structural characteristics, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Alpha-Amanitin | C39H54N10O14S | CID 9543442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchtrend.net [researchtrend.net]
- 10. α-Amanitin - Wikipedia [en.wikipedia.org]
- 11. excli.de [excli.de]
- 12. Nephrotoxicity of orellanine, a toxin from the mushroom Cortinarius orellanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Toxicity of alpha-amanitin on mice in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Orellanine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Isolation and nephrotoxic studies of orellanine from the mushroom Cortinarius speciosissimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of orellanine-induced toxicity from the mushroom Cortinarius orellanus and the antagonistic effect of Petroselinum crispum - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the False Morels: A Comparative Guide to Molecular Re-identification of Gyromitrin-Containing Mushrooms
The misidentification of toxic Gyromitra species, commonly known as "false morels," as their edible counterparts, true morels (Morchella spp.), poses a significant public health risk.[1][2] Several species within the Gyromitra genus produce gyromitrin, a volatile toxin that can be hydrolyzed into the potent neurotoxin and carcinogen monomethylhydrazine (MMH).[3][4] Poisoning incidents can lead to severe gastrointestinal distress, neurological symptoms, liver and kidney damage, and in some cases, death.[3][4]
Traditional identification based on morphological features like the shape and color of the mushroom cap and stem can be unreliable due to wide variations within species and similarities between toxic and non-toxic fungi.[5][6] This guide provides a comparative overview of modern molecular methods for the accurate re-identification of this compound-containing mushrooms, targeted at researchers, scientists, and drug development professionals. We present supporting data, detailed experimental protocols, and workflow visualizations to facilitate the adoption of these precise techniques.
Comparison of Molecular Markers for Gyromitra Identification
The foundation of molecular identification lies in DNA barcoding, which uses short, standardized gene regions to distinguish between species.[7] For fungi, several genetic markers are commonly employed. The internal transcribed spacer (ITS) region of the ribosomal DNA is the universal barcode for fungi, but other markers are often used in conjunction to resolve closely related species.[7]
| Molecular Marker | Resolving Power & Characteristics | Advantages | Disadvantages for Gyromitra |
| Internal Transcribed Spacer (ITS) | Primary fungal barcode. High interspecific variability.[7] Comprises ITS1 and ITS2 regions.[7] | Universal primers available. Extensive reference database (GenBank, BOLD).[7] | The ITS1 region in some Gyromitra groups contains large introns, making PCR amplification from older or degraded samples difficult.[8] |
| Large Subunit (LSU) nrDNA (28S) | More conserved than ITS. Useful for higher-level phylogenetic relationships (genus, family).[9][10] | Good for placing unknown samples within the broader Gyromitra genus.[9][11] | Lower interspecific variation may not distinguish between closely related or cryptic species.[12] |
| Translation Elongation Factor 1-alpha (TEF-1) | Protein-coding gene. Can provide better resolution than ITS in some fungal groups. | Higher sequence variability can resolve species complexes. | Fewer reference sequences available in public databases compared to ITS and LSU, potentially limiting identification success. |
Comparison of Molecular Identification Techniques
Various molecular techniques can be applied to analyze the selected DNA markers. The choice of method depends on the specific research question, available resources, and desired turnaround time.
| Technique | Principle | Speed & Cost | Information Provided | Key Applications |
| DNA Sequencing (Sanger & NGS) | Determines the precise nucleotide sequence of a DNA marker. | Sanger: Moderate speed and cost. NGS: High throughput, lower cost per sequence for many samples. | Definitive species-level identification by comparison to reference databases. Provides data for phylogenetic analysis. | Gold standard for taxonomic studies and confirming the identity of unknown specimens.[8] |
| Phylogenetic Analysis | Reconstructs evolutionary relationships between species based on sequence data using methods like Maximum Likelihood or Bayesian inference.[9][10] | Computationally intensive, requires bioinformatics expertise. | Provides a robust confirmation of species identity within an evolutionary context. Can reveal cryptic species.[9][13] | Resolving taxonomic confusion and understanding species boundaries within the Gyromitra genus.[12][14] |
| Loop-Mediated Isothermal Amplification (LAMP) | Rapidly amplifies DNA at a constant temperature using a specific set of primers.[15][16] | Very fast (under 90 minutes), low cost, minimal equipment.[16] | Presence/absence of a specific target species. Results can be visualized by a simple color change.[15][16] | Rapid screening of samples for a known toxic species (e.g., Gyromitra infula) in clinical or forensic settings.[15] |
Experimental Protocols
Accurate molecular identification relies on standardized laboratory procedures. Below are detailed protocols for the standard DNA sequencing workflow and the rapid LAMP method.
Protocol 1: Standard Workflow for Gyromitra Identification via DNA Sequencing
This protocol outlines the complete process from sample preparation to phylogenetic analysis.
1. DNA Extraction:
-
Excise a small piece (approx. 30 mg) of dried fungal tissue (ascomata).[14][15]
-
For dried specimens, rehydrate the tissue in a suitable buffer and freeze overnight at -80°C to aid cell lysis.[14]
-
Homogenize the tissue into a fine powder, often after freezing in liquid nitrogen.[15]
-
Extract total genomic DNA using a commercial kit (e.g., DNeasy Plant Mini Kit) following the manufacturer's instructions.[14]
-
Assess DNA concentration and purity using a spectrophotometer. Dilute the final DNA extract to a working concentration (e.g., 10 ng/µl).[15]
2. PCR Amplification:
-
Prepare a PCR reaction mix. A typical 25 µL reaction includes: 12.5 µL 2x Taq Master Mix, 1 µL of each forward and reverse primer (e.g., ITS1F/ITS4 for the ITS region), 2 µL of the DNA template, and ddH₂O to volume.[15]
-
Use a thermocycler with the following parameters:
-
Verify the amplification product by running a small amount on a 1-2% agarose gel.[9][15]
3. Sequencing and Data Analysis:
-
Purify the remaining PCR product using a commercial kit (e.g., QIAquick PCR Purification Kit).[9]
-
Send the purified product for Sanger sequencing.
-
Assemble and edit the resulting sequences using software like Sequencher or BioEdit.
-
Perform a BLASTn search against the NCBI GenBank database to find the closest matching sequences and preliminarily identify the species.
-
For robust identification, align the sequence with reference sequences from known Gyromitra species and perform a phylogenetic analysis (e.g., using RAxML or MrBayes) to confirm its placement within a well-supported clade.[9][13]
Protocol 2: Rapid Detection of Gyromitra infula using LAMP
This protocol is adapted for the rapid and specific detection of a target species.
1. DNA Extraction:
-
Follow the same procedure as in Protocol 1, Step 1. The method has been shown to be effective even on boiled or digested samples.[15]
2. LAMP Reaction:
-
Design a set of specific LAMP primers (F3, B3, FIP, BIP) targeting a unique region of the target species' DNA (e.g., the ITS region).[16]
-
Prepare the LAMP reaction mixture. This typically includes a Bst DNA polymerase, dNTPs, the primer mix, the DNA template, and a detection reagent (e.g., a colorimetric dye).
-
Incubate the reaction at a constant temperature (e.g., 65°C) for 60-90 minutes.[16]
3. Result Visualization:
-
Observe the results directly. A positive reaction is indicated by a distinct color change in the reaction tube, eliminating the need for gel electrophoresis.[15] The sensitivity can detect DNA concentrations as low as 1 ng/µl.[16]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in marker selection for Gyromitra identification.
Caption: Molecular identification workflow for Gyromitra species.
Caption: Logic for selecting molecular markers in Gyromitra studies.
References
- 1. A 19-year longitudinal assessment of this compound-containing (Gyromitra spp.) mushroom poisonings in Michigan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Gyromitra: The False Morels (MushroomExpert.Com) [mushroomexpert.com]
- 7. Fungal DNA barcoding - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. A molecular phylogenetic assessment of the genus Gyromitra in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. kjmycology.or.kr [kjmycology.or.kr]
- 14. researchgate.net [researchgate.net]
- 15. Identification of Gyromitra infula: A Rapid and Visual Method Based on Loop-Mediated Isothermal Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Decoding Detoxification: A Comparative Analysis of Cooking Methods for Gyromitrin Reduction
For researchers, scientists, and drug development professionals, understanding the stability and degradation of natural toxins is paramount. This guide provides a comprehensive comparison of the efficacy of various cooking methods in reducing gyromitrin content in Gyromitra species, supported by experimental data and detailed analytical protocols.
This compound, a toxic and carcinogenic compound found in false morel mushrooms (Gyromitra spp.), hydrolyzes into the volatile monomethylhydrazine (MMH) upon heating or in acidic conditions. Due to its toxicity, reducing this compound levels is crucial for the safe consumption of these mushrooms. This guide evaluates the effectiveness of common cooking practices in detoxifying Gyromitra mushrooms.
Comparative Efficacy of this compound Reduction Methods
The following table summarizes the quantitative reduction of this compound achieved through various processing and cooking techniques. The data is compiled from multiple studies employing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification.
| Cooking Method | Duration | Key Parameters | This compound Reduction (%) | Reference(s) |
| Boiling | 10 minutes | Large volume of water | ~99.5% | [1] |
| 3x5 minutes (parboiling) | Water discarded after each boil | 85-94% | [2] | |
| Drying | Prolonged | Air drying | 99-100% | [1] |
| Frying | Not specified | Standard pan-frying | Data not available | - |
| Microwaving | Not specified | Standard microwaving | Data not available | - |
Signaling Pathway of this compound Toxicity
This compound itself is a protoxin. Upon ingestion and under the acidic conditions of the stomach, it is hydrolyzed to N-methyl-N-formylhydrazine (MFH), which is then further converted to the highly toxic monomethylhydrazine (MMH). MMH is responsible for the adverse health effects associated with Gyromitra consumption.
Experimental Protocols
Accurate quantification of this compound is essential for evaluating the efficacy of detoxification methods. Below are detailed methodologies for sample preparation and analysis using LC-MS/MS and GC-MS.
Sample Preparation for this compound Analysis
This protocol is adapted from a validated LC-MS/MS method.[5]
-
Homogenization: Weigh 2 grams of the mushroom sample (fresh, cooked, or dried) into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile and 5 mL of water to the tube. Homogenize the sample using a high-speed blender or a Geno/Grinder at 2,000 strokes/min for 10 minutes.[5]
-
Salting-Out: Add a salt mixture (e.g., QuEChERS salts) to induce phase separation. Vortex thoroughly for 1 minute.
-
Centrifugation: Centrifuge the sample at a minimum of 3,000 rpm for 5 minutes.
-
Collection: Transfer the upper acetonitrile layer into a clean tube.
-
Dilution: Dilute an aliquot of the extract with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the calibration range of the analytical instrument.
-
Filtration: Filter the diluted extract through a 0.22 µm syringe filter prior to injection into the LC-MS/MS or GC-MS system.
Analytical Methodology: LC-MS/MS
-
Instrumentation: A high-performance liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) is used for analysis.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both with or without a modifier like formic acid, is commonly employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.
-
Analytical Methodology: GC-MS
This protocol involves derivatization to improve the volatility and chromatographic behavior of the analyte.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Derivatization:
-
The extract containing this compound's hydrolysis product, MMH, is derivatized. A common derivatizing agent is pentafluorobenzoyl chloride.[6]
-
The derivatization reaction creates a more volatile and thermally stable compound suitable for GC analysis.
-
-
Chromatographic Separation:
-
Column: A capillary column with a non-polar or mid-polar stationary phase is used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) or full scan mode can be used for detection and quantification of the derivatized analyte.
-
Experimental Workflow for Evaluating this compound Reduction
The following diagram illustrates a typical experimental workflow for assessing the efficacy of different cooking methods on this compound reduction.
References
- 1. Tests for this compound, a poisonous compound in false morel gyromitra esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gyromitra esculenta - Wikipedia [en.wikipedia.org]
- 3. ruokavirasto.fi [ruokavirasto.fi]
- 4. Report: Nearly one-fifth of toxin remains in false morels despite boiling recommendation - Finnish Food Authority [ruokavirasto.fi]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
"comparative analysis of Gyromitrin content in fresh versus dried Gyromitra mushrooms"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of gyromitrin content in fresh and dried Gyromitra mushrooms, supported by experimental data. It is intended to inform researchers, scientists, and drug development professionals on the stability of this toxin and the methodologies for its quantification.
Executive Summary
Gyromitra species, commonly known as false morels, contain the mycotoxin this compound, which can be hydrolyzed into the toxic compound monomethylhydrazine (MMH). The concentration of this compound is a critical factor in the toxicity of these mushrooms. This guide compares the this compound content in fresh versus dried Gyromitra mushrooms, revealing that drying can significantly reduce, but not eliminate, this compound levels. The effectiveness of the reduction is highly dependent on the drying process and duration. While fresh mushrooms can contain 50 to 300 mg/kg of this compound (wet weight), prolonged air drying has been shown to decrease MMH-generating hydrazone residues from 57 mg/kg to below 3 mg/kg.[1] However, other studies on dried specimens have reported this compound concentrations as high as 909 mg/kg and 2444 mg/kg (dry weight).[1] This highlights the variability and persistence of the toxin even after drying.
Data on this compound Content
The following table summarizes the quantitative data on this compound content in fresh and dried Gyromitra mushrooms from various studies. It is crucial to note the basis of measurement (wet or dry weight) for accurate comparison.
| Mushroom State | Species | This compound Content | Basis of Measurement | Reference |
| Fresh | Gyromitra esculenta | 40 - 732 mg/kg | Wet Weight | [2][3] |
| Fresh | Gyromitra esculenta | 50 - 300 mg/kg | Wet Weight | [4][5][6] |
| Dried | Gyromitra esculenta | 0.05% - 0.5% | Not Specified | [3] |
| Dried | Gyromitra esculenta | 0.05% - 0.3% | Not Specified | [7] |
| Dried | Gyromitra esculenta | 909 - 2444 mg/kg | Dry Weight | [1] |
| Dried (prolonged air drying) | Gyromitra esculenta | < 3 mg/kg (as MMH-generating hydrazones) | Not Specified | [1] |
Note: The significant variation in this compound content can be attributed to geographical location, mushroom strain, and the specific analytical methods employed.[2] For instance, G. esculenta from Europe is reported to be "almost uniformly toxic," while specimens from the US west of the Rocky Mountains show rarer reports of toxicity.[2]
Experimental Protocols for this compound Quantification
Accurate quantification of this compound is essential for toxicological studies. Several analytical methods have been developed, with LC-MS/MS and GC-MS being the most common. Below are detailed methodologies based on published literature.
LC-MS/MS Method for this compound Analysis
This method allows for the direct determination of this compound in mushroom samples.
a. Sample Preparation and Extraction:
-
Homogenize fresh or dried mushroom samples. For dried samples, use a smaller amount (e.g., 1 gram) due to lower moisture content.[3]
-
Extract this compound from the homogenized sample using a mixture of water and acetonitrile (e.g., 5 mL of water and 10 mL of acetonitrile).[3]
-
Utilize a mechanical grinder for efficient extraction (e.g., SPEX 2000 Geno grinder at 2,000 strokes/min for 10 minutes).[3]
-
Incorporate a salting-out step to partition the this compound into the acetonitrile layer.[3]
-
Centrifuge the sample to separate the layers and collect the acetonitrile extract.
-
The extract can be directly injected into the LC-MS/MS system.[3]
b. LC-MS/MS Analysis:
-
Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).
-
Quantification: Use a calibration curve with a matrix-matched standard to account for matrix effects.[3]
-
Confirmation: Monitor at least two multiple reaction monitoring (MRM) transitions to ensure positive identification of this compound.[3]
GC-MS Method with Derivatization for Total Hydrazones
This method measures the total hydrazone content by converting this compound and related compounds to a stable derivative of monomethylhydrazine (MMH).
a. Sample Preparation and Hydrolysis:
-
Homogenize air-dried Gyromitra samples.
-
Perform acid hydrolysis on the sample to convert this compound and other hydrazones to MMH.[8]
b. Derivatization:
-
Derivatize the resulting MMH with pentafluorobenzoyl chloride to form a stable, volatile derivative suitable for GC analysis.[8]
c. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Analysis: Analyze the derivatized extract to determine the concentration of the MMH derivative, which is then used to calculate the total this compound content.[8]
UHPLC Method with Pre-Column Derivatization
This sensitive method involves the derivatization of this compound's hydrolysis products for detection by UHPLC.
a. Sample Preparation and Hydrolysis:
-
Extract this compound from powdered ascocarp hymenium or mycelium.
-
Subject the extract to acid hydrolysis to form N-methyl-N-formylhydrazine and MMH.[5]
b. Derivatization:
-
Derivatize the hydrolytic products with 2,4-dinitrobenzaldehyde (2,4-DNB).[5][6][9] This reaction forms Schiff bases that are readily detectable.
-
Incubate the reaction mixture to ensure complete derivatization (e.g., 13-18 hours at 40°C).[5][6]
c. UHPLC Analysis:
-
Instrumentation: An ultra-high-performance liquid chromatograph with a suitable detector (e.g., DAD).
-
Quantification: Use a standard calibration curve of the synthesized derivative to quantify the this compound content.[5][6]
Mandatory Visualizations
Biochemical Pathway of this compound to Monomethylhydrazine (MMH)
The primary toxicity of Gyromitra mushrooms stems from the in vivo conversion of this compound to the highly reactive compound monomethylhydrazine (MMH). This biotransformation is a critical pathway to understand the mechanism of toxicity.
References
- 1. Corrected speciation and this compound content of false morels linked to ALS patients with mostly slow-acetylator phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. fda.gov [fda.gov]
- 4. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 7. mmsl.cz [mmsl.cz]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Procedures for the Safe Disposal of Gyromitrin
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR LABORATORY PROFESSIONALS
Gyromitrin is a volatile, toxic, and potentially carcinogenic compound found in certain species of Gyromitra mushrooms. In the laboratory setting, all materials contaminated with this compound, including pure compound, solutions, and experimental apparatus, must be handled as hazardous waste. Due to its inherent instability and toxicity, along with the hazardous nature of its hydrolysis product, monomethylhydrazine (MMH), stringent disposal protocols are mandatory to ensure the safety of laboratory personnel and to prevent environmental contamination.
Hazard Profile and Key Considerations
This compound itself is a potent toxin, and it readily hydrolyzes in the presence of water or acid to form monomethylhydrazine (MMH)[1]. Both compounds present significant health risks. It is imperative to handle this compound and its waste under controlled conditions to minimize exposure.
| Compound | Chemical Formula | Molecular Weight | Key Hazards |
| This compound | C4H8N2O | 100.12 g/mol | Toxic, potential carcinogen, hepatotoxic.[1] |
| Monomethylhydrazine (MMH) | CH6N2 | 46.07 g/mol | Flammable, corrosive, toxic, potential carcinogen, neurotoxic.[1][2][3] |
Standard Operating Procedure for this compound Disposal
As no specific, published disposal protocol for this compound exists, the following procedures are based on best practices for handling highly toxic, carcinogenic, and hydrazine-containing chemical waste.
1. Personal Protective Equipment (PPE)
Before handling this compound or its waste, the following minimum PPE is required:
-
Gloves: Double-gloving with nitrile or chloroprene gloves is recommended.
-
Eye Protection: ANSI Z87.1-compliant safety goggles and a face shield must be worn.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: All handling of pure this compound or concentrated solutions must be performed within a certified chemical fume hood to avoid inhalation of volatile compounds.
2. Waste Segregation and Collection
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions.
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weighing papers, contaminated absorbent pads) must be collected in a designated, labeled, sealable plastic bag.
-
Liquid Waste: Collect all aqueous and solvent solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, acids, or metal oxides, as its hydrolysis product, MMH, can react violently.[3]
-
-
Sharps Waste: Needles, scalpels, or other contaminated sharps must be placed in a designated sharps container.
3. Containerizing and Labeling
-
All waste containers must be in good condition and compatible with the chemical waste.
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any known components of a solution. The label should also include the date of accumulation and the responsible researcher's name.
4. Storage
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure secondary containment is used to capture any potential leaks.
-
Store this compound waste away from incompatible materials.
5. Disposal
-
Never attempt to dispose of this compound down the drain or in regular trash.[4][5]
-
Disposal of this compound waste must be handled by a certified hazardous waste management company. Follow your institution's procedures for scheduling a hazardous waste pickup.
-
While chemical neutralization procedures exist for hydrazine compounds using reagents like sodium or calcium hypochlorite or hydrogen peroxide, these should only be performed by trained personnel under controlled conditions due to the potential for violent reactions.[6][7] For general laboratory waste, direct pickup is the recommended and safest method.
Experimental Workflow for this compound Waste Disposal
The following diagram illustrates the logical workflow for the safe management and disposal of this compound waste in a laboratory setting.
This procedural guidance is intended to provide a framework for the safe handling and disposal of this compound in a laboratory setting. It is crucial for all personnel to be trained on these procedures and to adhere to their institution's specific chemical hygiene and hazardous waste management plans.
References
- 1. Monomethylhydrazine - Wikipedia [en.wikipedia.org]
- 2. ICSC 0180 - METHYL HYDRAZINE [inchem.org]
- 3. nj.gov [nj.gov]
- 4. benchchem.com [benchchem.com]
- 5. vumc.org [vumc.org]
- 6. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. arxada.com [arxada.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Gyromitrin
For Immediate Implementation: A detailed guide for researchers, scientists, and drug development professionals on the essential personal protective equipment (PPE), safe handling protocols, and disposal plans for the volatile toxin, gyromitrin.
This compound is a toxic and carcinogenic compound found in certain species of fungi. Due to its inherent volatility and toxicity, stringent safety measures are imperative to protect laboratory personnel. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a research environment.
Personal Protective Equipment (PPE)
Given that this compound readily hydrolyzes into the more toxic and volatile monomethylhydrazine (MMH), PPE recommendations are based on the guidelines for handling MMH.[1][2]
Minimum PPE Requirements:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile or neoprene gloves. | Prevents skin contact and absorption.[3] |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and vapors. |
| Respiratory Protection | A full-face respirator with a multi-sorbent cartridge or a self-contained breathing apparatus (SCBA). | Protects against inhalation of volatile this compound and MMH. |
| Protective Clothing | A flame-resistant lab coat worn over a long-sleeved shirt and long pants, or a chemical-resistant suit (e.g., Tychem®). | Provides a barrier against skin contact. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Occupational Exposure Limits
While specific occupational exposure limits for this compound have not been established, the limits for its toxic metabolite, monomethylhydrazine (MMH), should be strictly adhered to.
| Organization | Exposure Limit for Monomethylhydrazine (MMH) |
| NIOSH REL | C 0.04 ppm (0.08 mg/m³) [2-hr] [Ca] |
| OSHA PEL | C 0.2 ppm (0.35 mg/m³) [skin] |
| ACGIH TLV | TWA 0.01 ppm |
Ca: Potential occupational carcinogen.[4] C: Ceiling limit that should not be exceeded at any time. TWA: Time-Weighted Average over an 8-hour workday. REL: Recommended Exposure Limit. PEL: Permissible Exposure Limit. TLV: Threshold Limit Value.
Experimental Protocols
General Handling Procedures
All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[3] An emergency shower and eyewash station must be readily accessible.
Synthesis of this compound (for research purposes)
The synthesis of this compound involves the reaction of methylhydrazine and ethyl formate to produce N-methyl-N-formylhydrazine, which is then condensed with acetaldehyde. This process should only be undertaken by experienced chemists under strict safety protocols.
Analytical Methods for Detection
Several analytical methods can be employed for the detection and quantification of this compound, including:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive method for detecting low concentrations of this compound.
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of this compound and its metabolites.
Spill Response Plan
In the event of a this compound spill, immediate and decisive action is crucial. The following workflow outlines the necessary steps to safely manage a spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
